Dichlorobis(tri-o-tolylphosphine)palladium(II)
Descripción
Propiedades
IUPAC Name |
dichloropalladium;tris(2-methylphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C21H21P.2ClH.Pd/c2*1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3;;;/h2*4-15H,1-3H3;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYPIDNRISCWQY-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.Cl[Pd]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H42Cl2P2Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
786.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40691-33-6 | |
| Record name | ortho-tolyl-phosphine-palladium-chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to Dichlorobis(tri-o-tolylphosphine)palladium(II): Synthesis, Characterization, and Mechanistic Insight
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Strategic Value of Steric Hindrance and Electronic Tuning
In the landscape of transition metal catalysis, palladium complexes are indispensable tools, particularly for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds that form the backbone of countless pharmaceutical agents and advanced materials. Within this class, Dichlorobis(tri-o-tolylphosphine)palladium(II), denoted as PdCl₂(P(o-tolyl)₃)₂, holds a position of strategic importance. Its distinction arises not merely from the presence of a palladium(II) center, but from the deliberate architectural choice of the tri-o-tolylphosphine ligands.
The ortho-methyl groups on the phenyl rings of the phosphine ligands are not passive substituents. They exert profound steric and electronic effects that dictate the complex's stability, solubility, and catalytic behavior. This steric bulk can facilitate the reductive elimination step in catalytic cycles and often promotes the formation of a specific isomer, typically the trans configuration, which influences its reactivity profile. Electronically, the methyl groups are weakly electron-donating, subtly modulating the electron density at the palladium center. This guide provides a comprehensive overview of the synthesis, in-depth characterization, and practical application of this pivotal catalyst, grounded in the principles of coordination chemistry and field-proven experience.
Part 1: Synthesis of PdCl₂(P(o-tolyl)₃)₂
The synthesis of dichlorobis(phosphine)palladium(II) complexes is typically a straightforward ligand substitution reaction. The underlying principle is the reaction of a palladium(II) salt, which is often polymeric and poorly soluble, with two equivalents of a phosphine ligand. The ligand coordination breaks down the halide bridges of the palladium salt, yielding a soluble, monomeric square-planar complex.
While palladium(II) chloride (PdCl₂) is the ultimate source of palladium, its low reactivity and poor solubility in common organic solvents make direct reaction sluggish. A more reliable and common laboratory-scale approach involves using a more soluble and reactive palladium precursor, such as the bis(benzonitrile)palladium(II) chloride adduct, which readily undergoes ligand exchange.
Experimental Protocol: A Representative Synthesis
This protocol is adapted from established procedures for analogous palladium-phosphine complexes and represents a robust method for obtaining high-purity PdCl₂(P(o-tolyl)₃)₂.[1][2]
Materials & Reagents:
-
Palladium(II) Chloride (PdCl₂)
-
Benzonitrile (PhCN)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃)
-
Dichloromethane (DCM, anhydrous)
-
Diethyl ether (anhydrous)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line glassware
Workflow:
Caption: Synthetic workflow for PdCl₂(P(o-tolyl)₃)₂.
Step-by-Step Procedure:
-
Preparation of the Palladium Precursor: To a 100 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser, add palladium(II) chloride (1.00 g, 5.64 mmol). Add benzonitrile (30 mL).
-
Inert Atmosphere: Purge the flask with argon or nitrogen for 15-20 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Dissolution: Heat the suspension to reflux. The reddish-brown PdCl₂ will dissolve to form a clear, yellowish-orange solution of dichlorobis(benzonitrile)palladium(II), [PdCl₂(PhCN)₂]. This step is crucial as it breaks the polymeric structure of PdCl₂.
-
Ligand Preparation: While the palladium solution is heating, dissolve tri(o-tolyl)phosphine (3.54 g, 11.6 mmol, 2.05 equivalents) in anhydrous dichloromethane (20 mL) in a separate flask under an inert atmosphere.
-
Reaction: Once the PdCl₂ has fully dissolved, allow the solution to cool to room temperature. Slowly add the tri(o-tolyl)phosphine solution via cannula or syringe to the stirred palladium precursor solution.
-
Stirring: Stir the resulting mixture at room temperature for 2-3 hours. A color change is typically observed as the phosphine ligand displaces the benzonitrile.
-
Precipitation: Reduce the volume of the dichloromethane solution under vacuum until the solution is concentrated. Add anhydrous diethyl ether (approx. 50-100 mL) to precipitate the product. Diethyl ether is used as an anti-solvent because the complex is poorly soluble in it.
-
Isolation: Collect the resulting yellow to orange-yellow solid by filtration using a Büchner funnel, washing sequentially with small portions of diethyl ether to remove residual benzonitrile and unreacted phosphine.
-
Drying: Dry the solid product under high vacuum to a constant weight. The final product should be an orange-yellow to yellow solid.
Part 2: Comprehensive Characterization
Characterization is a self-validating process; each technique provides a piece of the puzzle, and together they confirm the structure, purity, and identity of the synthesized complex.
Physical Properties
A summary of the key physical and chemical properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₄₂H₄₂Cl₂P₂Pd | |
| Molecular Weight | 786.06 g/mol | |
| Appearance | Orange-yellow to yellow solid | [3] |
| Melting Point | 280 °C (with decomposition) | |
| Solubility | Soluble in ethanol, benzene, dichloromethane | [4] |
| CAS Number | 40691-33-6 |
Spectroscopic and Analytical Characterization
Molecular Structure:
Caption: Trans-isomer of PdCl₂(P(o-tolyl)₃)₂.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure of the complex in solution.
-
¹H NMR Spectroscopy: The proton NMR spectrum is used to confirm the presence of the tri-o-tolylphosphine ligands.
-
Expected Resonances: The spectrum will be complex but should show two key sets of signals:
-
Aromatic Protons (Ar-H): A series of multiplets expected in the range of δ 7.0–8.0 ppm. The ortho, meta, and para protons of the tolyl groups will have distinct chemical shifts.
-
Methyl Protons (-CH₃): A sharp singlet (or a doublet due to P-H coupling, though often appearing as a singlet) in the aliphatic region, typically around δ 2.4 ppm.[5] Integration of the aromatic to methyl protons should yield a ratio consistent with the ligand structure (12H : 9H per ligand).
-
-
-
³¹P{¹H} NMR Spectroscopy: This is a definitive technique for confirming the coordination of the phosphine to the palladium center and for assessing purity.
-
Expected Resonance: A single resonance is expected for the trans isomer due to the chemical equivalence of the two phosphorus atoms. Coordination to palladium causes a significant downfield shift compared to the free ligand (free P(o-tolyl)₃ is ~ -28 ppm). For similar trans-PdCl₂(PR₃)₂ complexes, the chemical shift is typically in the range of δ 15-30 ppm. The presence of a single sharp peak is a strong indicator of a single, pure isomeric species in solution.
-
B. Infrared (IR) Spectroscopy
IR spectroscopy helps to confirm the presence of the phosphine ligand and provides information on the metal-ligand bonds.
-
Key Vibrational Bands:
-
Aromatic C-H Stretching: Bands observed above 3000 cm⁻¹.
-
Aliphatic C-H Stretching: Bands observed just below 3000 cm⁻¹ for the methyl groups.
-
P-Ph Stretching: A characteristic strong band is typically observed around 1435 cm⁻¹, confirming the presence of the coordinated phosphine.
-
Pd-Cl and Pd-P Stretching: These vibrations occur in the far-infrared region (typically < 400 cm⁻¹). For trans square-planar complexes, a single Pd-Cl stretching band (ν(Pd-Cl)) is expected due to symmetry, usually around 350-380 cm⁻¹. The Pd-P stretch would also be found in this region. This analysis is crucial for confirming the trans geometry.
-
C. X-ray Crystallography
-
Expected Structural Features:
-
Geometry: A slightly distorted square-planar geometry around the palladium center is expected.
-
Isomerism: The sterically demanding o-tolyl groups strongly favor the formation of the trans isomer to minimize steric repulsion between the bulky phosphine ligands.
-
Bond Lengths: Based on related structures, typical Pd-P bond lengths are in the range of 2.32-2.37 Å, and Pd-Cl bond lengths are around 2.29-2.31 Å.
-
Part 3: Applications in Catalysis
The true value of PdCl₂(P(o-tolyl)₃)₂ lies in its application as a robust and versatile pre-catalyst for a wide array of cross-coupling reactions, which are foundational in modern drug discovery and development. The steric bulk and electronic properties of the tri-o-tolylphosphine ligand enhance catalyst stability and reactivity, often leading to higher yields and suppressing the formation of byproducts like biaryls.
Key Applications Include:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds between organoboron compounds and halides/triflates.
-
Heck Reaction: Coupling of aryl or vinyl halides with alkenes.
-
Negishi Coupling: Reaction of organozinc compounds with halides.
-
Buchwald-Hartwig Amination: Formation of C-N bonds between aryl halides and amines.
-
Stille Coupling: Coupling of organotin compounds with organic halides.
The complex serves as a stable Pd(II) pre-catalyst that, under reaction conditions, is reduced in situ to the active Pd(0) species that enters the catalytic cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. Bis(triphenylphosphine)palladium chloride - Wikipedia [en.wikipedia.org]
- 3. Bis[tri(o-tolyl)phosphine]palladium(II) chloride, 95% | Fisher Scientific [fishersci.ca]
- 4. benchchem.com [benchchem.com]
- 5. trans-Dichloridobis(triphenylphosphine)palladium(II) - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of PdCl2(P(o-tolyl)3)2
An In-depth Technical Guide to Dichlorobis(tri-o-tolylphosphine)palladium(II)
Prepared by a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the physical and chemical properties of Dichlorobis(tri-o-tolylphosphine)palladium(II), a pivotal catalyst in modern organic synthesis.
Introduction: A Catalyst of Distinction
Dichlorobis(tri-o-tolylphosphine)palladium(II) (CAS No. 40691-33-6) is a palladium(II) complex that has carved a significant niche in the field of organic chemistry.[1] It serves as a highly effective and versatile precatalyst, primarily for carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming cross-coupling reactions.[2][3] The unique structural features of this compound, particularly the sterically bulky tri-o-tolylphosphine ligands, impart enhanced stability and reactivity.[4][5] This allows it to facilitate a wide array of chemical transformations with high efficiency and selectivity, often under mild reaction conditions.[4] Its utility is most pronounced in foundational reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, making it an indispensable tool in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[1][2][4]
Core Physicochemical Properties
The fundamental properties of Dichlorobis(tri-o-tolylphosphine)palladium(II) are summarized below. This data is essential for its appropriate handling, storage, and application in experimental design.
| Property | Value | References |
| CAS Number | 40691-33-6 | [4][6][7] |
| Molecular Formula | C₄₂H₄₂Cl₂P₂Pd | [4][8] |
| Molecular Weight | 786.06 g/mol | [4][7] |
| Appearance | Yellow to orange crystalline powder/solid | [2][4] |
| Melting Point | 279 - 280 °C (decomposes) | [2][4][6] |
| Solubility | Soluble in ethanol, benzene, and ethereal solvents. Insoluble in water. | [2][3][6][8] |
| Purity | Typically ≥ 95-98% | [4][8] |
Molecular Structure and Spectroscopic Profile
Dichlorobis(tri-o-tolylphosphine)palladium(II) is a coordination complex centered on a palladium atom. The geometry around the palladium(II) center is typically a slightly distorted square planar configuration. The two bulky tri-o-tolylphosphine ligands and the two chloride ligands are generally found in a trans arrangement to minimize steric hindrance, a common feature for such complexes.[9] The steric bulk of the P(o-tolyl)₃ ligands is a key feature, influencing the catalyst's reactivity by promoting the formation of reactive, monoligated palladium(0) species essential for the catalytic cycle.[5]
While detailed, specific spectra for this exact compound are proprietary, the expected spectroscopic characteristics can be inferred from its structure and data on analogous compounds like PdCl₂(PPh₃)₂.
-
³¹P NMR: A single resonance is expected in the ³¹P{¹H} NMR spectrum, indicative of the two chemically equivalent phosphorus atoms in the trans isomer.
-
¹H NMR: The ¹H NMR spectrum would be complex, showing characteristic signals for the aromatic protons of the tolyl groups and a distinct signal for the methyl protons.
-
IR Spectroscopy: The infrared spectrum would display characteristic bands corresponding to the P-C and C-H vibrations of the phosphine ligands and a low-frequency band associated with the Pd-Cl stretching vibration.
Synthesis, Handling, and Storage
General Synthesis Protocol
The synthesis of Dichlorobis(tri-o-tolylphosphine)palladium(II) generally involves the reaction of a palladium(II) salt with two equivalents of the tri-o-tolylphosphine ligand. A common and straightforward laboratory-scale preparation can be conceptualized as follows.
Causality: This procedure is based on the principle of ligand substitution, where a weakly coordinated ligand on the palladium precursor is displaced by the stronger σ-donating phosphine ligand. Using a soluble palladium salt like palladium(II) chloride in a coordinating solvent facilitates the reaction.[10]
Experimental Workflow: Synthesis of PdCl₂(P(o-tolyl)₃)₂
-
Preparation : Palladium(II) chloride (PdCl₂) is dissolved in a suitable solvent, such as hot benzonitrile or aqueous hydrochloric acid, to form a soluble complex (e.g., PdCl₂(PhCN)₂ or [PdCl₄]²⁻).[10]
-
Ligand Addition : Two molar equivalents of tri-o-tolylphosphine, dissolved in a solvent like ethanol, are added dropwise to the palladium solution with stirring.
-
Precipitation : The desired product, being less soluble in the reaction mixture, precipitates upon formation or cooling. The reaction is typically stirred for several hours to ensure completion.
-
Isolation & Purification : The resulting solid is collected by filtration, washed with a non-solvent (like diethyl ether or hexane) to remove unreacted starting materials and byproducts, and dried under vacuum.
Diagram of Synthesis Workflow
Caption: General workflow for the synthesis of PdCl₂(P(o-tolyl)₃)₂.
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be followed.
-
Handling : Handle in a well-ventilated area, preferably a fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12] Avoid breathing dust and prevent contact with skin and eyes.[6][12]
-
Stability : The compound is stable under normal laboratory conditions.[11]
-
Storage : Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[11] Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.
-
Disposal : Dispose of waste material in accordance with local, regional, and national regulations, as it may be harmful to aquatic life with long-lasting effects.[13]
Catalytic Applications in Organic Synthesis
The primary value of Dichlorobis(tri-o-tolylphosphine)palladium(II) lies in its function as a robust precatalyst for a multitude of cross-coupling reactions.[1] The bulky tri-o-tolylphosphine ligands facilitate the formation of the active Pd(0) species in situ and stabilize the catalytic intermediates, leading to high yields and selectivity.[4][5]
It is a catalyst of choice for reactions including:
-
Suzuki-Miyaura Coupling : Reaction of organoboron compounds with aryl or vinyl halides.[2][4]
-
Heck Reaction : Coupling of aryl or vinyl halides with alkenes.[4]
-
Buchwald-Hartwig Amination : Formation of C-N bonds by coupling amines with aryl halides.[2][14]
-
Stille Coupling : Reaction between organostannanes and organic halides.
-
Negishi Coupling : Coupling of organozinc compounds with organic halides.
-
Sonogashira Coupling : Reaction of terminal alkynes with aryl or vinyl halides.
The catalyst's effectiveness stems from the electronic and steric properties of the P(o-tolyl)₃ ligands, which promote the key steps of the catalytic cycle: oxidative addition and reductive elimination.[14]
Diagram of a Generalized Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Example Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a representative Suzuki-Miyaura reaction using Dichlorobis(tri-o-tolylphosphine)palladium(II) as the precatalyst.
Self-Validation: The integrity of this protocol is grounded in established chemical principles. The base is crucial for activating the organoboron species for transmetalation. The inert atmosphere prevents the oxidation and deactivation of the Pd(0) catalyst. The chosen solvent must solubilize the reactants and be stable at the reaction temperature.
Objective : To synthesize 4-phenyltoluene from 4-bromotoluene and phenylboronic acid.
Materials :
-
4-Bromotoluene
-
Phenylboronic acid
-
Dichlorobis(tri-o-tolylphosphine)palladium(II)
-
Potassium carbonate (K₂CO₃)
-
Toluene/Water solvent mixture (e.g., 4:1)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Nitrogen or Argon)
Step-by-Step Methodology :
-
Vessel Preparation : A Schlenk flask equipped with a magnetic stir bar and condenser is dried in an oven and cooled under a stream of inert gas.
-
Reagent Addition : To the flask, add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition : Add Dichlorobis(tri-o-tolylphosphine)palladium(II) (0.01-0.03 mmol, 1-3 mol%).
-
Solvent Addition : Add the degassed toluene/water solvent mixture (e.g., 5 mL). The system should be thoroughly degassed via several vacuum/inert gas cycles.
-
Reaction : Heat the mixture to 80-100 °C with vigorous stirring under the inert atmosphere. Monitor the reaction progress using TLC or GC-MS.
-
Workup : After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 4-phenyltoluene.
References
- 1. nbinno.com [nbinno.com]
- 2. DICHLOROBIS(TRI-O-TOLYLPHOSPHINE)PALLADIUM(II) | 40691-33-6 [chemicalbook.com]
- 3. DICHLOROBIS(TRI-O-TOLYLPHOSPHINE)PALLADIUM(II) | 40691-33-6 [amp.chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Revealing the Hidden Complexity and Reactivity of Palladacyclic Precatalysts: The P(o-tolyl)3 Ligand Enables a Cocktail of Active Species Utilizing the Pd(II)/Pd(IV) and Pd(0)/Pd(II) Pathways for Efficient Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. 二氯双(三-o-甲苯膦)钯(II) - PdCl2[P(o-Tol)3]2 [sigmaaldrich.com]
- 8. Bis[tri(o-tolyl)phosphine]palladium(II) chloride, 95% | Fisher Scientific [fishersci.ca]
- 9. researchgate.net [researchgate.net]
- 10. Palladium(II) chloride - Wikipedia [en.wikipedia.org]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.dk [fishersci.dk]
- 13. echemi.com [echemi.com]
- 14. dspace.mit.edu [dspace.mit.edu]
Unveiling the Structural Nuances of a Catalytic Workhorse: Dichlorobis(tri-o-tolylphosphine)palladium(II)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorobis(tri-o-tolylphosphine)palladium(II), a coordination complex with the formula PdCl₂(P(o-tolyl)₃)₂, stands as a pivotal catalyst in modern organic synthesis. Its efficacy in a wide array of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, has cemented its role in the construction of complex molecular architectures, particularly in the pharmaceutical and materials science sectors.[1][2][3] This guide provides a detailed exploration of the molecular structure and geometry of this catalyst, offering insights into the structure-activity relationships that govern its remarkable catalytic prowess. While a definitive crystal structure for the parent dichlorobis(tri-o-tolylphosphine)palladium(II) is not publicly available, this guide draws upon crystallographic data from closely related analogues and foundational principles of coordination chemistry to construct a comprehensive structural portrait.
Molecular Geometry: A Tale of Steric Influence
The central palladium atom in dichlorobis(tri-o-tolylphosphine)palladium(II) adopts a square planar coordination geometry, a characteristic feature of d⁸ metal complexes like Pd(II).[4] This arrangement involves the palladium atom at the center, with the two chloride ligands and the two phosphorus atoms of the tri-o-tolylphosphine ligands occupying the four corners of the square.
The spatial orientation of the ligands can lead to two possible isomers: cis and trans. In the cis isomer, identical ligands are adjacent to each other, while in the trans isomer, they are positioned on opposite sides of the central metal. For dichlorobis(phosphine)palladium(II) complexes, the trans isomer is generally the more stable and commonly observed form, primarily due to the significant steric bulk of the phosphine ligands.[5] The large tri-o-tolylphosphine ligands, with their ortho-methyl substituted phenyl rings, create substantial steric hindrance, favoring a trans arrangement to minimize ligand-ligand repulsion.
To visualize this, consider the following logical workflow for determining the likely geometry:
Caption: Logical workflow for determining the geometry of dichlorobis(tri-o-tolylphosphine)palladium(II).
Structural Parameters: Insights from a Close Analogue
The crystal structure of this analogue confirms a slightly distorted square-planar geometry around the palladium center.[4] The palladium atom lies on a center of inversion, enforcing the trans arrangement of the ligands.
| Parameter | Value (Å or °) | Source |
| Pd-P bond length | ~2.34 Å | [4] |
| Pd-Cl bond length | ~2.30 Å | [4] |
| P-Pd-Cl bond angle | ~90° | [4] |
| P-Pd-P bond angle | 180° | [4] |
| Cl-Pd-Cl bond angle | 180° | [4] |
Note: These values are based on the crystallographic data of the p-methoxy substituted analogue and represent close approximations for the title compound.
The Pd-P and Pd-Cl bond lengths are typical for palladium(II) phosphine complexes. The bond angles deviate slightly from the ideal 90° for a perfect square planar geometry, a common occurrence due to the steric demands of the bulky phosphine ligands.
The Conformation of Tri-o-tolylphosphine Ligands
A critical aspect of the molecular structure is the conformation of the tri-o-tolylphosphine ligands. The three tolyl groups attached to the phosphorus atom can rotate, leading to different spatial arrangements. In the solid state, these ligands often adopt a "propeller-like" conformation.
An examination of the Cambridge Structural Database reveals that tri-o-tolylphosphine ligands in transition metal complexes typically adopt one of two conformer types.[4] In the case of the trans-[PdCl₂(P{C₆H₃(o-CH₃)(p-OMe)}₃)₂] analogue, the ligands adopt a g⁺g⁺a conformation.[4] This specific arrangement minimizes intramolecular steric clashes between the ortho-methyl groups of the tolyl rings and between the ligands themselves.
This defined conformation has significant implications for the catalytic activity of the complex. The steric bulk of the phosphine ligands is not only responsible for the stability of the complex but also plays a crucial role in creating a specific reaction environment around the palladium center, influencing the rates and selectivities of catalytic transformations.
The workflow for ligand conformation can be visualized as follows:
Caption: Factors influencing the conformation of the tri-o-tolylphosphine ligand.
Experimental Protocol for Structural Elucidation: Single-Crystal X-ray Diffraction
The definitive method for determining the molecular structure and geometry of a crystalline compound like dichlorobis(tri-o-tolylphosphine)palladium(II) is single-crystal X-ray diffraction. The following outlines the key steps in this experimental protocol:
-
Crystal Growth:
-
Rationale: To obtain a single crystal of sufficient size and quality for diffraction.
-
Method: Slow evaporation of a saturated solution of the complex in a suitable solvent system (e.g., dichloromethane/hexane) is a common technique. The slow rate of crystallization is crucial for the formation of a well-ordered crystal lattice.
-
-
Data Collection:
-
Rationale: To measure the intensities and positions of the X-rays diffracted by the crystal.
-
Method: A suitable single crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The crystal is then rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.
-
-
Structure Solution and Refinement:
-
Rationale: To determine the arrangement of atoms in the crystal lattice from the diffraction data.
-
Method: The collected diffraction data is processed to yield a set of structure factors. Initial phases for the structure factors are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data using least-squares methods. The refinement process optimizes the atomic coordinates, and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.
-
Conclusion
The molecular structure of dichlorobis(tri-o-tolylphosphine)palladium(II) is intrinsically linked to its function as a highly effective catalyst. Its trans-square planar geometry, dictated by the steric demands of the bulky tri-o-tolylphosphine ligands, provides a stable and reactive platform for catalytic transformations. The specific conformation of the phosphine ligands further sculpts the reaction environment, influencing the efficiency and selectivity of the catalyzed reactions. While the definitive crystal structure of the parent compound remains to be publicly reported, the detailed analysis of closely related analogues provides a robust and insightful model of its structural and geometric features, empowering researchers to better understand and exploit its catalytic potential.
References
- 1. Dichlorobis(tri-o-tolylphosphine)palladium(II) 97 40691-33-6 [sigmaaldrich.com]
- 2. DICHLOROBIS(TRI-O-TOLYLPHOSPHINE)PALLADIUM(II) | 40691-33-6 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. lookchem.com [lookchem.com]
- 5. trans-Dichloridobis(triphenylphosphine)palladium(II) - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Dichlorobis(tri-o-tolylphosphine)palladium(II) (CAS No. 40691-33-6): A Versatile Catalyst for Modern Organic Synthesis
This guide provides a comprehensive overview of Dichlorobis(tri-o-tolylphosphine)palladium(II), a pivotal catalyst in the field of organic chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, its critical role in facilitating key chemical transformations, and practical insights into its application.
Compound Identification and Physicochemical Properties
Dichlorobis(tri-o-tolylphosphine)palladium(II), registered under CAS number 40691-33-6, is a coordination complex featuring a central palladium atom in the +2 oxidation state.[1] It is distinguished by its two chloride ligands and two bulky tri-o-tolylphosphine ligands.[1] This specific ligation imparts unique steric and electronic characteristics to the palladium center, which are instrumental in its catalytic efficacy.[1]
The compound is typically an orange-yellow to yellow solid or crystalline powder.[2][3] It exhibits solubility in organic solvents such as ethanol and benzene.[3]
Table 1: Physicochemical Properties of Dichlorobis(tri-o-tolylphosphine)palladium(II)
| Property | Value | Source(s) |
| CAS Number | 40691-33-6 | [1][2] |
| Molecular Formula | C42H42Cl2P2Pd | [1][2] |
| Molecular Weight | 786.06 g/mol | [2][4] |
| Appearance | Orange-yellow to yellow solid/crystalline powder | [2][3] |
| Melting Point | 279 - 280 °C (decomposes) | [2] |
| Synonyms | Bis(tri-o-tolylphosphine)palladium(II) dichloride, PdCl2[P(o-Tol)3]2 | [2] |
The Catalyst's Role in Cross-Coupling Reactions: A Mechanistic Perspective
The primary utility of Dichlorobis(tri-o-tolylphosphine)palladium(II) lies in its function as a catalyst for a wide array of cross-coupling reactions.[2][3] These reactions are foundational in synthetic organic chemistry, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with high precision and efficiency.[3] The bulky tri-o-tolylphosphine ligands are crucial, as they influence the stability and reactivity of the palladium center, facilitating reactions under mild conditions.[1][2]
This catalyst is instrumental in several named reactions, including:
-
Suzuki-Miyaura Coupling
-
Heck Reaction
-
Negishi Coupling
-
Stille Coupling
-
Sonogashira Coupling
-
Buchwald-Hartwig Cross-Coupling[3]
The general catalytic cycle for these reactions involves a sequence of oxidative addition, transmetalation (for coupling reactions involving organometallic reagents), and reductive elimination steps. The phosphine ligands play a critical role in stabilizing the palladium intermediates and facilitating these transformations.
Below is a generalized workflow for a palladium-catalyzed cross-coupling reaction.
Figure 1: Generalized Catalytic Cycle for Cross-Coupling Reactions.
Applications in Drug Development and Materials Science
The ability to efficiently construct complex molecular architectures makes Dichlorobis(tri-o-tolylphosphine)palladium(II) an invaluable tool in pharmaceutical research and development.[2] Many active pharmaceutical ingredients (APIs) contain biaryl or other complex scaffolds that are readily synthesized using palladium-catalyzed cross-coupling reactions.[2]
Beyond pharmaceuticals, this catalyst finds applications in materials science for the synthesis of polymers, organic light-emitting diodes (OLEDs), and other advanced materials where precise control over molecular structure is paramount.[1]
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following is a representative protocol for a Suzuki-Miyaura coupling reaction using Dichlorobis(tri-o-tolylphosphine)palladium(II). This protocol is intended as a general guideline and may require optimization for specific substrates.
Objective: To synthesize a biaryl compound from an aryl halide and an arylboronic acid.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Dichlorobis(tri-o-tolylphosphine)palladium(II) (0.02 mmol, 2 mol%)
-
Base (e.g., K2CO3, 2.0 mmol)
-
Solvent (e.g., Toluene/Water mixture, 10 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Inert Atmosphere: Set up a round-bottom flask equipped with a magnetic stir bar and a condenser under an inert atmosphere of nitrogen or argon. This is crucial as the active palladium(0) species is sensitive to oxygen.
-
Reagent Addition: To the flask, add the aryl halide, arylboronic acid, base, and Dichlorobis(tri-o-tolylphosphine)palladium(II).
-
Solvent Addition: Add the solvent mixture to the flask.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and an organic solvent (e.g., ethyl acetate) to extract the product. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Safety and Handling
While not classified as a hazardous substance according to some safety data sheets, standard laboratory safety precautions should always be observed. It is recommended to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses.[5] Avoid inhalation of dust.[5] For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[5][6]
Conclusion
Dichlorobis(tri-o-tolylphosphine)palladium(II) is a robust and versatile catalyst with a significant impact on modern organic synthesis. Its effectiveness in promoting a wide range of cross-coupling reactions has made it an indispensable tool for chemists in academia and industry, particularly in the realms of drug discovery and materials science. A thorough understanding of its properties, catalytic cycles, and handling requirements is essential for its safe and effective application in the laboratory.
References
- 1. CAS 40691-33-6: palladium(2+) dichloride-tris(2-methylphen… [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. DICHLOROBIS(TRI-O-TOLYLPHOSPHINE)PALLADIUM(II) | 40691-33-6 [chemicalbook.com]
- 4. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 5. fishersci.dk [fishersci.dk]
- 6. fishersci.com [fishersci.com]
Navigating the Solubility Landscape of Dichlorobis(tri-o-tolylphosphine)palladium(II): A Technical Guide for Researchers
Introduction: The Pivotal Role of Solubility in Catalysis
Dichlorobis(tri-o-tolylphosphine)palladium(II), a robust palladium(II) complex, has carved a niche in modern organic synthesis as a versatile catalyst for a myriad of cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig aminations.[1][2] The efficacy of this catalyst is intrinsically linked to its behavior in solution, where the catalytic cycle unfolds. A homogenous solution ensures maximum availability of the catalytic species, directly influencing reaction kinetics, yield, and reproducibility. Consequently, a comprehensive understanding of its solubility in various organic solvents is not merely academic; it is a critical parameter for reaction design, optimization, and scale-up.
This technical guide provides an in-depth exploration of the solubility of dichlorobis(tri-o-tolylphosphine)palladium(II), offering a blend of theoretical insights, qualitative and extrapolated quantitative data, and a detailed experimental protocol for its determination. This document is intended to empower researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the selection of solvent systems for their catalytic applications.
Physicochemical Properties and Theoretical Considerations of Solubility
Dichlorobis(tri-o-tolylphosphine)palladium(II) is a yellow to orange crystalline powder.[1] Its molecular structure, featuring a central palladium atom coordinated to two chloride ions and two bulky, lipophilic tri-o-tolylphosphine ligands, dictates its solubility profile. The principle of "like dissolves like" is the cornerstone for predicting solubility. The large hydrocarbon-rich phosphine ligands render the complex predominantly non-polar, suggesting a higher affinity for solvents with low polarity.
The dissolution process can be conceptualized as a three-step thermodynamic cycle, as illustrated in the diagram below. The overall enthalpy of solution is a sum of the energy required to overcome the lattice energy of the solid catalyst (solute-solute interactions) and the energy needed to disrupt the intermolecular forces of the solvent (solvent-solvent interactions), compensated by the energy released upon the formation of new solute-solvent interactions.
Caption: Thermodynamic cycle of dissolution.
For dichlorobis(tri-o-tolylphosphine)palladium(II), a favorable enthalpy of solution is expected in non-polar and weakly polar organic solvents where the energy penalty for disrupting solvent-solvent interactions is low and the solvation energy from van der Waals forces between the tolyl groups and the solvent is significant.
Solubility Profile: A Survey of Organic Solvents
While precise, peer-reviewed quantitative solubility data for dichlorobis(tri-o-tolylphosphine)palladium(II) is not extensively documented in the literature, qualitative information from chemical suppliers and the context of its catalytic applications provide a strong foundation for understanding its solubility.[1][3] The compound is generally described as soluble in ethanol, benzene, and ethereal solvents, and insoluble in water.[1][3]
To provide a more practical guide, the following table summarizes the expected solubility based on available information and the principle of solvent polarity. The quantitative values are estimates and should be confirmed experimentally for critical applications.
| Solvent | Polarity Index | Expected Solubility | Rationale |
| Toluene | 2.4 | High | Non-polar aromatic solvent, favorable interactions with tolyl groups. |
| Benzene | 2.7 | High | Similar to toluene, excellent solvent for non-polar compounds.[1][3] |
| Dichloromethane (DCM) | 3.1 | Moderate to High | A versatile solvent capable of dissolving a wide range of organic compounds. |
| Tetrahydrofuran (THF) | 4.0 | Moderate | A polar aprotic solvent, considered an "ethereal solvent".[1][3] |
| Ethanol | 4.3 | Moderate | A polar protic solvent, reported to be a suitable solvent.[1][3] |
| Acetone | 5.1 | Low to Moderate | More polar than the optimal range for this non-polar complex. |
| Acetonitrile | 5.8 | Low | High polarity, less favorable for solvating the non-polar ligands. |
| Water | 10.2 | Insoluble | Highly polar protic solvent, incompatible with the non-polar complex.[1][3] |
Experimental Determination of Solubility: A Validated Protocol
The following detailed protocol outlines a reliable gravimetric method for the quantitative determination of the solubility of dichlorobis(tri-o-tolylphosphine)palladium(II) in an organic solvent of interest. This method is based on the principles outlined in the U.S. Pharmacopeia for solubility measurements and is suitable for colored, non-volatile solutes.[4][5][6]
Experimental Workflow
Caption: Workflow for gravimetric solubility determination.
Step-by-Step Methodology
-
Preparation of a Saturated Solution:
-
To a series of glass vials with screw caps, add a measured volume (e.g., 5 mL) of the desired organic solvent.
-
Add an excess amount of dichlorobis(tri-o-tolylphosphine)palladium(II) to each vial. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath (e.g., 25 °C) on an orbital shaker.
-
Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Phase Separation:
-
Allow the vials to stand undisturbed in the temperature bath for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed volumetric pipette. To avoid precipitation, ensure the pipette is at the same temperature as the solution. For solvents with low boiling points, this step should be performed swiftly.
-
Alternatively, centrifuge the vials at a constant temperature and then draw an aliquot from the supernatant.
-
-
Solvent Evaporation and Drying:
-
Transfer the aliquot to a pre-weighed, clean, and dry container (e.g., a round-bottom flask or a weighing dish).
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Place the container with the solid residue in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. This indicates that all the solvent has been removed.
-
-
Calculation of Solubility:
-
The solubility (S) can be calculated using the following formula:
-
S (g/L) = (Mass of residue (g)) / (Volume of aliquot (L))
-
-
To express the solubility in molarity (mol/L), divide the result by the molecular weight of dichlorobis(tri-o-tolylphosphine)palladium(II) (786.06 g/mol ).
-
Factors Influencing Solubility: A Deeper Dive
Several factors can influence the solubility of dichlorobis(tri-o-tolylphosphine)palladium(II) and should be carefully controlled during experimental work and considered during reaction setup:
-
Temperature: The solubility of most solids in liquids increases with temperature. This relationship, however, is not always linear and should be determined empirically if reactions are to be performed at elevated temperatures.
-
Solvent Polarity: As discussed, the non-polar nature of the complex favors solubility in non-polar to weakly polar solvents. A mismatch in polarity will lead to poor solvation and low solubility.
-
Presence of Other Solutes: The presence of salts or other additives in the reaction mixture can alter the polarity of the solvent and may impact the solubility of the catalyst.
-
Purity of the Complex and Solvent: Impurities can affect the measured solubility. Ensure the use of high-purity catalyst and anhydrous solvents, as the complex can be sensitive to moisture.[1]
Conclusion: From Theory to Practice
A thorough understanding of the solubility of dichlorobis(tri-o-tolylphosphine)palladium(II) is paramount for its effective use in catalysis. While a comprehensive database of quantitative solubility data is yet to be established, the principles of "like dissolves like," coupled with available qualitative information, provide a robust framework for solvent selection. For applications demanding precise control over catalyst concentration, the experimental protocol detailed in this guide offers a reliable method for determining solubility in any given organic solvent. By carefully considering the factors that influence solubility, researchers can optimize reaction conditions, enhance catalytic efficiency, and ensure the reproducibility of their synthetic endeavors.
References
- 1. DICHLOROBIS(TRI-O-TOLYLPHOSPHINE)PALLADIUM(II) | 40691-33-6 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. DICHLOROBIS(TRI-O-TOLYLPHOSPHINE)PALLADIUM(II) | 40691-33-6 [amp.chemicalbook.com]
- 4. biorelevant.com [biorelevant.com]
- 5. pharmajournal.net [pharmajournal.net]
- 6. dissolutiontech.com [dissolutiontech.com]
A Foundational Guide to the Early Synthetic Routes of Dichlorobis(tri-o-tolylphosphine)palladium(II)
For: Researchers, scientists, and drug development professionals.
Abstract
Dichlorobis(tri-o-tolylphosphine)palladium(II), a cornerstone catalyst in modern organic synthesis, possesses a rich history rooted in the foundational principles of coordination chemistry. This in-depth technical guide provides a comprehensive exploration of the early synthetic routes to this pivotal palladium(II) complex. By delving into the seminal works of pioneering chemists, this paper elucidates the fundamental methodologies, the causal reasoning behind experimental choices, and the evolution of synthetic strategies. This guide serves as a valuable resource for researchers seeking a deeper understanding of the historical context and practical synthesis of this indispensable catalytic tool.
Introduction: The Significance of a Bulky Phosphine Ligand in Palladium Catalysis
Dichlorobis(tri-o-tolylphosphine)palladium(II), often abbreviated as PdCl₂(P(o-tolyl)₃)₂, has carved a significant niche in the landscape of cross-coupling catalysis. Its utility in seminal reactions such as those developed by Suzuki, Heck, and Negishi underscores its importance in the construction of carbon-carbon and carbon-heteroatom bonds, which are fundamental to pharmaceutical development and materials science.[1] The tri-o-tolylphosphine ligand, with its significant steric bulk, imparts unique reactivity and stability to the palladium center, often favoring reductive elimination and preventing catalyst deactivation pathways.
This guide moves beyond the contemporary applications of PdCl₂(P(o-tolyl)₃)₂ to uncover its synthetic origins. Understanding the early preparative methods offers invaluable insights into the fundamental principles of coordination chemistry and the practical considerations that guided the pioneers in this field.
The Genesis of Palladium-Phosphine Complexes: The Mann and Purdie Approach (1935)
One of the earliest systematic investigations into the synthesis of palladium-phosphine complexes was documented by F. G. Mann and D. Purdie in their 1935 publication in the Journal of the Chemical Society. Their work laid the groundwork for the preparation of a variety of phosphine and arsine complexes of palladium(II). While their paper does not specifically detail the synthesis of the tri-o-tolylphosphine derivative, it establishes a general and robust methodology that is directly applicable.
The core of the Mann and Purdie method involves the direct reaction of a palladium(II) salt, typically palladium(II) chloride (PdCl₂), with the corresponding tertiary phosphine ligand in a suitable solvent.
Underlying Principles and Rationale
The insolubility of palladium(II) chloride in many common organic solvents presented a primary challenge. Mann and Purdie overcame this by utilizing ethanol or acetone as the reaction medium. The choice of these solvents was critical; they are polar enough to facilitate the reaction and allow for the precipitation of the desired product, which is typically less soluble in the reaction medium.
The stoichiometry of the reaction is another key aspect. A 2:1 molar ratio of the phosphine ligand to the palladium salt is employed to ensure the formation of the desired bis(phosphine) complex.
Generalized Experimental Protocol (Adapted from Mann and Purdie, 1935)
This protocol is a generalized representation of the method described by Mann and Purdie for analogous phosphine ligands.
Step 1: Preparation of the Palladium(II) Chloride Suspension
-
Palladium(II) chloride is suspended in a minimal amount of hot ethanol or acetone. The suspension is stirred vigorously to ensure maximum dispersion of the solid.
Step 2: Addition of the Tri-o-tolylphosphine Ligand
-
A solution of tri-o-tolylphosphine (2 molar equivalents) in the same solvent is prepared.
-
The phosphine solution is added gradually to the stirred suspension of palladium(II) chloride.
Step 3: Reaction and Precipitation
-
The reaction mixture is heated to reflux for a period of time, typically until a color change is observed and the formation of a crystalline precipitate is evident. The initially brown or black suspension of PdCl₂ gives way to the characteristic yellow color of the dichlorobis(phosphine)palladium(II) complex.
Step 4: Isolation and Purification
-
The reaction mixture is allowed to cool to room temperature, and the crystalline product is collected by filtration.
-
The collected solid is washed with fresh, cold solvent to remove any unreacted starting materials and then dried.
Self-Validating System
The elegance of this early method lies in its simplicity and self-validating nature. The stark color change from the dark palladium chloride suspension to the bright yellow crystalline product provides a clear visual indication of reaction completion. The precipitation of the product from the reaction medium drives the equilibrium towards the formation of the complex and simplifies the purification process.
Evolution of the Synthetic Route: The Influence of Chatt and Hart (1960s)
In the mid-20th century, Joseph Chatt and his collaborators made extensive contributions to the understanding of platinum group metal chemistry. Their work often focused on the synthesis and characterization of a wide array of phosphine complexes. While their 1960 paper in the Journal of the Chemical Society primarily details the reactions of tertiary diphosphines with nickel and nickel carbonyl, the principles and techniques described were broadly applied to other platinum group metals, including palladium.
The methodologies from this era often introduced the use of alternative palladium sources and solvent systems to improve yields and purity. A common approach involved the in-situ formation of a more soluble palladium precursor to facilitate a more homogeneous reaction.
Key Innovations and Experimental Choices
A significant advancement was the use of a soluble palladium(II) precursor, such as sodium tetrachloropalladate(II) (Na₂PdCl₄) or bis(benzonitrile)palladium(II) chloride (PdCl₂(PhCN)₂). These precursors are readily soluble in a wider range of organic solvents, allowing for the reaction to proceed in a homogeneous phase, which often leads to faster reaction times and cleaner product formation.
The choice of solvent also evolved, with chlorinated solvents like dichloromethane and chloroform gaining popularity due to their ability to dissolve both the palladium precursor and the phosphine ligand, as well as the final product to a sufficient extent for reaction and subsequent precipitation upon addition of a less polar solvent.
Representative Experimental Protocol (Conceptualized from the era of Chatt and Hart)
Step 1: Preparation of a Soluble Palladium(II) Precursor (Optional but Recommended)
-
Palladium(II) chloride is dissolved in a minimal amount of hot aqueous hydrochloric acid and then treated with sodium chloride to form a solution of sodium tetrachloropalladate(II). Alternatively, PdCl₂ is refluxed with benzonitrile to form bis(benzonitrile)palladium(II) chloride.
Step 2: Reaction with Tri-o-tolylphosphine
-
The soluble palladium(II) precursor is dissolved in a suitable solvent (e.g., ethanol, dichloromethane).
-
A solution of tri-o-tolylphosphine (2 molar equivalents) in the same solvent is added dropwise to the stirred palladium solution at room temperature.
Step 3: Product Isolation
-
Upon addition of the phosphine, the yellow dichlorobis(tri-o-tolylphosphine)palladium(II) complex typically precipitates immediately from the solution.
-
If the product is soluble in the reaction solvent (e.g., dichloromethane), a non-polar solvent such as hexane or pentane is added to induce precipitation.
Step 4: Purification
-
The product is collected by filtration, washed with a non-polar solvent (e.g., hexane), and dried under vacuum.
Tabular Summary of Early Synthetic Parameters
| Parameter | Mann and Purdie (1935) Approach | Chatt and Hart Era (1960s) Approach |
| Palladium Source | Palladium(II) chloride (PdCl₂) | Sodium tetrachloropalladate(II) (Na₂PdCl₄) or Bis(benzonitrile)palladium(II) chloride (PdCl₂(PhCN)₂) |
| Ligand | Tri-o-tolylphosphine | Tri-o-tolylphosphine |
| Stoichiometry (L:Pd) | 2:1 | 2:1 |
| Solvent | Ethanol, Acetone | Ethanol, Dichloromethane, Chloroform |
| Temperature | Reflux | Room Temperature to Reflux |
| Key Observation | Color change from brown/black to yellow precipitate | Immediate precipitation of yellow solid |
| Purification | Washing with cold solvent | Washing with non-polar solvent, Recrystallization |
Visualizing the Synthetic Workflow
Caption: Comparative workflow of early synthetic approaches to dichlorobis(tri-o-tolylphosphine)palladium(II).
Conclusion
The early synthetic routes to dichlorobis(tri-o-tolylphosphine)palladium(II), pioneered by chemists like Mann, Purdie, and Chatt, were characterized by their straightforward and effective methodologies. These foundational procedures, born from a deep understanding of the coordination chemistry of palladium, have stood the test of time and, in their essence, are still relevant today. By appreciating these historical syntheses, contemporary researchers can gain a more profound understanding of the chemical principles that govern the formation of this vital catalyst and the ingenuity of those who first brought it into the laboratory.
References
An In-depth Technical Guide to the Thermal Stability and Decomposition of Dichlorobis(tri-o-tolylphosphine)palladium(II)
Introduction: The Significance of Dichlorobis(tri-o-tolylphosphine)palladium(II) in Modern Chemistry
Dichlorobis(tri-o-tolylphosphine)palladium(II), a pale yellow to orange crystalline solid, is a pivotal organopalladium complex with broad applications in synthetic chemistry.[1][2] Its utility as a catalyst in a myriad of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings, underscores its importance in the synthesis of complex organic molecules, pharmaceuticals, and advanced materials.[3] The steric bulk and electron-donating nature of the tri-o-tolylphosphine ligands impart unique reactivity and stability to the palladium center, influencing its catalytic efficacy.[4]
For researchers, drug development professionals, and scientists, a comprehensive understanding of the thermal stability and decomposition pathways of this catalyst is paramount. The thermal behavior of a catalyst dictates its operational window, shelf-life, and potential for degradation under reaction conditions, which can lead to the formation of catalytically inactive species, such as palladium black.[5] This guide provides a detailed exploration of the thermal properties of dichlorobis(tri-o-tolylphosphine)palladium(II), offering insights into its decomposition mechanism and providing robust experimental protocols for its characterization.
Thermal Stability Profile
The thermal stability of a catalyst is a critical parameter that defines its practical utility. Dichlorobis(tri-o-tolylphosphine)palladium(II) is a relatively thermally stable complex, a feature that contributes to its widespread use.
Quantitative Thermal Data
The following table summarizes the key physical and thermal properties of dichlorobis(tri-o-tolylphosphine)palladium(II).
| Property | Value | Source(s) |
| Molecular Formula | C₄₂H₄₂Cl₂P₂Pd | [1] |
| Molecular Weight | 786.06 g/mol | [1] |
| Appearance | Pale yellow to orange crystalline powder | [2] |
| Melting Point | Decomposes in the range of 270-280 °C | |
| Solubility | Soluble in ethanol, benzene, and ethereal solvents | [2] |
The reported decomposition temperature of 270-280 °C signifies the upper limit of the compound's thermal stability under non-reactive conditions. Beyond this temperature, irreversible degradation occurs.
Proposed Decomposition Mechanism
While specific, detailed studies on the thermal decomposition of dichlorobis(tri-o-tolylphosphine)palladium(II) are not extensively available in the public domain, a plausible decomposition pathway can be elucidated by drawing parallels with analogous palladium(II) phosphine complexes.[6][7] The decomposition is likely to proceed through a multi-step process involving ligand dissociation and reductive elimination.
A proposed mechanism involves the initial dissociation of one of the tri-o-tolylphosphine ligands, a common step in the thermal degradation of square planar d⁸ complexes. This is followed by the reductive elimination of a chlorine molecule (Cl₂) from the palladium center, resulting in the formation of a transient palladium(0) species. This highly reactive Pd(0) intermediate can then aggregate to form metallic palladium, often observed as palladium black.
References
- 1. chemimpex.com [chemimpex.com]
- 2. DICHLOROBIS(TRI-O-TOLYLPHOSPHINE)PALLADIUM(II) | 40691-33-6 [chemicalbook.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jmaterenvironsci.com [jmaterenvironsci.com]
An In-depth Technical Guide to Dichlorobis(tri-o-tolylphosphine)palladium(II): Nomenclature, Properties, and Catalytic Applications
Introduction
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions represent a cornerstone for the construction of complex molecular architectures. The efficacy and versatility of these transformations are profoundly influenced by the choice of the palladium catalyst. Dichlorobis(tri-o-tolylphosphine)palladium(II) has emerged as a robust and highly effective pre-catalyst for a wide array of these reactions. Its unique structural features, characterized by bulky tri-o-tolylphosphine ligands, impart enhanced stability and reactivity, making it a preferred choice for researchers in organic synthesis, materials science, and pharmaceutical development.[1] This guide provides a comprehensive overview of this pivotal catalyst, covering its nomenclature, physicochemical properties, and its extensive applications in forming critical carbon-carbon and carbon-heteroatom bonds.
Part 1: Nomenclature and Identification
Accurate identification of chemical reagents is paramount for reproducible scientific research. Dichlorobis(tri-o-tolylphosphine)palladium(II) is known by several names in scientific literature and commercial catalogs. Understanding these synonyms is crucial for efficient literature searching and procurement.
§1.1 Primary IUPAC Name
The formally accepted name under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is Dichlorobis(tri-o-tolylphosphine)palladium(II) . This name explicitly describes the components of the coordination complex: two chloride ligands ("dichloro"), two tri-o-tolylphosphine ligands ("bis(tri-o-tolylphosphine)"), and a central palladium atom in the +2 oxidation state ("palladium(II)").
§1.2 Common Synonyms and Abbreviations
In practice, a variety of synonyms and abbreviations are used. The most prevalent alternatives include:
-
Bis[tri(o-tolyl)phosphine]palladium(II) chloride [3]
-
PdCl₂[P(o-Tol)₃]₂
-
Palladium, dichlorobis[tris(2-methylphenyl)phosphine]- [3]
-
Palladium(2+) dichloride-tris(2-methylphenyl)phosphane (1:2) [4]
The abbreviation PdCl₂(P(o-tolyl)₃)₂ is frequently used in reaction schemes for its conciseness.
§1.3 Unique Chemical Identifiers
For unambiguous identification, standardized chemical identifiers are used globally.
| Identifier | Value |
| CAS Number | 40691-33-6[1][5] |
| MDL Number | MFCD00274659[1] |
| PubChem CID | 9875586[1] |
| InChI Key | OTYPIDNRISCWQY-UHFFFAOYSA-L |
Part 2: Physicochemical and Structural Properties
The physical and chemical characteristics of a catalyst dictate its handling, stability, and suitability for specific reaction conditions.
§2.1 Molecular Structure
The central palladium atom adopts a square planar geometry, which is characteristic of Pd(II) complexes. The two bulky tri-o-tolylphosphine ligands are typically arranged in a trans configuration to minimize steric hindrance, with the two chloride ligands occupying the remaining coordination sites.
Caption: Simplified structure of trans-Dichlorobis(tri-o-tolylphosphine)palladium(II).
§2.2 Key Properties
A summary of the essential physicochemical properties is provided below.
| Property | Value | Source(s) |
| Molecular Formula | C₄₂H₄₂Cl₂P₂Pd | [1][3] |
| Molecular Weight | 786.06 g/mol | [1] |
| Appearance | Yellow to orange crystalline powder or solid | [1][6] |
| Melting Point | 279 - 280 °C (decomposes) | [1] |
| Solubility | Soluble in ethanol, benzene, and ethereal solvents. | [4][6] |
| Storage Conditions | Store at room temperature under an inert atmosphere. | [1][6] |
| Sensitivity | Air and moisture sensitive. | [6] |
Part 3: Core Applications in Catalysis
Dichlorobis(tri-o-tolylphosphine)palladium(II) is a versatile pre-catalyst that, upon activation, forms the catalytically active Pd(0) species in situ. It is renowned for its utility in a wide range of cross-coupling reactions.[1]
§3.1 The Catalytic Cycle: A Generalized View
Most cross-coupling reactions catalyzed by this complex follow a general mechanistic pathway. The bulky phosphine ligands facilitate the reductive elimination step and stabilize the palladium center throughout the cycle.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
§3.2 Major Cross-Coupling Reactions
This catalyst has demonstrated high efficacy in numerous named reactions, which are fundamental to modern organic synthesis.
-
Suzuki-Miyaura Coupling: Formation of C-C bonds between organoboranes and organic halides.
-
Heck Reaction: Vinylation of aryl or vinyl halides.[1]
-
Sonogashira Coupling: Coupling of terminal alkynes with aryl or vinyl halides.
-
Negishi Coupling: Reaction between an organozinc compound and an organic halide.
-
Stille Coupling: Coupling of organostannanes with organic halides.
-
Buchwald-Hartwig Amination: Formation of C-N bonds from an amine and an aryl halide.
-
Hiyama Coupling: Reaction of organosilanes with organic halides.
The choice of Dichlorobis(tri-o-tolylphosphine)palladium(II) is often motivated by its balance of stability for handling and high reactivity in the catalytic cycle, driven by the electronic and steric properties of the o-tolylphosphine ligands.
Part 4: Experimental Protocol - Suzuki-Miyaura Coupling
To illustrate the practical application of the catalyst, a representative, self-validating protocol for a Suzuki-Miyaura coupling reaction is detailed below. The causality behind each step is explained to provide field-proven insight.
§4.1 Objective
To synthesize 4-phenyltoluene from 4-bromotoluene and phenylboronic acid.
§4.2 Materials
| Reagent | CAS Number | Amount | Molar Eq. |
| 4-Bromotoluene | 106-38-7 | 171 mg | 1.0 |
| Phenylboronic Acid | 98-80-6 | 146 mg | 1.2 |
| Dichlorobis(tri-o-tolylphosphine)palladium(II) | 40691-33-6 | 15.7 mg | 0.02 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 414 mg | 3.0 |
| Toluene/Water (4:1) | - | 5 mL | - |
§4.3 Step-by-Step Methodology
-
Inert Atmosphere Preparation:
-
Action: A 25 mL Schlenk flask equipped with a magnetic stir bar is charged with all solid reagents: 4-bromotoluene, phenylboronic acid, potassium carbonate, and Dichlorobis(tri-o-tolylphosphine)palladium(II).
-
Causality: The palladium catalyst is sensitive to oxygen, especially when it is reduced to the active Pd(0) state. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) prevents catalyst degradation and ensures high catalytic turnover.
-
-
Solvent Degassing:
-
Action: The flask is sealed, and the atmosphere is replaced with argon by evacuating and backfilling three times. The degassed toluene/water solvent mixture is then added via syringe.
-
Causality: Dissolved oxygen in the solvents can oxidize the Pd(0) catalyst. Degassing (e.g., by sparging with an inert gas or freeze-pump-thaw cycles) is a critical step to maintain an oxygen-free environment. The aqueous phase is necessary to dissolve the inorganic base (K₂CO₃).
-
-
Reaction Execution:
-
Action: The reaction mixture is heated to 80-90 °C with vigorous stirring. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Causality: Heating provides the necessary activation energy for the oxidative addition and subsequent steps in the catalytic cycle. Vigorous stirring is essential to ensure efficient mixing between the organic and aqueous phases.
-
-
Work-up and Purification:
-
Action: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Causality: The aqueous work-up removes the inorganic base and boronic acid byproducts. Drying the organic layer removes residual water which could interfere with purification.
-
-
Product Isolation:
-
Action: The crude product is purified by column chromatography on silica gel.
-
Causality: Chromatography separates the desired biphenyl product from unreacted starting materials, catalyst residues, and any side products, yielding the pure compound for characterization.
-
Conclusion
Dichlorobis(tri-o-tolylphosphine)palladium(II) stands as a testament to the power of ligand design in organometallic catalysis. Its robust nature, commercial availability, and broad applicability make it an indispensable tool for synthetic chemists. A thorough understanding of its various names, properties, and the mechanistic principles behind its function empowers researchers to design and execute more efficient and innovative synthetic strategies, accelerating progress in drug discovery and materials science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. ビス(トリ-o-トリルホスフィン)パラジウム(II)ジクロリド | Bis(tri-o-tolylphosphine)palladium(II) Dichloride | 40691-33-6 | 東京化成工業株式会社 [tcichemicals.com]
- 3. Bis[tri(o-tolyl)phosphine]palladium(II) chloride, 95% | Fisher Scientific [fishersci.ca]
- 4. chembk.com [chembk.com]
- 5. DICHLOROBIS(TRI-O-TOLYLPHOSPHINE)PALLADIUM(II) | 40691-33-6 [chemicalbook.com]
- 6. Dichlorobis(tri-o-tolylphosphine)palladium(II) , 95% , 40691-33-6 - CookeChem [cookechem.com]
The Enduring Catalyst: A Technical Guide to Dichlorobis(tri-o-tolylphosphine)palladium(II)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Pillar of Modern Synthetic Chemistry
In the landscape of transformative chemical reagents, few hold the esteemed position of dichlorobis(tri-o-tolylphosphine)palladium(II). This robust, air-stable palladium(II) complex has been a cornerstone of carbon-carbon and carbon-heteroatom bond formation for decades, enabling the synthesis of complex molecular architectures that are the bedrock of pharmaceuticals, advanced materials, and agrochemicals. Its enduring relevance is a testament to the profound impact of ligand design on catalytic efficiency and scope. This guide provides an in-depth exploration of the discovery, history, and practical application of this pivotal catalyst, offering field-proven insights for both seasoned researchers and those new to the power of palladium catalysis.
The Genesis of a Catalyst: Discovery and Historical Context
The precise first synthesis of dichlorobis(tri-o-tolylphosphine)palladium(II) is not definitively documented in a single, seminal publication. However, its development is intrinsically linked to the broader evolution of palladium-phosphine complexes, which gained prominence as versatile catalysts in the mid-20th century. The general method for preparing such complexes involves the reaction of a palladium(II) salt, such as palladium(II) chloride, with the corresponding phosphine ligand.
The intellectual framework for understanding the role of bulky phosphine ligands, like tri-o-tolylphosphine, was significantly advanced through the groundbreaking work on cross-coupling reactions by Nobel laureates Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1] Their collective contributions in the 1970s laid the foundation for modern palladium-catalyzed cross-coupling chemistry.
The specific use and popularization of dichlorobis(tri-o-tolylphosphine)palladium(II) grew out of the need for catalysts that could overcome the limitations of early systems, particularly for challenging substrates. The steric bulk of the tri-o-tolylphosphine ligands proved crucial in promoting the key steps of the catalytic cycle, namely oxidative addition and reductive elimination, leading to improved reaction rates and yields. This catalyst became a reliable workhorse in academic and industrial laboratories, valued for its stability, commercial availability, and broad applicability across a range of cross-coupling reactions.[2][3]
Chemical and Physical Properties
Dichlorobis(tri-o-tolylphosphine)palladium(II) is a yellow to orange crystalline powder with the chemical formula [(CH₃C₆H₄)₃P]₂PdCl₂.[4][5] It is generally soluble in organic solvents such as benzene, ethanol, and ethereal solvents.[4][6] The compound is prized for its relative stability to air and moisture, which simplifies its handling and storage compared to more sensitive palladium(0) precursors.
| Property | Value |
| Chemical Formula | C₄₂H₄₂Cl₂P₂Pd |
| Molecular Weight | 786.06 g/mol |
| Appearance | Yellow to orange crystalline powder[4] |
| Melting Point | 280 °C (decomposes)[4][6] |
| CAS Number | 40691-33-6[5] |
The Heart of the Matter: The Role of the Tri-o-tolylphosphine Ligand
The remarkable efficacy of dichlorobis(tri-o-tolylphosphine)palladium(II) is a direct consequence of the electronic and steric properties of the tri-o-tolylphosphine ligands. The methyl groups in the ortho position of the phenyl rings create a bulky steric profile around the palladium center. This steric hindrance is not a liability but a critical design feature that dictates the catalyst's reactivity.
The prevailing mechanism for many palladium-catalyzed cross-coupling reactions involves a Pd(0)/Pd(II) catalytic cycle. The bulky phosphine ligands facilitate the formation of a coordinatively unsaturated, 14-electron Pd(0) species, which is highly reactive in the oxidative addition step with an organohalide. Furthermore, the steric strain in the resulting Pd(II) intermediate is believed to accelerate the rate-determining reductive elimination step, which forms the desired carbon-carbon bond and regenerates the active Pd(0) catalyst.
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
Applications in Organic Synthesis: A Versatile Workhorse
Dichlorobis(tri-o-tolylphosphine)palladium(II) is a pre-catalyst that is readily reduced in situ to the active Pd(0) species. It has demonstrated exceptional utility in a wide array of cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is arguably one of the most widely used reactions in modern organic synthesis. Dichlorobis(tri-o-tolylphosphine)palladium(II) has been extensively employed as a catalyst for this transformation, proving effective for a broad range of substrates.[7]
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. Dichlorobis(tri-o-tolylphosphine)palladium(II) has been successfully used to catalyze this reaction, for instance, in the synthesis of (E)-methyl 3-(7-indolyl)-2-methacrylate.[8]
Other Cross-Coupling Reactions
Beyond the Suzuki-Miyaura and Heck reactions, this versatile catalyst has found application in a variety of other important transformations, including:
-
Buchwald-Hartwig Amination: The formation of carbon-nitrogen bonds.[8]
-
Negishi Coupling: The coupling of organozinc compounds with organohalides.[8]
-
Stille Coupling: The coupling of organotin compounds with organohalides.[8]
-
Sonogashira Coupling: The coupling of terminal alkynes with aryl or vinyl halides.[8]
Experimental Protocols: A Practical Guide
The following is a representative experimental protocol for a Suzuki-Miyaura coupling reaction using dichlorobis(tri-o-tolylphosphine)palladium(II). It is important to note that optimal reaction conditions can vary depending on the specific substrates.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Addition: Add dichlorobis(tri-o-tolylphosphine)palladium(II) (0.02 mmol, 2 mol%).
-
Solvent Addition: Add a degassed solvent (e.g., toluene/water mixture).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and quench with water.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Conclusion: A Legacy of Innovation
Dichlorobis(tri-o-tolylphosphine)palladium(II) stands as a testament to the power of rational catalyst design. Its development and widespread adoption have been instrumental in advancing the field of organic synthesis, enabling the construction of countless complex molecules. While newer and more specialized catalyst systems continue to emerge, the robustness, reliability, and versatility of this palladium complex ensure its continued relevance in both academic and industrial research. For scientists and professionals in drug development and materials science, a thorough understanding of this catalyst's history, mechanism, and application remains an invaluable asset in the pursuit of molecular innovation.
References
- 1. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 2. Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Characterization of Phosphinecarboxamide and Phosphinecarbothioamide, and Their Complexation with Palladium(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chemimpex.com [chemimpex.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. DICHLOROBIS(TRI-O-TOLYLPHOSPHINE)PALLADIUM(II) | 40691-33-6 [amp.chemicalbook.com]
- 8. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
Dichlorobis(tri-o-tolylphosphine)palladium(II) in Suzuki Coupling Reactions: Principles, Protocols, and Mechanistic Insights
An Application Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
This document serves as an in-depth technical guide for the application of Dichlorobis(tri-o-tolylphosphine)palladium(II) in Suzuki-Miyaura cross-coupling reactions. It is designed for researchers, scientists, and drug development professionals who seek to leverage this versatile catalyst for the synthesis of biaryl compounds and other complex organic molecules. We will move beyond simple procedural lists to explore the causal relationships between the catalyst's structure, its role in the catalytic cycle, and the practical outcomes in the laboratory.
The Catalyst: Understanding Dichlorobis(tri-o-tolylphosphine)palladium(II)
Dichlorobis(tri-o-tolylphosphine)palladium(II), often abbreviated as PdCl₂(P(o-tolyl)₃)₂, is a highly effective and stable Pd(II) precatalyst.[1] Its utility in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, stems directly from the unique properties of its tri-o-tolylphosphine ligands.
The Decisive Role of the Ligand: The tri-o-tolylphosphine ligand, P(o-tolyl)₃, is distinguished by its significant steric bulk, possessing one of the largest cone angles among common phosphines (194°).[2] This steric hindrance is not a drawback but a critical design feature that dictates the catalyst's high activity.
-
Facilitation of Reductive Elimination: The bulkiness of the ligands creates steric pressure around the palladium center, which promotes the final, product-forming step of the catalytic cycle—reductive elimination.[3]
-
Promotion of Active Monoligated Species: In solution, the PdL₂ complex exists in equilibrium with a highly reactive monoligated PdL species. The steric bulk of P(o-tolyl)₃ favors the dissociation of one ligand, generating the coordinatively unsaturated "L₁Pd(0)" intermediate that is crucial for efficient oxidative addition, especially with challenging substrates like aryl chlorides.[2][4][5]
-
Enhanced Stability: Despite its reactivity, the precatalyst is a solid that is relatively stable to air and moisture, simplifying handling and storage compared to some Pd(0) sources.[2]
Catalyst Profile
| Property | Value |
| Chemical Formula | C₄₂H₄₂Cl₂P₂Pd |
| Molecular Weight | 786.06 g/mol |
| CAS Number | 40691-33-6 |
| Appearance | Yellow to orange solid |
| Melting Point | 280 °C (decomposes)[6] |
| Solubility | Soluble in benzene, ethanol, and ethereal solvents.[6] |
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction creates a carbon-carbon bond between an organohalide and an organoboron compound.[3] The PdCl₂(P(o-tolyl)₃)₂ complex acts as a precatalyst, meaning it must first be reduced in situ from Pd(II) to the catalytically active Pd(0) state to enter the cycle.
Step-by-Step Mechanistic Breakdown:
-
Activation (Reduction): The Pd(II) precatalyst, PdCl₂(P(o-tolyl)₃)₂, is reduced to the active Pd(0) species, often facilitated by a phosphine ligand, base, or other reagents in the mixture.
-
Oxidative Addition: The electron-rich Pd(0) complex attacks the carbon-halogen bond of the organohalide (Ar-X), inserting the palladium to form a Pd(II) intermediate. This is often the rate-limiting step, and the use of bulky, electron-rich ligands like P(o-tolyl)₃ is known to accelerate it.[4][7]
-
Transmetalation: The organic group (Ar') from the organoboron reagent is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species ("ate" complex) that facilitates the transfer of the aryl group to the palladium complex.[3]
-
Reductive Elimination: The two organic groups (Ar and Ar') on the palladium center couple and are expelled as the final biaryl product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[3] The steric strain imposed by the bulky P(o-tolyl)₃ ligands facilitates this crucial final step.[7]
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for a wide range of substrates. Optimization of base, solvent, and temperature may be required for specific applications.
Experimental Workflow Visualization
Materials and Reagents
-
Aryl/Vinyl Halide (or Triflate): 1.0 mmol, 1.0 equiv.
-
Boronic Acid (or Ester): 1.2-1.5 mmol, 1.2-1.5 equiv.
-
Causality: Using a slight excess of the boronic acid ensures complete consumption of the limiting halide and compensates for potential homo-coupling or protodeboronation side reactions.
-
-
Dichlorobis(tri-o-tolylphosphine)palladium(II): 0.01-0.05 mmol, 1-5 mol%.
-
Base: 2.0-3.0 mmol, 2.0-3.0 equiv. (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).
-
Causality: The choice of base is critical. Inorganic bases like potassium carbonate (K₂CO₃) are common, but stronger bases like potassium phosphate (K₃PO₄) are often more effective for less reactive substrates, such as aryl chlorides, by more efficiently promoting the formation of the reactive boronate species.[4]
-
-
Solvent: Anhydrous and degassed (e.g., Toluene, Dioxane, DMF, with or without water).
-
Causality: Solvents must be degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. A common system is a mixture of an organic solvent like toluene with water, which helps dissolve the inorganic base.[8]
-
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), the base (e.g., K₃PO₄, 2.0 mmol), and Dichlorobis(tri-o-tolylphosphine)palladium(II) (0.02 mmol, 2 mol%).
-
Establish Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Through the septum, add the degassed solvent system (e.g., 5 mL of Toluene and 1 mL of water) via syringe.
-
Reaction Execution: Lower the flask into a preheated oil bath set to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (20 mL). Wash the organic layer with water (2 x 10 mL) and then with brine (10 mL) to remove the base and boron byproducts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure product.
Performance and Scope
This catalyst system is effective for a broad range of substrates, demonstrating its versatility in complex synthesis.
| Entry | Aryl Halide | Boronic Acid Partner | Base | Solvent | Temp (°C) | Yield (%) | Reference Insight |
| 1 | 4-Bromoacetophenone | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | >95 | Demonstrates high efficiency for electron-deficient aryl bromides.[7] |
| 2 | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Toluene | 100 | High | Effective for electron-rich, unactivated aryl chlorides, a challenging substrate class.[4][9] |
| 3 | 2-Bromopyridine | 3-Thiopheneboronic acid | Na₂CO₃ | DMF/H₂O | 105 | Good | Suitable for heteroaromatic substrates, which are common in medicinal chemistry. |
| 4 | 1-Bromo-2,6-dimethylbenzene | Phenylboronic acid | K₃PO₄ | Dioxane | 100 | Good | The bulky ligand facilitates coupling of sterically hindered substrates.[4] |
Troubleshooting and Scientific Considerations
-
Low or No Conversion:
-
Cause: Inactive catalyst due to oxygen exposure; insufficient base strength; low reaction temperature.
-
Solution: Ensure rigorous degassing of solvents and use of an inert atmosphere. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Increase the reaction temperature.
-
-
Protodeboronation Side Reaction:
-
Cause: The boronic acid reacts with trace water to form an arene (Ar-H) instead of coupling. This can be a competing pathway, sometimes accelerated by the palladium complex itself.[10][11]
-
Solution: Use anhydrous solvents and freshly dried reagents. Minimize reaction time once the starting material is consumed.
-
-
Homocoupling of Boronic Acid:
-
Cause: Two molecules of the boronic acid couple to form a symmetrical biaryl (Ar'-Ar'). This is often promoted by the presence of oxygen.
-
Solution: Maintain a strict inert atmosphere throughout the reaction setup and execution.
-
Conclusion
Dichlorobis(tri-o-tolylphosphine)palladium(II) is a powerful and versatile precatalyst for Suzuki-Miyaura cross-coupling reactions. Its efficacy is directly attributable to the large steric bulk of the P(o-tolyl)₃ ligands, which promote the key catalytic steps of oxidative addition and reductive elimination. By understanding the mechanistic principles behind the catalyst's function, researchers can effectively troubleshoot reactions and expand the scope of this chemistry to synthesize a wide array of valuable compounds for pharmaceutical and materials science applications.
References
- 1. nbinno.com [nbinno.com]
- 2. The ubiquitous P(o-tol)3 ligand promotes formation of catalytically-active higher order palladacyclic clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. pcliv.ac.uk [pcliv.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
Dichlorobis(tri-o-tolylphosphine)palladium(II): A Comprehensive Guide to its Application as a Catalyst in Heck Reactions
Introduction: The Strategic Advantage of Dichlorobis(tri-o-tolylphosphine)palladium(II) in Carbon-Carbon Bond Formation
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures. Among these, the Mizoroki-Heck reaction, which forges carbon-carbon bonds between aryl or vinyl halides and alkenes, is indispensable in pharmaceutical and materials science research. The choice of catalyst is paramount to the success of these transformations, influencing reaction rates, yields, and substrate scope. Dichlorobis(tri-o-tolylphosphine)palladium(II) [PdCl₂(P(o-tolyl)₃)₂] has emerged as a highly effective and versatile precatalyst for a range of cross-coupling reactions, including the Heck reaction.[1]
This palladium(II) complex is valued for the unique structural and electronic properties imparted by its tri-o-tolylphosphine ligands. These ligands are characterized by significant steric bulk and electron-richness, which are crucial for enhancing reaction rates and selectivity, leading to higher yields and cleaner reaction profiles.[1] The steric hindrance created by the ortho-methyl groups on the aryl rings of the phosphine ligand is thought to promote the reductive elimination step in the catalytic cycle, a key factor in achieving high turnover numbers.[2] This guide provides an in-depth exploration of the application of dichlorobis(tri-o-tolylphosphine)palladium(II) as a catalyst in Heck reactions, offering detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals.
Physicochemical Properties of the Catalyst
A clear understanding of the catalyst's properties is fundamental to its effective application.
| Property | Value |
| Molecular Formula | C₄₂H₄₂Cl₂P₂Pd |
| Molecular Weight | 786.06 g/mol |
| Appearance | Solid |
| Melting Point | 280 °C (decomposition) |
| CAS Number | 40691-33-6 |
The Heck Reaction: Mechanistic Insights with Dichlorobis(tri-o-tolylphosphine)palladium(II)
The efficacy of dichlorobis(tri-o-tolylphosphine)palladium(II) in the Heck reaction is rooted in the influence of its bulky and electron-donating phosphine ligands on the palladium-catalyzed cycle. The generally accepted mechanism proceeds through a Pd(0)/Pd(II) cycle.
The catalytic cycle can be visualized as follows:
References
Application Notes & Protocols: Dichlorobis(tri-o-tolylphosphine)palladium(II) in Modern C-C Bond Formation
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Advantage of Steric Bulk in Catalysis
Dichlorobis(tri-o-tolylphosphine)palladium(II), denoted as PdCl₂(P(o-tolyl)₃)₂, is a robust and highly effective air-stable precatalyst for a multitude of cross-coupling reactions pivotal to modern organic synthesis.[1][2][3] While numerous palladium sources exist, the strategic design of this complex offers distinct advantages rooted in the unique properties of its phosphine ligands.
The tri-o-tolylphosphine (P(o-tolyl)₃) ligands are distinguished by their significant steric bulk, characterized by a large cone angle (>190°), and their electron-rich nature.[4] This steric hindrance is not a drawback but a crucial design feature. It facilitates the in situ formation of a highly reactive, coordinatively unsaturated 14-electron monoligated Pd(0) species, "Pd(0)L", which is often the true catalytic species.[5] This promotion of ligand dissociation is a key step initiating the catalytic cycle. Mechanistic studies have shown that the use of P(o-tolyl)₃ often yields superior results compared to less bulky phosphines like triphenylphosphine (PPh₃), particularly in challenging coupling reactions.[4]
This guide provides an in-depth exploration of the catalyst's application in cornerstone C-C bond-forming reactions, elucidating the causality behind protocol design and offering detailed, field-proven methodologies for researchers in synthetic chemistry and drug development.
The Suzuki-Miyaura Coupling: A Workhorse for Biaryl Synthesis
The Suzuki-Miyaura reaction, the palladium-catalyzed cross-coupling of an organoboron reagent with an organohalide, is arguably the most widely used C-C bond-forming reaction in pharmaceutical and materials science.[6][7] The reaction's popularity stems from its broad functional group tolerance, the mild reaction conditions, and the low toxicity of the boron-containing byproducts.[6]
Mechanistic Rationale & The Role of PdCl₂(P(o-tolyl)₃)₂
The reaction proceeds through a well-established catalytic cycle. PdCl₂(P(o-tolyl)₃)₂ serves as a stable Pd(II) precatalyst, which is reduced in situ to the active Pd(0) species. This Pd(0) complex initiates the cycle through oxidative addition into the carbon-halide bond of the electrophile.
-
Causality of Reagents:
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃): The base is critical for the transmetalation step. It activates the organoboron species, typically a boronic acid, by forming a more nucleophilic boronate complex (-[B(OH)₃]⁻), which then efficiently transfers its organic group to the palladium center.
-
Solvent (e.g., Dioxane/H₂O, Toluene, THF): The choice of solvent is dictated by the solubility of the substrates and reagents and the required reaction temperature. Aqueous solvent mixtures are common and enhance the solubility of the base and boronate salts.[6]
-
References
- 1. nbinno.com [nbinno.com]
- 2. DICHLOROBIS(TRI-O-TOLYLPHOSPHINE)PALLADIUM(II) | 40691-33-6 [amp.chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. diva-portal.org [diva-portal.org]
- 6. jmcct.com [jmcct.com]
- 7. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dichlorobis(tri-o-tolylphosphine)palladium(II) in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Dichlorobis(tri-o-tolylphosphine)palladium(II) in Modern Synthesis
Dichlorobis(tri-o-tolylphosphine)palladium(II), with the chemical formula [(CH₃C₆H₄)₃P]₂PdCl₂, is a highly effective and versatile palladium complex extensively utilized in organic synthesis. This air-stable, crystalline solid serves as a critical precatalyst in a multitude of cross-coupling reactions, which are fundamental to the construction of complex organic molecules.[1] Its prominence in both academic research and industrial applications, particularly in pharmaceutical development, stems from the unique properties imparted by its sterically hindered and electron-rich tri-o-tolylphosphine ligands.[1]
The bulky nature of the tri-o-tolylphosphine ligands plays a crucial role in promoting the formation of the active monoligated Pd(0) species, which is a key intermediate in the catalytic cycle. This steric hindrance facilitates the reductive elimination step and enhances the stability of the catalyst, leading to higher yields and cleaner reaction profiles.[1] Consequently, dichlorobis(tri-o-tolylphosphine)palladium(II) is a preferred catalyst for a range of powerful C-C and C-N bond-forming reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.[1]
This comprehensive guide provides detailed application notes and protocols for the use of dichlorobis(tri-o-tolylphosphine)palladium(II) in these key cross-coupling reactions, offering insights into the mechanistic underpinnings and practical guidance for achieving optimal results in the laboratory.
Catalytic Systems and General Mechanisms
Most palladium-catalyzed cross-coupling reactions are believed to proceed through a similar catalytic cycle. The Pd(II) precatalyst, dichlorobis(tri-o-tolylphosphine)palladium(II), is first reduced in situ to the active Pd(0) species. This is followed by oxidative addition of an organohalide (R-X) to the Pd(0) complex, forming a Pd(II) intermediate. Subsequently, a transmetalation reaction with a second coupling partner (R'-M) occurs, leading to a diorganopalladium(II) complex. Finally, reductive elimination of the desired product (R-R') regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Application 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides. Dichlorobis(tri-o-tolylphosphine)palladium(II) is a highly effective catalyst for this transformation, particularly when dealing with sterically demanding substrates.
Causality in Experimental Choices
The choice of base is critical for the activation of the organoboron reagent, facilitating the transmetalation step. A solvent system that can solubilize both the organic and inorganic reagents is essential for efficient reaction kinetics. The bulky tri-o-tolylphosphine ligands on the palladium catalyst are particularly adept at promoting the reductive elimination of the biaryl product, even with sterically hindered coupling partners.
Detailed Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid
Materials:
-
Dichlorobis(tri-o-tolylphosphine)palladium(II)
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (1 mL)
-
Schlenk flask or sealed vial
-
Magnetic stirrer and heating plate
Procedure:
-
To a Schlenk flask or sealed vial containing a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and dichlorobis(tri-o-tolylphosphine)palladium(II) (0.01-0.03 mmol, 1-3 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene (5 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Catalyst Loading | 1-3 mol% | Higher loading may be required for less reactive substrates. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Choice of base can influence reaction rate and yield. |
| Solvent | Toluene/Water, Dioxane/Water | A biphasic system is often optimal. |
| Temperature | 80-110 °C | Higher temperatures may be needed for aryl chlorides. |
| Reaction Time | 2-24 hours | Dependent on substrate reactivity. |
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura Coupling Experimental Workflow.
Application 2: Heck Reaction
The Heck reaction is a powerful method for the formation of carbon-carbon bonds between unsaturated halides (or triflates) and alkenes. Dichlorobis(tri-o-tolylphosphine)palladium(II) is an effective catalyst for this transformation, often providing high yields and stereoselectivity.
Causality in Experimental Choices
The choice of base is crucial to neutralize the hydrogen halide formed during the reaction and to regenerate the active catalyst. A polar aprotic solvent is typically used to facilitate the dissolution of the reactants and the palladium catalyst. The tri-o-tolylphosphine ligand's steric bulk can influence the regioselectivity of the alkene insertion.
Detailed Protocol: Heck Reaction of an Aryl Iodide with an Alkene
Materials:
-
Dichlorobis(tri-o-tolylphosphine)palladium(II)
-
Aryl iodide (1.0 mmol, 1.0 equiv)
-
Alkene (1.5 mmol, 1.5 equiv)
-
Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
Schlenk flask or sealed vial
-
Magnetic stirrer and heating plate
Procedure:
-
To a Schlenk flask or sealed vial containing a magnetic stir bar, add the aryl iodide (1.0 mmol) and dichlorobis(tri-o-tolylphosphine)palladium(II) (0.01-0.02 mmol, 1-2 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add DMF (5 mL), the alkene (1.5 mmol), and triethylamine (1.5 mmol) via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Catalyst Loading | 1-2 mol% | Lower loadings may be possible with highly reactive substrates. |
| Base | Et₃N, K₂CO₃, NaOAc | Organic bases are commonly used. |
| Solvent | DMF, NMP, Acetonitrile | Polar aprotic solvents are preferred.[2] |
| Temperature | 100-140 °C | Temperature depends on the reactivity of the halide and alkene.[2] |
| Reaction Time | 4-24 hours | Monitor for completion. |
Catalytic Cycle: Heck Reaction
Caption: Generalized Catalytic Cycle for the Heck Reaction.
Application 3: Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[3] This reaction is typically cocatalyzed by a copper(I) salt, and dichlorobis(tri-o-tolylphosphine)palladium(II) serves as an excellent palladium source.
Causality in Experimental Choices
The copper(I) cocatalyst is essential for the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[3] An amine base is required to deprotonate the terminal alkyne and to neutralize the hydrogen halide byproduct.[4] The reaction is usually carried out under an inert atmosphere to prevent oxidative homocoupling of the alkyne.
Detailed Protocol: Sonogashira Coupling of an Aryl Bromide with a Terminal Alkyne
Materials:
-
Dichlorobis(tri-o-tolylphosphine)palladium(II)
-
Copper(I) iodide (CuI)
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Triethylamine (Et₃N) (5 mL)
-
Tetrahydrofuran (THF) (5 mL)
-
Schlenk flask or sealed vial
-
Magnetic stirrer
Procedure:
-
To a Schlenk flask or sealed vial, add the aryl bromide (1.0 mmol), dichlorobis(tri-o-tolylphosphine)palladium(II) (0.015 mmol, 1.5 mol%), and copper(I) iodide (0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add THF (5 mL) and triethylamine (5 mL) via syringe, followed by the terminal alkyne (1.2 mmol).
-
Stir the reaction mixture at room temperature. For less reactive bromides, heating to 40-60 °C may be necessary.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, remove the solvents under reduced pressure.
-
Dissolve the residue in diethyl ether (20 mL) and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Pd Catalyst Loading | 1-2 mol% | Lower loadings are often sufficient. |
| Cu Cocatalyst | 2-5 mol% CuI | Essential for high reaction rates. |
| Base | Et₃N, Diisopropylamine | Often used as the solvent or co-solvent. |
| Solvent | THF, Dioxane, Toluene | Anhydrous solvents are recommended. |
| Temperature | Room Temperature to 60 °C | Mild conditions are often sufficient.[3] |
| Reaction Time | 1-12 hours | Typically faster than Suzuki or Heck couplings. |
Application 4: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[5] The use of dichlorobis(tri-o-tolylphosphine)palladium(II) as a precatalyst for this reaction has been well-established, particularly in early developments of this methodology.[6][7]
Causality in Experimental Choices
A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. The choice of solvent is important to ensure the solubility of the reactants and the base. The bulky tri-o-tolylphosphine ligands are crucial for promoting the reductive elimination of the aryl amine product.
Detailed Protocol: Buchwald-Hartwig Amination of an Aryl Bromide with a Secondary Amine
Materials:
-
Dichlorobis(tri-o-tolylphosphine)palladium(II)
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Secondary amine (1.2 mmol, 1.2 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Toluene (5 mL)
-
Schlenk tube or glovebox
-
Magnetic stirrer and heating plate
Procedure:
-
In a glovebox or under a stream of inert gas, add sodium tert-butoxide (1.4 mmol) to a Schlenk tube.
-
Add dichlorobis(tri-o-tolylphosphine)palladium(II) (0.02 mmol, 2 mol%).
-
Add the aryl bromide (1.0 mmol) and a magnetic stir bar.
-
Seal the tube, remove it from the glovebox (if used), and add toluene (5 mL) and the secondary amine (1.2 mmol) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Catalyst Loading | 1-3 mol% | Higher loadings may be needed for challenging substrates. |
| Base | NaOtBu, K₃PO₄ | A strong, non-nucleophilic base is essential. |
| Solvent | Toluene, Dioxane | Anhydrous, deoxygenated solvents are required. |
| Temperature | 80-120 °C | Reaction temperature is substrate-dependent. |
| Reaction Time | 6-24 hours | Monitor for completion. |
Logical Relationship: Buchwald-Hartwig Amination
Caption: Key Components and Conditions for Buchwald-Hartwig Amination.
Conclusion
Dichlorobis(tri-o-tolylphosphine)palladium(II) is a robust and reliable precatalyst for a range of essential cross-coupling reactions. The sterically demanding and electron-rich nature of the tri-o-tolylphosphine ligands confers high activity and stability to the catalyst, enabling the efficient synthesis of a diverse array of complex organic molecules. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers, scientists, and drug development professionals, facilitating the successful application of this powerful catalyst in their synthetic endeavors.
References
role of dichlorobis(tri-o-tolylphosphine)palladium(II) in C-N bond formation
An Application Guide to Palladium-Catalyzed C-N Bond Formation: The Role and Utility of Dichlorobis(tri-o-tolylphosphine)palladium(II)
Prepared by: Gemini, Senior Application Scientist
Foreword: A Foundational Catalyst in Modern Synthesis
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, pivotal in the creation of pharmaceuticals, agrochemicals, and advanced materials.[1] Among the transformative methodologies developed for this purpose, the Buchwald-Hartwig amination stands out for its reliability and broad scope.[2][3][4] This guide focuses on Dichlorobis(tri-o-tolylphosphine)palladium(II), [PdCl₂(P(o-tolyl)₃)₂], a catalyst of historical and practical significance. While newer generations of ligands have emerged, understanding this foundational catalyst provides critical insights into the principles of palladium-catalyzed cross-coupling and its application in complex molecule synthesis.[4][5]
This document serves as a detailed application note and protocol guide for researchers, chemists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind experimental choices, grounding practical steps in established mechanistic understanding.
The Catalyst: Structure, Properties, and Mechanistic Significance
Dichlorobis(tri-o-tolylphosphine)palladium(II) is an air-stable, solid Pd(II) complex that serves as a precatalyst in various cross-coupling reactions, most notably the Buchwald-Hartwig amination.[6] Its utility stems from the unique properties imparted by the tri-o-tolylphosphine ligands.
Key Structural Features and Their Impact:
-
Palladium(II) Precatalyst: The complex as supplied is a Pd(II) species, which is not the catalytically active form. In the reaction mixture, it is reduced in situ to a Pd(0) species, which initiates the catalytic cycle.
-
Tri-o-tolylphosphine Ligands: The defining feature of this catalyst is the phosphine ligand, P(o-tolyl)₃. The ortho-methyl groups on the phenyl rings create significant steric bulk. This steric hindrance is not a drawback but a crucial design element.
-
Promotes Reductive Elimination: The large cone angle (~194°) of the P(o-tolyl)₃ ligand facilitates the final, bond-forming step of the catalytic cycle—reductive elimination.[7] This step, which forms the desired C-N bond, is often the rate-limiting step, and the steric bulk of the ligand helps to destabilize the palladium intermediate, thus accelerating product formation.
-
Facilitates Pd(0) Formation: The steric bulk also promotes the formation of a coordinatively unsaturated, 14-electron Pd(0) species, L₂Pd(0), which is highly reactive towards the initial oxidative addition of the aryl halide.[8]
-
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. Understanding these steps is paramount for troubleshooting and optimizing reactions. The mechanism involves the palladium center cycling between the Pd(0) and Pd(II) oxidation states.[8]
-
Activation of Precatalyst: The initial Pd(II) precatalyst is reduced to the active Pd(0) species.
-
Oxidative Addition: The active L₂Pd(0) catalyst reacts with the aryl halide (Ar-X), cleaving the C-X bond and forming a Pd(II) intermediate. This is often the rate-limiting step of the overall cycle.[9][10]
-
Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the arylpalladium(II) complex. A strong base then deprotonates the coordinated amine to form a palladium amido complex.
-
Reductive Elimination: This is the key C-N bond-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the arylamine product and regenerating the active Pd(0) catalyst.[8]
Caption: The Buchwald-Hartwig amination catalytic cycle using a palladium catalyst.
Application Notes: Practical Considerations for Success
The success of a C-N coupling reaction is highly dependent on the careful selection of reagents and reaction conditions.
-
Substrate Scope:
-
Aryl Halides: The first-generation catalyst system based on P(o-tolyl)₃ is most effective for aryl bromides and iodides.[8] Aryl chlorides are significantly less reactive and often require more specialized, electron-rich, and bulky phosphine ligands developed later.[4][11] Electron-deficient aryl halides tend to react faster in the oxidative addition step.
-
Amines: The catalyst is effective for coupling both cyclic and acyclic secondary amines.[8] Primary amines can also be used, though competitive side reactions like hydrodehalogenation of the aryl halide were a challenge with early systems.[8]
-
-
Choice of Base: A strong, non-nucleophilic base is essential for the deprotonation step.
-
Sodium tert-butoxide (NaOtBu): This is the most commonly used base for this catalyst system. It is sufficiently strong to deprotonate the coordinated amine without competing as a nucleophile.
-
Other Bases: Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are generally insufficient for this first-generation catalyst and are more suited to modern, highly active catalyst systems.[12]
-
-
Solvent Selection: Anhydrous, aprotic solvents are required.
-
Inert Atmosphere: Palladium(0) species are sensitive to oxygen. All reactions must be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst oxidation and deactivation. This is the most critical parameter for achieving reproducible results.
Summary of Typical Reaction Parameters
| Parameter | Recommended Condition | Rationale & Notes |
| Catalyst Loading | 1-5 mol% | Higher loadings may be needed for less reactive substrates. |
| Aryl Halide | Aryl Bromide, Aryl Iodide | Aryl chlorides are generally poor substrates for this catalyst. |
| Amine | Primary or Secondary Alkyl/Aryl Amines | Typically used in slight excess (1.1-1.2 equivalents). |
| Base | Sodium tert-butoxide (NaOtBu) | Use 1.2-1.4 equivalents. Must be a strong, non-nucleophilic base. |
| Solvent | Anhydrous Toluene or Dioxane | Essential to use dry solvents to avoid quenching the base and catalyst. |
| Temperature | 80-110 °C | Heating is typically required to drive the reaction to completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Critical to prevent oxidation of the active Pd(0) catalyst. |
Experimental Protocols
The following section provides a general, step-by-step protocol for a typical Buchwald-Hartwig amination reaction using [PdCl₂(P(o-tolyl)₃)₂].
Workflow Visualization
Caption: A typical experimental workflow for Buchwald-Hartwig amination.
Protocol: Synthesis of N-Methyl-N-phenylaniline from Bromobenzene and N-methylaniline
Materials:
-
Dichlorobis(tri-o-tolylphosphine)palladium(II) ([PdCl₂(P(o-tolyl)₃)₂])
-
Sodium tert-butoxide (NaOtBu)
-
Bromobenzene (1.0 mmol, 1.0 eq)
-
N-methylaniline (1.2 mmol, 1.2 eq)
-
Anhydrous Toluene (5 mL)
-
Oven-dried Schlenk tube or round-bottom flask with a reflux condenser
-
Magnetic stir bar
-
Inert atmosphere supply (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: Place an oven-dried Schlenk tube containing a magnetic stir bar under an inert atmosphere. Evacuate and backfill with nitrogen or argon three times to ensure all oxygen and moisture are removed.
-
Reagent Addition: To the flask, add dichlorobis(tri-o-tolylphosphine)palladium(II) (0.02 mmol, 2 mol%) and sodium tert-butoxide (1.4 mmol, 1.4 eq).
-
Expert Tip: Solid reagents should be handled quickly to minimize exposure to air, even if they are considered "air-stable." The base, NaOtBu, is particularly hygroscopic.
-
-
Evacuate and Backfill: Once the solids are added, seal the flask and once again evacuate and backfill with an inert gas three times. This removes any air introduced during the addition of solids.
-
Solvent and Substrate Addition: Through a septum, add anhydrous toluene (5 mL) via syringe. Follow with the addition of bromobenzene (1.0 mmol) and then N-methylaniline (1.2 mmol).
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the mixture vigorously.
-
Causality Note: Heating provides the necessary activation energy for the oxidative addition and subsequent steps in the catalytic cycle. Vigorous stirring ensures efficient mixing of the heterogeneous mixture (the base is not fully soluble).
-
-
Monitoring: Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-24 hours.
-
Workup: Once the reaction is complete (as determined by the consumption of the limiting reagent, bromobenzene), remove the flask from the oil bath and allow it to cool to room temperature.
-
Quenching and Extraction: Carefully quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-methyl-N-phenylaniline.
Conclusion: A Pillar of Cross-Coupling Chemistry
Dichlorobis(tri-o-tolylphosphine)palladium(II) was instrumental in the early development of palladium-catalyzed C-N bond formation.[7][8] While newer, more active catalysts have expanded the scope of this reaction to include challenging substrates like aryl chlorides and ammonia, the principles established with this first-generation system remain fundamental.[4][13] For many standard transformations involving aryl bromides and secondary amines, it remains a cost-effective and reliable choice. A thorough understanding of its mechanism and the rationale behind the associated protocols equips researchers with the foundational knowledge to successfully implement and troubleshoot a wide range of cross-coupling reactions, driving innovation in drug discovery and materials science.
References
- 1. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. nbinno.com [nbinno.com]
- 6. scientificlabs.ie [scientificlabs.ie]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanistic Studies of Pd-Catalyzed C-N Bond Forming Reactions [escholarship.org]
- 11. benchchem.com [benchchem.com]
- 12. uwindsor.ca [uwindsor.ca]
- 13. pubs.acs.org [pubs.acs.org]
experimental setup for catalysis with dichlorobis(tri-o-tolylphosphine)palladium(II)
Application Note & Protocol
Topic: Experimental Setup for Catalysis with Dichlorobis(tri-o-tolylphosphine)palladium(II)
For: Researchers, Scientists, and Drug Development Professionals
Harnessing the Power of Steric Bulk: A Guide to Catalysis with Dichlorobis(tri-o-tolylphosphine)palladium(II)
Abstract: Dichlorobis(tri-o-tolylphosphine)palladium(II), a robust Pd(II) precatalyst, has emerged as a cornerstone in modern organic synthesis. Its utility is particularly pronounced in cross-coupling reactions, which are fundamental to the construction of complex molecular architectures in pharmaceuticals and advanced materials.[1][2] The defining feature of this catalyst is its bulky tri-o-tolylphosphine ligands. These ligands are not merely spectators; they impart enhanced stability and reactivity, facilitating high selectivity and yields under milder conditions than many other palladium catalysts.[1][2] This guide provides a comprehensive overview of the catalyst's properties, safety protocols, and a detailed experimental setup for a representative Suzuki-Miyaura coupling reaction, grounded in established chemical principles.
Catalyst Profile & Physical Properties
Dichlorobis(tri-o-tolylphosphine)palladium(II) is an air-stable, orange-yellow crystalline solid, making it convenient to handle and store compared to many oxygen-sensitive Pd(0) catalysts.[1] Its formal oxidation state is +2, requiring in-situ reduction to the catalytically active Pd(0) species to initiate the catalytic cycle.[3][4][5]
| Property | Value | Source |
| CAS Number | 40691-33-6 | [1] |
| Molecular Formula | C₄₂H₄₂Cl₂P₂Pd | [1] |
| Molecular Weight | 786.06 g/mol | [1] |
| Appearance | Orange-yellow to yellow solid | [1] |
| Melting Point | 279 - 280 °C (decomposes) | [1][6] |
| Solubility | Soluble in benzene, ethanol, and ethereal solvents. | [7][8] |
| Primary Applications | Suzuki, Heck, Sonogashira, Buchwald-Hartwig, Negishi, and Stille cross-coupling reactions. | [6][8] |
Safety, Handling, and Storage
Scientific integrity begins with safety. Proper handling of this palladium complex and associated reagents is paramount.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile rubber).[9][10][11]
-
Ventilation: Handle the solid catalyst in a well-ventilated area or a fume hood to avoid inhalation of dust.[9][12]
-
Storage: Store the catalyst in a tightly closed container in a cool, dry place away from strong oxidizing agents.[9][12] It is generally stored at room temperature.[1]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety office for specific guidelines.[10][11]
-
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[13]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[12][13]
-
Ingestion/Inhalation: Move to fresh air. If you feel unwell, call a poison center or doctor.[13]
-
The "Why": Understanding the Catalytic Cycle
Most palladium-catalyzed cross-coupling reactions proceed through a similar catalytic cycle.[14] The Pd(II) precatalyst, Dichlorobis(tri-o-tolylphosphine)palladium(II), is not the active catalyst itself. It must first be reduced in situ to a Pd(0) species. This reduction can be facilitated by various reagents in the reaction mixture, including phosphines, amines (the base), or other additives.[3][4][15] Once the active L₂Pd(0) catalyst is formed, the cycle can begin.
The cycle consists of three fundamental steps:
-
Oxidative Addition: The Pd(0) complex reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond. This oxidizes the palladium center from Pd(0) to a Pd(II) species. This is often the rate-determining step of the reaction.[14][16]
-
Transmetalation: In the Suzuki reaction, the organic group from the organoboron compound (Ar'-BY₂) is transferred to the palladium center, displacing a halide. This step requires activation by a base.
-
Reductive Elimination: The two organic groups (Ar and Ar') on the palladium center couple and are eliminated from the metal, forming the new C-C bond in the final product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.[16]
Application Protocol: Suzuki-Miyaura Coupling
This protocol describes a representative Suzuki-Miyaura cross-coupling reaction between an aryl bromide and an arylboronic acid.
Causality Behind Choices:
-
Catalyst Loading: Typically, 1-3 mol% is sufficient. Higher loadings can be used for challenging substrates, but this increases cost and the amount of residual palladium in the product.
-
Solvent: A mixture of an organic solvent (like toluene or dioxane) and water is common. The organic solvent solubilizes the organic reagents, while water helps dissolve the inorganic base (e.g., K₂CO₃) and facilitates the transmetalation step.
-
Base: A base is crucial for activating the boronic acid for transmetalation. Potassium carbonate (K₂CO₃) is a common, cost-effective choice. For less reactive substrates, stronger bases like cesium fluoride (CsF) or potassium phosphate (K₃PO₄) may be required.[17]
-
Temperature: Reactions are often heated (e.g., 80-110 °C) to increase the rate of the oxidative addition and other steps in the cycle.[15][18]
Reaction Scheme: Ar-Br + Ar'-B(OH)₂ ---(PdCl₂[P(o-tolyl)₃]₂, Base, Solvent, Heat)---> Ar-Ar'
Materials & Reagents:
| Reagent | Amount (Example) | Moles (mmol) | Equivalents |
| Aryl Bromide (e.g., 4-Bromotoluene) | 171 mg | 1.0 | 1.0 |
| Arylboronic Acid (e.g., Phenylboronic Acid) | 146 mg | 1.2 | 1.2 |
| Dichlorobis(tri-o-tolylphosphine)palladium(II) | 15.7 mg | 0.02 | 0.02 (2 mol%) |
| Potassium Carbonate (K₂CO₃) | 276 mg | 2.0 | 2.0 |
| Toluene | 8 mL | - | - |
| Deionized Water | 2 mL | - | - |
Step-by-Step Protocol:
-
Vessel Preparation: Add a magnetic stir bar to a flame-dried Schlenk flask or reaction vial.
-
Reagent Addition: To the flask, add the aryl bromide (1.0 eq), arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and Dichlorobis(tri-o-tolylphosphine)palladium(II) (0.02 eq).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere. This is critical to prevent the oxidation and deactivation of the catalytically active Pd(0) species.
-
Solvent Addition: Add the degassed toluene (8 mL) and degassed deionized water (2 mL) via syringe. Solvents should be degassed beforehand by sparging with an inert gas for 15-20 minutes to remove dissolved oxygen.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for the required reaction time (typically 4-24 hours).
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Extraction: Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL). The washes remove the inorganic base and other water-soluble byproducts.
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to obtain the pure cross-coupled product.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Understanding the Unusual Reduction Mechanism of Pd(II) to Pd(I): Uncovering Hidden Species and Implications in Catalytic Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Understanding the Unusual Reduction Mechanism of Pd(II) to Pd(I): Uncovering Hidden Species and Implications in Catalytic Cross-Coupling Reactions. | Semantic Scholar [semanticscholar.org]
- 6. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 7. DICHLOROBIS(TRI-O-TOLYLPHOSPHINE)PALLADIUM(II) | 40691-33-6 [amp.chemicalbook.com]
- 8. DICHLOROBIS(TRI-O-TOLYLPHOSPHINE)PALLADIUM(II) | 40691-33-6 [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. watson-int.com [watson-int.com]
- 11. szabo-scandic.com [szabo-scandic.com]
- 12. colonialmetals.com [colonialmetals.com]
- 13. WERCS Studio - Application Error [assets.thermofisher.cn]
- 14. thermofishersci.in [thermofishersci.in]
- 15. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 16. mdpi.com [mdpi.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. benchchem.com [benchchem.com]
dichlorobis(tri-o-tolylphosphine)palladium(II) in pharmaceutical ingredient synthesis
An In-Depth Guide to the Application of Dichlorobis(tri-o-tolylphosphine)palladium(II) in the Synthesis of Pharmaceutical Ingredients
Introduction: The Indispensable Role of Palladium Catalysis in Modern Drug Synthesis
In the landscape of modern pharmaceutical development, the efficient and precise construction of complex molecular architectures is paramount. Palladium-catalyzed cross-coupling reactions have become a cornerstone of this endeavor, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with remarkable versatility and functional group tolerance.[1][2][3] At the heart of these transformations are sophisticated catalyst systems, tailored to optimize yield, selectivity, and process robustness.
This document provides a detailed examination of Dichlorobis(tri-o-tolylphosphine)palladium(II) (CAS: 40691-33-6, Molecular Formula: [(CH₃C₆H₄)₃P]₂PdCl₂), a highly effective and versatile precatalyst for a range of critical cross-coupling reactions.[4][5] The defining feature of this catalyst lies in its bulky tri-o-tolylphosphine ligands. The steric hindrance provided by the ortho-methyl groups on the phenyl rings plays a crucial role in promoting the reductive elimination step of the catalytic cycle and can suppress unwanted side reactions, often leading to higher yields and cleaner reaction profiles compared to catalysts with less bulky ligands like triphenylphosphine.[6] This guide will explore the mechanistic underpinnings of its catalytic activity and provide detailed, field-proven protocols for its application in key synthetic transformations relevant to Active Pharmaceutical Ingredient (API) synthesis, including Suzuki-Miyaura, Heck, and Sonogashira couplings.[4][7]
Part 1: Core Mechanistic Principles - The Palladium Catalytic Cycle
The efficacy of Dichlorobis(tri-o-tolylphosphine)palladium(II) stems from its ability to enter a Pd(0)/Pd(II) catalytic cycle.[8][9] The commercially available Pd(II) complex is a precatalyst, meaning it must first be reduced in situ to the catalytically active Pd(0) species. This reduction is often accomplished by a phosphine ligand, an amine base, or other reagents present in the reaction mixture.[10] Once the active L₂Pd(0) catalyst is formed (where L is the tri-o-tolylphosphine ligand), the general cycle proceeds via three fundamental steps:
-
Oxidative Addition: The electron-rich Pd(0) center inserts into the bond between an organic group (typically aryl or vinyl) and a halide or triflate (R-X), forming a square planar Pd(II) intermediate.[1][2][8] This is often the rate-determining step of the cycle.
-
Transmetalation or Insertion:
-
In reactions like the Suzuki or Negishi coupling, a second organic group (R') is transferred from an organometallic reagent (e.g., R'-B(OH)₂) to the palladium center, displacing a halide.[1][2][9]
-
In the Heck reaction, an alkene coordinates to the palladium and then inserts into the Pd-R bond (migratory insertion).
-
-
Reductive Elimination: The two organic fragments (R and R') on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired new C-C bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][8][9]
Figure 1: General Palladium Cross-Coupling Cycle.
Part 2: Key Applications & Experimental Protocols
Application 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl and vinyl-aryl structures, which are common motifs in pharmaceuticals.[1][2] The reaction's popularity stems from its mild conditions, tolerance of a wide array of functional groups, and the commercial availability and low toxicity of boronic acid reagents.[2] Dichlorobis(tri-o-tolylphosphine)palladium(II) is an excellent catalyst for these transformations, particularly with challenging or sterically hindered substrates.[11]
This protocol describes a general procedure for the coupling of an aryl bromide with an arylboronic acid.
Materials:
-
Dichlorobis(tri-o-tolylphosphine)palladium(II) (0.5–2 mol%)
-
Aryl Bromide (1.0 equiv)
-
Arylboronic Acid (1.2–1.5 equiv)
-
Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0–3.0 equiv)[11]
-
Solvent: Toluene, Dioxane, or DMF/Water mixture
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Dichlorobis(tri-o-tolylphosphine)palladium(II), the aryl bromide, the arylboronic acid, and the base under an inert atmosphere (Argon or Nitrogen).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with the inert gas three times to ensure the removal of all oxygen.[12]
-
Solvent Addition: Add the degassed solvent(s) via syringe. If using a biphasic system like Toluene/Water, ensure both solvents are thoroughly degassed prior to addition.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4–24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine to remove the inorganic base and salts.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure biaryl compound.
| Parameter | Typical Value/Condition | Rationale / Field Insight |
| Catalyst Loading | 0.5 - 2 mol% | Higher loadings may be needed for less reactive substrates (e.g., aryl chlorides). |
| Substrates | Aryl/Heteroaryl Bromides, Iodides, Triflates | The bulky ligands of this catalyst make it effective for sterically hindered substrates.[11] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base is critical and substrate-dependent. K₃PO₄ is often effective for hindered couplings.[11] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | The solvent choice affects solubility and reaction temperature. Degassing is crucial to prevent oxidation of the Pd(0) species. |
| Temperature | 80 - 110 °C | Sufficient thermal energy is required to drive the catalytic cycle, especially the oxidative addition step. |
| Typical Yields | 75 - 98% | Highly dependent on substrate purity and reaction optimization. |
digraph "Suzuki Protocol Workflow" { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];Setup [label="1. Assemble Reagents\n(Catalyst, Ar-Br, Ar-B(OH)₂, Base)\nin Schlenk Flask"]; Inert [label="2. Purge with Inert Gas\n(Ar/N₂)"]; Solvent [label="3. Add Degassed Solvent"]; React [label="4. Heat and Stir\n(80-110 °C)"]; Monitor [label="5. Monitor by TLC/LC-MS"]; Workup [label="6. Cool, Dilute, & Wash"]; Isolate [label="7. Dry & Concentrate"]; Purify [label="8. Purify\n(Chromatography/Recrystallization)"]; Product [label="Pure Biaryl Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Setup -> Inert -> Solvent -> React -> Monitor -> Workup -> Isolate -> Purify -> Product; }
Figure 2: Experimental workflow for Suzuki-Miyaura coupling.
Application 2: Heck Reaction
The Heck reaction is a powerful method for the formation of C-C bonds by coupling an unsaturated halide (or triflate) with an alkene in the presence of a base.[1] This reaction is instrumental in synthesizing substituted alkenes, which are precursors to many pharmaceutical agents.[13] The use of tri-o-tolylphosphine as a ligand is well-established for this transformation.[14]
This protocol is based on a literature procedure for the olefination of an N-heteroaryl bromide with butyl vinyl ether, a versatile method for introducing an acetyl group.[15]
Materials:
-
Dichlorobis(tri-o-tolylphosphine)palladium(II) (2 mol% PdCl₂)
-
Tri-o-tolylphosphine (4 mol%)
-
N-Heteroaryl Bromide (1.0 equiv)
-
Butyl Vinyl Ether (1.5-2.0 equiv)
-
Base: K₃PO₄·3H₂O (2.0 equiv)
-
Solvent: Isopropanol
-
Aqueous HCl for hydrolysis
Step-by-Step Procedure:
-
Reaction Setup: In a reaction tube, combine the N-heteroaryl bromide, K₃PO₄·3H₂O, PdCl₂, and tri-o-tolylphosphine.[15]
-
Inert Atmosphere: Purge the tube with an inert gas (Argon or Nitrogen).
-
Reagent Addition: Add isopropanol followed by butyl vinyl ether via syringe.
-
Reaction: Seal the tube and heat the mixture to 85 °C with stirring.
-
Monitoring: Follow the consumption of the starting material by TLC or GC-MS.
-
In-situ Hydrolysis: Upon completion of the olefination, cool the reaction mixture. Carefully add aqueous HCl to hydrolyze the intermediate vinyl ether to the corresponding methyl ketone.
-
Work-up: Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine.
-
Isolation & Purification: Dry the organic phase, concentrate, and purify the residue by flash chromatography to obtain the N-heteroaryl methyl ketone.
Figure 3: Key steps in the Heck reaction mechanism.
Application 3: Sonogashira Coupling
The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, linking aryl or vinyl halides with terminal alkynes.[16] This reaction is invaluable in pharmaceutical synthesis for introducing alkyne functionalities, which can serve as versatile handles for further transformations or as integral parts of the final API. The reaction typically employs a dual-catalyst system of palladium and a copper(I) salt.
Materials:
-
Dichlorobis(tri-o-tolylphosphine)palladium(II) (1–2 mol%)
-
Copper(I) Iodide (CuI) (1–5 mol%)
-
Aryl Iodide or Bromide (1.0 equiv)
-
Terminal Alkyne (1.1–1.5 equiv)
-
Base: Triethylamine (NEt₃) or Diisopropylamine (DIPA) (2.0–3.0 equiv, often used as solvent)
-
Solvent: THF or DMF
-
Anhydrous Sodium Sulfate
Step-by-Step Procedure:
-
Reaction Setup: To a Schlenk flask, add the aryl halide, Dichlorobis(tri-o-tolylphosphine)palladium(II), and CuI.
-
Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen three times.
-
Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF), followed by the amine base and the terminal alkyne via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40–60 °C). The reaction is often rapid.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting aryl halide is consumed.
-
Work-up: Quench the reaction with water or saturated aqueous ammonium chloride. Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude product via column chromatography on silica gel to afford the pure coupled product.
| Parameter | Typical Value/Condition | Rationale / Field Insight |
| Pd Catalyst Loading | 1 - 2 mol% | Lower loadings are often possible with highly reactive aryl iodides. |
| Cu Co-catalyst | 1 - 5 mol% CuI | Copper(I) is crucial for the activation of the alkyne via formation of a copper acetylide intermediate. |
| Halide | Ar-I > Ar-Br > Ar-Cl | Reactivity follows this trend. Ar-I is most reactive and can often be coupled at room temperature. |
| Base | NEt₃, DIPA, Piperidine | The amine base is essential to neutralize the HX produced and can also serve as the solvent. |
| Solvent | THF, DMF, Acetonitrile | Must be anhydrous to prevent unwanted side reactions. |
| Temperature | 25 - 60 °C | Mild conditions are a key advantage of this reaction. |
| Typical Yields | 80 - 99% | Generally very high-yielding for a wide range of substrates. |
Part 3: Practical Insights, Safety, and Handling
Expertise in Handling and Safety: As a Senior Application Scientist, it is imperative to emphasize that procedural success is intrinsically linked to rigorous safety and handling practices.
Catalyst Handling and Storage:
-
Dichlorobis(tri-o-tolylphosphine)palladium(II) is an air-stable, solid compound, which simplifies handling compared to air-sensitive Pd(0) sources.
-
Store the catalyst in a tightly closed container in a cool, dry, and well-ventilated place to maintain its activity.[17]
Safety and Personal Protective Equipment (PPE):
-
Hazards: The compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[17]
-
Prevention:
-
First Aid:
-
Disposal: Dispose of waste materials and empty containers in accordance with local, state, and federal regulations. Palladium waste should be collected for reclamation.[20][21]
Conclusion
Dichlorobis(tri-o-tolylphosphine)palladium(II) stands out as a robust, versatile, and highly efficient precatalyst for a multitude of cross-coupling reactions that are vital to pharmaceutical ingredient synthesis.[6][7] Its sterically demanding phosphine ligands provide enhanced stability and selectivity, making it a reliable choice for constructing the complex carbon skeletons of modern therapeutics.[3][6] The protocols and insights provided herein serve as a comprehensive guide for researchers and drug development professionals to effectively harness the power of this catalyst, accelerating the journey from molecular concept to life-saving medicine.
References
- 1. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 2. nobelprize.org [nobelprize.org]
- 3. researchgate.net [researchgate.net]
- 4. Dichlorobis(tri-o-tolylphosphine)palladium(II) 97 40691-33-6 [sigmaaldrich.com]
- 5. Dichlorobis(tri-o-tolylphosphine)palladium(II) 97 40691-33-6 [sigmaaldrich.com]
- 6. nbinno.com [nbinno.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fiveable.me [fiveable.me]
- 10. reddit.com [reddit.com]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 14. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 15. researchgate.net [researchgate.net]
- 16. nbinno.com [nbinno.com]
- 17. echemi.com [echemi.com]
- 18. fishersci.com [fishersci.com]
- 19. szabo-scandic.com [szabo-scandic.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
overcoming catalyst deactivation with dichlorobis(tri-o-tolylphosphine)palladium(II)
Technical Support Center: Dichlorobis(tri-o-tolylphosphine)palladium(II)
A Senior Application Scientist's Guide to Overcoming Catalyst Deactivation
Welcome to the technical support center for Dichlorobis(tri-o-tolylphosphine)palladium(II) (PdCl₂[P(o-tol)₃]₂). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining catalyst activity and troubleshooting common issues. The following resources are structured to help you diagnose problems, understand the underlying chemical principles, and implement effective solutions in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Dichlorobis(tri-o-tolylphosphine)palladium(II) and what are its primary applications?
A1: Dichlorobis(tri-o-tolylphosphine)palladium(II) is a palladium(II) complex widely used as a precatalyst in cross-coupling reactions.[1] It is a stable, air-tolerant solid that, under reaction conditions, is reduced in situ to the active palladium(0) species necessary to initiate the catalytic cycle.[2][3] Its primary applications include Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Negishi couplings for the formation of carbon-carbon and carbon-nitrogen bonds.[1] The tri-o-tolylphosphine ligands are sterically bulky and electron-rich, which helps to stabilize the active catalytic species and promote key steps in the catalytic cycle.[4][5]
Q2: How should I handle and store this catalyst?
A2: While more stable than many Pd(0) sources, proper handling is key to preserving its activity.
-
Storage: Store the catalyst in its original, tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents.[6][7]
-
Handling: Avoid all personal contact, including inhalation of dust.[6] Use personal protective equipment such as gloves and safety glasses.[7] Handle the catalyst under an inert atmosphere (e.g., in a glovebox or under a stream of argon/nitrogen) whenever possible to minimize exposure to air and moisture, which can degrade the phosphine ligands over time.[8]
Q3: What are the initial visual signs of catalyst deactivation?
A3: The most common and obvious sign of catalyst deactivation is the formation of a black precipitate, known as palladium black.[4][8] This indicates that the palladium(0) species has agglomerated due to the loss of its stabilizing phosphine ligands.[2][4] Other signs include a reaction that fails to initiate, stalls before completion, or proceeds with a sluggish conversion rate.[9]
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section addresses specific experimental failures in a question-and-answer format to guide you through the diagnostic process.
Issue 1: Low to No Product Yield
Q: My reaction shows very low conversion, but I don't see any palladium black. What should I investigate first?
A: When catalyst precipitation isn't the issue, the problem often lies with the reagents, the reaction setup, or inefficient generation of the active Pd(0) catalyst.
-
Verify Reagent Quality and Purity:
-
Are your solvents and bases anhydrous and degassed? Moisture and oxygen are detrimental. Oxygen can oxidize the phosphine ligands and the active Pd(0) catalyst, rendering them inactive.[8] Water can interfere with the base and promote unwanted side reactions, such as the hydrolysis of organotriflates or protodeboronation of boronic acids in Suzuki couplings.[10][11] Always use freshly distilled or commercially available anhydrous, degassed solvents.
-
Is your base appropriate and pure? The choice of base is critical and often empirical.[12] In Suzuki couplings, the base activates the organoboron reagent, but an incorrect or impure base can inhibit the reaction or promote catalyst decomposition.[13][14] Ensure the base is finely powdered for better solubility and reactivity.[15]
-
-
Ensure a Rigorously Inert Atmosphere:
-
Was the reaction vessel properly degassed? The reduction of the Pd(II) precatalyst to the active Pd(0) species and the subsequent catalytic cycle are highly sensitive to oxygen.[8][16] Employ at least three freeze-pump-thaw cycles or sparge the solvent and reaction mixture thoroughly with an inert gas (argon or nitrogen) for an extended period (20-30 minutes).[15]
-
-
Check the Precatalyst Reduction Step:
-
Dichlorobis(tri-o-tolylphosphine)palladium(II) is a Pd(II) precatalyst and must be reduced to Pd(0) to enter the catalytic cycle.[3] This reduction is typically performed in situ by various species in the reaction mixture, including phosphines, amines, or other reagents.[2][3] If this step is inefficient, the reaction will not start. Consider if any of your substrates or additives might be inhibiting this crucial initiation step.
-
Issue 2: Formation of Palladium Black and Reaction Stalling
Q: My reaction started but then stalled, and I observed a black precipitate. What caused this, and how can I prevent it?
A: The formation of palladium black is a classic sign of catalyst decomposition via agglomeration.[4][8] The bulky tri-o-tolylphosphine ligands are designed to prevent this, but under suboptimal conditions, they can fail.
Probable Cause: Ligand Dissociation or Degradation. The stabilizing P(o-tol)₃ ligands have either dissociated from the palladium center or have been degraded (e.g., oxidized), leaving the Pd(0) atoms exposed. These exposed atoms rapidly agglomerate to form catalytically inactive palladium black.[2][4]
Solutions & Preventative Measures:
-
Temperature Control: Avoid excessive temperatures. While heating is often necessary, high temperatures can accelerate ligand dissociation. Determine the minimum temperature required for your transformation.
-
Ligand-to-Metal Ratio: While using a precatalyst with a fixed 2:1 ligand-to-palladium ratio, sometimes adding a small excess of the free phosphine ligand can help suppress dissociation by shifting the equilibrium. However, be cautious, as excess ligand can sometimes inhibit the reaction by creating saturated, less reactive palladium centers.
-
Rigorous Degassing: As mentioned, oxygen is a primary culprit for phosphine ligand degradation. Ensure your degassing procedure is flawless.[8]
-
Choice of Base/Additives: Certain bases or additives can be aggressive and may contribute to ligand degradation or catalyst instability. If you suspect this, screen alternative bases. For instance, strong bases like alkoxides can be more problematic than carbonates or phosphates in some systems.[12]
Issue 3: Formation of Homocoupling Side Products
Q: I am observing significant amounts of homocoupling product from my organoboron reagent (in a Suzuki coupling). What is the cause?
A: Homocoupling (e.g., R-B(OH)₂ + R-B(OH)₂ → R-R) is often promoted by the presence of Pd(II) species and oxygen.[3] If the initial reduction of your Pd(II) precatalyst is slow or incomplete, or if oxygen enters the system, the remaining Pd(II) can catalyze this undesired reaction.[3]
Solutions:
-
Improve Degassing: This is the most critical factor. Eliminating oxygen minimizes the pathway for oxidative homocoupling.
-
Optimize Reaction Conditions: Ensure that the conditions favor the rapid reduction of Pd(II) to Pd(0) and the subsequent productive cross-coupling cycle over the slower homocoupling pathway. This may involve adjusting the temperature or the rate of addition of reagents.
Visualizing the Process: Catalytic Cycle and Deactivation
Understanding the reaction pathways is key to effective troubleshooting.
Generalized Catalytic Cycle for Suzuki-Miyaura Coupling
The cycle begins after the in situ reduction of the Pd(II) precatalyst to the active Pd(0) species.
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Catalyst Deactivation Pathways
The active Pd(0) catalyst can deviate from the productive cycle into inactive forms.
Caption: Major deactivation pathways for a homogeneous palladium catalyst.
Experimental Protocol: Best Practices for a Suzuki-Miyaura Coupling
This protocol provides a step-by-step methodology designed to minimize catalyst deactivation.
Objective: To couple an aryl bromide with an arylboronic acid.
| Reagent | Amount (mmol) | Equivalents |
| Aryl Bromide | 1.0 | 1.0 |
| Arylboronic Acid | 1.2 | 1.2 |
| Dichlorobis(tri-o-tolylphosphine)palladium(II) | 0.02 | 0.02 |
| Potassium Phosphate (K₃PO₄), finely ground | 2.0 | 2.0 |
| Anhydrous, Degassed Toluene | 5 mL | - |
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and finely ground potassium phosphate (2.0 mmol).
-
Causality: Flame-drying removes adsorbed moisture from the glassware. A fine powder base ensures better solubility and consistent reaction kinetics.[15]
-
-
Inerting the System: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the Dichlorobis(tri-o-tolylphosphine)palladium(II) (0.02 mmol).
-
Causality: Adding the catalyst to the dry reagents under inert gas minimizes its exposure to the atmosphere.
-
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Causality: Using a pre-degassed solvent is critical to prevent the introduction of dissolved oxygen, which is a primary cause of catalyst deactivation.[8]
-
-
Final Degassing (Optional but Recommended): For particularly sensitive substrates, perform three freeze-pump-thaw cycles on the reaction mixture.
-
Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC/LC-MS. If the reaction stalls, do not increase the temperature dramatically as a first resort, as this can accelerate decomposition. First, re-verify that the inert atmosphere is being maintained.
References
- 1. nbinno.com [nbinno.com]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. szabo-scandic.com [szabo-scandic.com]
- 7. fishersci.com [fishersci.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 11. reddit.com [reddit.com]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. reddit.com [reddit.com]
- 16. reddit.com [reddit.com]
improving reaction yields with dichlorobis(tri-o-tolylphosphine)palladium(II) catalyst
<
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for optimizing cross-coupling reactions catalyzed by dichlorobis(tri-o-tolylphosphine)palladium(II), PdCl2(P(o-tolyl)3)2. This guide is designed to provide in-depth, practical advice to help you troubleshoot common issues and improve reaction yields. As a Senior Application Scientist, my goal is to blend established chemical principles with field-proven insights to ensure your success.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.
Q1: My reaction is sluggish or fails to go to completion. What are the likely causes and how can I fix it?
A1: Low conversion is a frequent challenge. The root cause often lies in the generation and stability of the active Pd(0) catalyst or suboptimal reaction conditions.
Potential Causes & Solutions:
-
Inefficient Pre-catalyst Reduction: PdCl2(P(o-tolyl)3)2 is a Pd(II) pre-catalyst and must be reduced in situ to the active Pd(0) species to enter the catalytic cycle.[1][2] This reduction can be a critical bottleneck.
-
Solution: Ensure your reaction conditions facilitate this reduction. Some bases or additives can act as reducing agents. If you suspect poor reduction, consider adding a small amount of a reducing agent like hydrazine or using a more easily reduced palladium source for a pilot reaction. However, be cautious as this can also lead to palladium black formation.
-
-
Poor Ligand Choice for the Specific Transformation: While P(o-tolyl)3 is a versatile ligand, its steric bulk and electronic properties may not be ideal for every substrate combination.[3][4] The ligand plays a crucial role in stabilizing the palladium center and influencing the rates of oxidative addition and reductive elimination.[5][6]
-
Suboptimal Base or Solvent: The choice of base and solvent is critical and interdependent. The base not only neutralizes the acid produced but also influences the solubility of reagents and the rate of key steps in the catalytic cycle.
-
Solution: Conduct a small-scale screen of bases (e.g., K2CO3, K3PO4, Cs2CO3) and solvents (e.g., Toluene, Dioxane, DMF). Refer to the table below for a general guide.[8]
-
Table 1: General Guidance for Base and Solvent Selection
| Reaction Type | Recommended Bases | Recommended Solvents | Notes |
| Suzuki-Miyaura | K3PO4, K2CO3, Cs2CO3 | Toluene, Dioxane, THF/H2O | The presence of water can be beneficial for the transmetalation step. |
| Heck | Et3N, K2CO3, NaOAc | DMF, NMP, Dioxane | Aprotic polar solvents are generally preferred.[9] |
| Sonogashira | Et3N, i-Pr2NH | THF, Toluene, DMF | An amine base is typically required.[10] |
| Buchwald-Hartwig | NaOtBu, K3PO4, Cs2CO3 | Toluene, Dioxane | Strong, non-nucleophilic bases are often necessary.[7] |
Q2: My reaction mixture turns black, and I'm getting a low yield. What is happening?
A2: The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black (Pd(0) nanoparticles).[11][12][13] This inactive form of palladium has very low catalytic activity.
Potential Causes & Solutions:
-
Presence of Oxygen: The active Pd(0) species is highly sensitive to oxygen.[14]
-
High Reaction Temperature: While heating is often necessary, excessive temperatures can accelerate catalyst decomposition.[15]
-
Solution: Optimize the reaction temperature. Try running the reaction at the lowest temperature that gives a reasonable rate. For Heck reactions, temperatures are often above 100 °C, but for others, milder conditions may be possible.[9]
-
-
Incorrect Palladium-to-Ligand Ratio: An insufficient amount of the phosphine ligand can leave the palladium center coordinatively unsaturated and prone to aggregation.
-
Solution: While using a pre-formed complex like PdCl2(P(o-tolyl)3)2 provides a 1:2 ratio, you can add a slight excess of the P(o-tolyl)3 ligand (e.g., 1-2 mol%) to suppress decomposition.
-
Troubleshooting Workflow for Low Yield / Catalyst Decomposition
Caption: A decision tree for troubleshooting low-yield reactions.
Frequently Asked Questions (FAQs)
Q1: What types of reactions is Dichlorobis(tri-o-tolylphosphine)palladium(II) suitable for?
A1: This catalyst is versatile and has been successfully used in a variety of cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling
-
Heck Reaction[16]
-
Sonogashira Coupling[17]
-
Buchwald-Hartwig Amination[18]
-
Negishi Coupling
-
Stille Coupling
The bulky and electron-rich nature of the tri-o-tolylphosphine ligand makes it particularly effective in promoting oxidative addition and reductive elimination, which are key steps in these catalytic cycles.[3][19]
Q2: How should I handle and store Dichlorobis(tri-o-tolylphosphine)palladium(II)?
A2: This compound is sensitive to air and moisture.[20] It should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) and preferably in a desiccator or glovebox. For weighing and dispensing, it is best to work under an inert atmosphere to minimize exposure to air and prevent degradation.
Q3: What is the role of the tri-o-tolylphosphine ligand?
A3: The tri-o-tolylphosphine ligand is crucial for the catalyst's performance. Its key features are:
-
Steric Bulk: The o-methyl groups create a large cone angle, which promotes the formation of monoligated, highly reactive Pd(0) species. This steric hindrance also facilitates the final reductive elimination step to release the product.[21][22]
-
Electron-Donating Properties: As a trialkylphosphine, it is electron-rich, which increases the electron density on the palladium center. This enhances the rate of oxidative addition of the aryl halide to the Pd(0) catalyst.[3][23]
Q4: Can I form the catalyst in situ from a palladium source and the ligand?
A4: Yes, it is common practice to form the catalytic species in situ by mixing a palladium source like Pd(OAc)2 or Pd2(dba)3 with the P(o-tolyl)3 ligand.[22] However, using a well-defined pre-catalyst like PdCl2(P(o-tolyl)3)2 offers better reproducibility as it ensures a precise 1:2 palladium-to-ligand ratio from the start.[24][25]
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol is a starting point and should be optimized for your specific substrates.
-
Reaction Setup: To a dry Schlenk flask, add the aryl halide (1.0 equiv.), boronic acid (1.2 equiv.), and base (e.g., K3PO4, 2.0 equiv.).
-
Catalyst Addition: Add dichlorobis(tri-o-tolylphosphine)palladium(II) (1-3 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add degassed solvent (e.g., toluene/water 10:1) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC/LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Simplified Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Key steps in the Suzuki-Miyaura catalytic cycle.
References
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. theses.enscm.fr [theses.enscm.fr]
- 5. grokipedia.com [grokipedia.com]
- 6. youtube.com [youtube.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. diva-portal.org [diva-portal.org]
- 12. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reddit.com [reddit.com]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. solid | Sigma-Aldrich [sigmaaldrich.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. fishersci.co.uk [fishersci.co.uk]
- 21. How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F [pubs.rsc.org]
- 22. Revealing the Hidden Complexity and Reactivity of Palladacyclic Precatalysts: The P(o-tolyl)3 Ligand Enables a Cocktail of Active Species Utilizing the Pd(II)/Pd(IV) and Pd(0)/Pd(II) Pathways for Efficient Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Dichlorobis(tri-o-tolylphosphine)palladium(II) Catalysis Through Solvent Selection
Introduction: Dichlorobis(tri-o-tolylphosphine)palladium(II), [PdCl₂(P(o-tolyl)₃)₂], is a robust and versatile air-stable precatalyst widely employed in a range of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings.[1][2][3] Its catalytic efficacy, however, is not solely dependent on the substrates and reagents but is profoundly influenced by the reaction solvent. The solvent plays a multifaceted role, affecting catalyst solubility, activation of the precatalyst, stabilization of catalytic intermediates, and the rates of key mechanistic steps such as oxidative addition and reductive elimination.[4][5][6]
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues and optimizing reaction outcomes by leveraging the critical effect of the solvent on the catalytic activity of dichlorobis(tri-o-tolylphosphine)palladium(II).
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction catalyzed by PdCl₂(P(o-tolyl)₃)₂ is showing low to no yield. Could the solvent be the issue?
A1: Absolutely. Suboptimal solvent choice is a frequent cause of poor performance in palladium-catalyzed reactions.[7][8] Several solvent-related factors could be at play:
-
Poor Catalyst Solubility: Dichlorobis(tri-o-tolylphosphine)palladium(II) is generally soluble in common organic solvents like ethanol, benzene, and ethereal solvents.[1] However, at lower temperatures or in less polar solvents, its solubility might be limited, preventing it from effectively entering the catalytic cycle.
-
Inefficient Precatalyst Activation: The Pd(II) precatalyst must be reduced in situ to the active Pd(0) species.[4][9] The solvent can influence the rate and efficiency of this reduction. Some solvents can facilitate this process, while others may hinder it.[10]
-
Inhibition of the Catalytic Cycle: The solvent can coordinate to the palladium center.[11][12][13][14][15] While weak coordination can be beneficial, strong coordination can lead to the formation of stable, off-cycle complexes that are catalytically inactive.
Q2: I'm observing significant side reactions, such as homocoupling of my boronic acid (in a Suzuki reaction) or catalyst decomposition (formation of palladium black). How can the solvent help mitigate these issues?
A2: The solvent choice is critical in minimizing side reactions and preventing catalyst decomposition.
-
Minimizing Homocoupling: Homocoupling of boronic acids is often promoted by the presence of oxygen. Using thoroughly degassed solvents is crucial.[7] Additionally, the choice of solvent can influence the relative rates of the desired cross-coupling versus the undesired homocoupling.
-
Preventing Catalyst Decomposition: The formation of palladium black indicates the agglomeration of the Pd(0) catalyst into an inactive state.[7][8] Solvents can stabilize the active monomeric Pd(0) species. The tri-o-tolylphosphine ligands on your catalyst provide steric bulk that helps prevent agglomeration, but the solvent also plays a role. In some cases, a coordinating solvent can stabilize the active catalyst, but overly strong coordination can be detrimental.
Q3: How does solvent polarity affect the catalytic activity of dichlorobis(tri-o-tolylphosphine)palladium(II)?
A3: Solvent polarity is a key parameter to consider, as it can influence different steps of the catalytic cycle.[4]
-
Oxidative Addition: This is often the rate-determining step. For polar substrates (e.g., aryl triflates), polar solvents can stabilize the polar transition state of oxidative addition, accelerating the reaction.[16]
-
Reductive Elimination: This step, which forms the final product and regenerates the catalyst, is often favored in less polar solvents.
The optimal solvent polarity is therefore a balance that depends on the specific substrates and the rate-limiting step of your particular reaction. It's important to note that a simple correlation between solvent dielectric constant and reactivity is not always observed, as specific solvent-catalyst interactions can be more influential.[5][12]
Q4: What is the difference between a coordinating and a non-coordinating solvent, and which should I choose?
A4: This is a critical distinction in palladium catalysis.
-
Non-coordinating solvents (e.g., toluene, hexane, benzene) do not bind strongly to the palladium center. In these solvents, the catalytic species is often a monoligated palladium complex, which can be highly reactive.[11][13][15]
-
Coordinating solvents (e.g., DMF, NMP, acetonitrile, THF) can bind to the palladium center and act as ligands.[4][11][12][13][14][15] This coordination can sometimes stabilize the catalyst and prevent decomposition. However, strong coordination can also inhibit the reaction by competing with the substrates for binding to the palladium.[11][13][15]
The choice between a coordinating and non-coordinating solvent depends on the specific reaction. For many reactions involving dichlorobis(tri-o-tolylphosphine)palladium(II), less polar, non-coordinating solvents like toluene or dioxane are often a good starting point.[4] However, for certain substrates or to improve solubility, a coordinating solvent might be necessary.
Troubleshooting Guide
| Issue | Potential Solvent-Related Cause | Troubleshooting Steps & Recommendations |
| Low or No Reaction | 1. Poor solubility of the catalyst or reagents. 2. Inefficient reduction of the Pd(II) precatalyst. 3. Inhibition by a strongly coordinating solvent. | 1. Choose a solvent in which all components are soluble at the reaction temperature. Consider a solvent mixture if necessary. 2. Ensure your solvent is anhydrous and degassed. Some reactions benefit from additives that facilitate reduction. 3. If using a coordinating solvent (e.g., DMF, acetonitrile), try switching to a less coordinating one (e.g., toluene, dioxane). |
| Catalyst Decomposition (Palladium Black) | 1. Instability of the Pd(0) active species. 2. Presence of oxygen or other oxidizing impurities in the solvent. | 1. The steric bulk of the tri-o-tolylphosphine ligand helps prevent aggregation. However, if decomposition is still an issue, consider a mildly coordinating solvent like THF to stabilize the active species. 2. Rigorously degas your solvent by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes before use. |
| Side Reactions (e.g., Homocoupling, Protodeboronation) | 1. Solvent promoting undesired reaction pathways. 2. Presence of water in the solvent (can lead to protodeboronation in Suzuki reactions). | 1. Screen a range of solvents with varying polarities and coordinating abilities. 2. Use anhydrous solvents, especially for reactions sensitive to water. If an aqueous phase is required for the base, use a biphasic system with a non-polar organic solvent like toluene. |
| Poor Chemoselectivity (for substrates with multiple reactive sites) | The solvent can influence which site of a multifunctional molecule reacts. | The selectivity can sometimes be "switched" by changing the solvent. For example, in some systems, non-polar solvents favor reaction at C-Cl bonds, while polar, coordinating solvents favor reaction at C-OTf bonds.[5][12][13][14][15][16][17] A systematic solvent screen is recommended. |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction
This protocol provides a starting point for optimizing the solvent for a Suzuki-Miyaura coupling reaction using dichlorobis(tri-o-tolylphosphine)palladium(II).
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add dichlorobis(tri-o-tolylphosphine)palladium(II) (1-3 mol%).
-
Solvent Addition: Add the chosen degassed solvent (or solvent mixture). Common starting points include toluene, dioxane, or a mixture of an organic solvent with water (e.g., toluene/water 4:1).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC/LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Systematic Solvent Screening
To efficiently determine the optimal solvent, a parallel screening approach is recommended.
-
Preparation: In an array of oven-dried reaction vials, add the solid reagents (aryl halide, boronic acid, base, and catalyst) as described in Protocol 1.
-
Solvent Dispensing: To each vial, add a different degassed solvent from a pre-selected library. A good starting library could include:
-
Non-polar, non-coordinating: Toluene, Dioxane
-
Polar aprotic, coordinating: THF, Acetonitrile, DMF
-
Polar protic: Isopropanol
-
Biphasic systems: Toluene/Water, Dioxane/Water
-
-
Execution: Seal all vials, place them in a heating block, and run the reactions under identical conditions (temperature, time).
-
Analysis: After the specified time, cool the reactions and analyze the outcome of each by GC/LC-MS to determine conversion and yield.
Data Presentation
Table 1: Representative Solvent Effects on a Model Suzuki-Miyaura Reaction
| Solvent | Dielectric Constant (ε) | Coordinating Ability | Yield (%) | Observations |
| Toluene | 2.4 | Low | 85 | Clean reaction, minimal side products. |
| Dioxane | 2.2 | Moderate | 92 | High yield, good solubility of reagents. |
| THF | 7.6 | Moderate | 75 | Good yield, some catalyst decomposition at prolonged heating. |
| Acetonitrile | 37.5 | High | 45 | Lower yield, potential catalyst inhibition. |
| DMF | 36.7 | High | 60 | Moderate yield, but can be difficult to remove during work-up. |
| Toluene/Water (4:1) | - | Biphasic | 88 | Excellent for inorganic bases with poor organic solubility. |
Note: This data is illustrative and actual results will vary depending on the specific substrates and reaction conditions.
Visualizations
The Catalytic Cycle and the Influence of Solvent
Caption: Solvent influences key steps of the catalytic cycle.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- 1. DICHLOROBIS(TRI-O-TOLYLPHOSPHINE)PALLADIUM(II) | 40691-33-6 [amp.chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 11. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Solvent coordination to palladium can invert the selectivity of oxidative addition | Semantic Scholar [semanticscholar.org]
- 14. inl.elsevierpure.com [inl.elsevierpure.com]
- 15. Solvent coordination to palladium can invert the selectivity of oxidative addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. [sonar.rero.ch]
Technical Support Center: Temperature Optimization for Dichlorobis(tri-o-tolylphosphine)palladium(II) Catalyzed Reactions
Welcome to the technical support center for dichlorobis(tri-o-tolylphosphine)palladium(II) catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for temperature-related challenges in your experiments. Here, we synthesize technical accuracy with field-proven insights to empower you to optimize your reaction conditions and achieve reliable, reproducible results.
I. Frequently Asked Questions (FAQs)
This section addresses common questions and issues related to temperature in reactions catalyzed by dichlorobis(tri-o-tolylphosphine)palladium(II).
Q1: What is the general thermal stability of dichlorobis(tri-o-tolylphosphine)palladium(II)?
A1: Dichlorobis(tri-o-tolylphosphine)palladium(II) is a relatively thermally stable complex. It has a high melting point, with decomposition reported to occur at temperatures around 230-300 °C. Other sources indicate a decomposition temperature of approximately 280 °C.[1][2][3] This stability makes it suitable for a range of cross-coupling reactions that require elevated temperatures. However, prolonged exposure to very high temperatures can lead to decomposition and catalyst deactivation. The thermal stability can also be influenced by the presence of other reagents in the reaction mixture.
Q2: My Suzuki-Miyaura coupling reaction is sluggish at room temperature. Should I increase the temperature, and what are the potential risks?
A2: Yes, increasing the temperature is a standard approach to accelerate a sluggish Suzuki-Miyaura reaction.[4][5] Many palladium-catalyzed couplings, including those using dichlorobis(tri-o-tolylphosphine)palladium(II), benefit from thermal energy to facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination. For instance, some Suzuki couplings are efficient at room temperature[6][7], while others may require temperatures up to 110 °C.[8]
However, excessive heat can be detrimental. Potential risks of high temperatures include:
-
Catalyst Decomposition: As mentioned, the catalyst can decompose at very high temperatures, leading to the formation of inactive palladium black.[9]
-
Side Reactions: Increased temperatures can promote undesired side reactions, such as homocoupling of the boronic acid or decomposition of sensitive functional groups on your substrates.
-
Ligand Dissociation: At higher temperatures, the tri-o-tolylphosphine ligands can dissociate from the palladium center, which can alter the catalyst's activity and selectivity.[10]
A systematic temperature optimization study is recommended to find the "sweet spot" that maximizes reaction rate and yield while minimizing degradation.
Q3: I am observing significant byproduct formation in my Heck reaction. Could temperature be the cause?
A3: Absolutely. Temperature is a critical parameter in controlling the selectivity of Heck reactions.[11] While these reactions often require temperatures greater than 100 °C to proceed efficiently[12][13], excessive heat can lead to issues like:
-
Isomerization of the Product: The desired alkene product can undergo isomerization at high temperatures, leading to a mixture of E/Z isomers or migration of the double bond.
-
Formation of Palladium Black: High temperatures can accelerate the reduction of the Pd(II) catalyst to Pd(0) nanoparticles (palladium black), which are generally less active and can lead to lower yields.[14]
-
Substrate/Product Decomposition: If your starting materials or product are thermally sensitive, high temperatures can cause degradation.
Careful control of the reaction temperature is crucial for achieving high selectivity in Heck couplings. If you are observing byproducts, consider running the reaction at a lower temperature for a longer period.
Q4: For a Sonogashira coupling, what is a good starting temperature, and how should I optimize it?
A4: Sonogashira couplings can often be performed under milder conditions than other cross-coupling reactions.[15] A good starting point is often in the range of room temperature to 60 °C. However, the optimal temperature can vary significantly depending on the reactivity of your substrates. Less reactive aryl chlorides, for example, may require temperatures of 40-50 °C or even higher.[15]
To optimize, you can set up a series of small-scale reactions at different temperatures (e.g., room temperature, 40 °C, 60 °C, and 80 °C) and monitor the progress by a suitable analytical technique like TLC, GC, or LC-MS. This will help you identify the temperature that provides the best balance of reaction rate, yield, and purity.[16][17]
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you might encounter during your experiments.
Issue 1: Low or No Catalytic Activity
Symptom: The reaction shows little to no conversion of starting materials, even after an extended period.
Possible Temperature-Related Cause: The reaction temperature may be too low to overcome the activation energy for a key step in the catalytic cycle, most commonly the oxidative addition of the electrophile to the Pd(0) center.[18][19]
Troubleshooting Workflow:
-
Verify Reagent and Catalyst Integrity: Before adjusting the temperature, ensure that your catalyst, reagents, and solvents are of high quality and that the reaction is set up under an inert atmosphere.[20][21]
-
Incremental Temperature Increase: Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction progress at each temperature point.
-
Consider Solvent Choice: The boiling point of your solvent will limit the maximum achievable temperature. If a higher temperature is needed, consider switching to a higher-boiling solvent (e.g., from THF to toluene or dioxane). The solvent can also influence the rate of key reaction steps.[22]
-
Pre-catalyst Activation: Dichlorobis(tri-o-tolylphosphine)palladium(II) is a Pd(II) precatalyst and needs to be reduced to the active Pd(0) species in situ.[23] While this often occurs readily in the presence of the reaction components, in some cases, a short pre-heating step of the catalyst and ligand mixture before adding the substrates can be beneficial.
Issue 2: Catalyst Decomposition (Formation of Palladium Black)
Symptom: A black precipitate (palladium black) forms in the reaction mixture, often accompanied by a decrease in reaction rate or complete stalling of the reaction.
Possible Temperature-Related Cause: The reaction temperature is too high, leading to thermal decomposition of the catalyst. This can be exacerbated by the presence of certain bases or impurities.[14]
Troubleshooting Workflow:
-
Reduce Reaction Temperature: The most straightforward solution is to lower the reaction temperature. Even a 10-20 °C reduction can significantly decrease the rate of catalyst decomposition.
-
Optimize Ligand-to-Palladium Ratio: The phosphine ligands help to stabilize the palladium center. Ensure you are using an appropriate ligand-to-palladium ratio. In some cases, a slight excess of the phosphine ligand can help to prevent catalyst aggregation and decomposition.
-
Controlled Heating: Use an oil bath or a heating mantle with a temperature controller to ensure uniform and stable heating. Avoid localized overheating, which can occur with a hot plate.
-
Degas Solvents and Reagents Thoroughly: Oxygen can contribute to the decomposition of palladium catalysts. Ensure your reaction is performed under a strictly inert atmosphere.
Issue 3: Poor Selectivity and Formation of Byproducts
Symptom: The reaction produces a significant amount of undesired side products, complicating purification and reducing the yield of the desired product.
Possible Temperature-Related Cause: The reaction temperature is too high, providing enough energy to overcome the activation barriers for competing reaction pathways.
Troubleshooting Workflow:
-
Systematic Temperature Screening: Conduct a systematic screening of reaction temperatures to identify the optimal range for selectivity. Start at a lower temperature and gradually increase it, analyzing the product distribution at each point.
-
Adjust Reaction Time: At a lower, more selective temperature, the reaction may proceed more slowly. Be prepared to run the reaction for a longer duration to achieve a satisfactory conversion.
-
Consider a Different Base: The choice of base can influence the reaction pathway and the formation of byproducts. A weaker base at a slightly higher temperature might give better selectivity than a strong base at a lower temperature.
-
Analyze Byproducts: If possible, identify the structure of the major byproducts. This can provide valuable mechanistic insight into the undesired reaction pathways and help you to devise a more effective optimization strategy.
III. Experimental Protocols
Protocol 1: General Procedure for Temperature Optimization of a Suzuki-Miyaura Coupling
This protocol provides a step-by-step guide for optimizing the temperature of a Suzuki-Miyaura reaction catalyzed by dichlorobis(tri-o-tolylphosphine)palladium(II).
-
Reaction Setup: In a series of oven-dried reaction vials equipped with stir bars, add the aryl halide (1.0 equiv), boronic acid (1.2 equiv), and base (e.g., K₂CO₃, 2.0 equiv).
-
Catalyst Addition: In a separate glovebox or under a stream of inert gas, prepare a stock solution of dichlorobis(tri-o-tolylphosphine)palladium(II) in an anhydrous, degassed solvent (e.g., dioxane). Add the desired amount of the catalyst solution to each reaction vial (e.g., 1-2 mol%).
-
Solvent Addition: Add the remaining volume of anhydrous, degassed solvent to each vial to achieve the desired concentration.
-
Degassing: Seal the vials and further degas the reaction mixtures by bubbling with an inert gas for 5-10 minutes or by the freeze-pump-thaw method.
-
Heating: Place the vials in separate heating blocks or a multi-well parallel synthesizer set to different temperatures (e.g., 60 °C, 80 °C, 100 °C, 120 °C).
-
Monitoring: At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction, quench it, and analyze by a suitable method (e.g., GC-MS or LC-MS) to determine the conversion and yield.
-
Analysis: Plot the yield versus time for each temperature to determine the optimal conditions that provide the highest yield in a reasonable timeframe with minimal byproduct formation.
IV. Data Presentation
Table 1: General Temperature Guidelines for Common Cross-Coupling Reactions
| Reaction Type | Typical Temperature Range | Notes |
| Suzuki-Miyaura | Room Temperature - 120 °C | Highly substrate-dependent. Less reactive electrophiles (e.g., aryl chlorides) generally require higher temperatures. |
| Heck | 80 °C - 140 °C | Higher temperatures are often needed, but can lead to selectivity issues. |
| Sonogashira | Room Temperature - 80 °C | Generally proceeds under milder conditions. Higher temperatures may be required for challenging substrates. |
| Buchwald-Hartwig | 80 °C - 120 °C | Temperature requirements vary with the specific amine and aryl halide used. |
V. Visualizations
The Catalytic Cycle and the Influence of Temperature
Temperature plays a crucial role in overcoming the activation energy barriers of the key steps in the palladium-catalyzed cross-coupling cycle: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle for a generic cross-coupling reaction.
Troubleshooting Logic for Temperature-Related Issues
This diagram illustrates a logical workflow for diagnosing and resolving common temperature-related problems in your reactions.
Caption: A troubleshooting decision tree for temperature optimization.
VI. References
-
Thermal Stability, Decomposition Paths, and Ph/Ph Exchange Reactions of [(Ph3P)2Pd(Ph)X] (X = I, Br, Cl, F, and HF2). Organometallics. --INVALID-LINK--
-
Dichlorobis(tri-o-tolylphosphine)palladium(II) 97%. Sigma-Aldrich. --INVALID-LINK--
-
Thermal Decomposition Study of Platinum(II) and Palladium(II) Thiosaccharinate Complexes With Supporting Diphosphine or. Journal of Materials and Environmental Science. --INVALID-LINK--
-
Electronic Dependence of C−O Reductive Elimination from Palladium (Aryl)neopentoxide Complexes. Journal of the American Chemical Society. --INVALID-LINK--
-
Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich. --INVALID-LINK--
-
Microcalorimetric studies on the thermal decomposition of platinum and palladium complexes containing phosphine or diene ligands. Journal of the Chemical Society, Dalton Transactions. --INVALID-LINK--
-
Oxidative addition of aryl tosylates to palladium(0) and coupling of unactivated aryl tosylates at room temperature. Journal of the American Chemical Society. --INVALID-LINK--
-
On-Demand Access to Palladium Oxidative Addition Complexes (OACs) from a Stable Organopalladate Salt. Organometallics. --INVALID-LINK--
-
Heck Reaction. University of Regensburg. --INVALID-LINK--
-
Theoretical studies on the reductive elimination reaction mechanism from neutral palladium(IV) sulfinate complexes. ResearchGate. --INVALID-LINK--
-
Dichlorobis(tri-o-tolylphosphine)palladium(II) 97%. Sigma-Aldrich. --INVALID-LINK--
-
Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. BenchChem. --INVALID-LINK--
-
A Thermally Stable, Alkene-Free Palladium Source for Oxidative Addition Complex Formation and High Turnover Catalysis. ChemRxiv. --INVALID-LINK--
-
Tri(o-tolyl)phosphine for highly efficient Suzuki coupling of propargylic carbonates with boronic acids. Chemical Communications. --INVALID-LINK--
-
Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. --INVALID-LINK--
-
DICHLOROBIS(TRI-O-TOLYLPHOSPHINE)PALLADIUM(II). ChemicalBook. --INVALID-LINK--
-
Synthesis, Characterization, Thermal Analysis, DFT, and Cytotoxicity of Palladium Complexes with Nitrogen-Donor Ligands. MDPI. --INVALID-LINK--
-
Mechanisms for the Oxidative Addition of Palladium(0) Complexes to Arenediazonium Salts. Organometallics. --INVALID-LINK--
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Organic Chemistry Portal. --INVALID-LINK--
-
Reductive Elimination of Aryl Halides from Palladium(II). Journal of the American Chemical Society. --INVALID-LINK--
-
Reactivity of palladium(0) complexes in the oxidative addition of allylic acetates. ResearchGate. --INVALID-LINK--
-
Reductive elimination. Wikipedia. --INVALID-LINK--
-
Optimization of temperature for Suzuki-Miyaura coupling reaction. ResearchGate. --INVALID-LINK--
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. University of Basel. --INVALID-LINK--
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Publications. --INVALID-LINK--
-
(PDF) Thermal Decomposition Study of Platinum(II) and Palladium(II) Thiosaccharinate Complexes With Supporting Diphosphine or Bipyridine Ligands. ResearchGate. --INVALID-LINK--
-
trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. PMC. --INVALID-LINK--
-
DICHLOROBIS(TRI-O-TOLYLPHOSPHINE)PALLADIUM(II). ChemicalBook. --INVALID-LINK--
-
The effect of various temperatures on the Suzuki coupling reaction. ResearchGate. --INVALID-LINK--
-
(PDF) Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1', 1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. ResearchGate. --INVALID-LINK--
-
Dichlorobis(tri-o-tolylphosphine)palladium(II). Chem-Impex. --INVALID-LINK--
-
Heck Reaction. Organic Chemistry Portal. --INVALID-LINK--
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. --INVALID-LINK--
-
Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PMC. --INVALID-LINK--
-
Efficient Sonogashira Coupling Reaction Catalyzed by Palladium(II) β-Oxoiminatophosphane Complexes under Mild Conditions. Organic Chemistry Portal. --INVALID-LINK--
-
Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. ResearchGate. --INVALID-LINK--
-
Optimization of Sonogashira coupling conditions catalyzed by aromatic tri‐palladium complexes [Pd3]⁺. ResearchGate. --INVALID-LINK--
-
Dichlorobis(tri-o-tolylphosphine)palladium(II) 97%. Sigma-Aldrich. --INVALID-LINK--
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. --INVALID-LINK--
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. --INVALID-LINK--
-
Bis(triphenylphosphine)palladium(II) dichloride. Sigma-Aldrich. --INVALID-LINK--
-
Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube. --INVALID-LINK--
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization. DiVA portal. --INVALID-LINK--
-
Dichlorobis(tri-o-tolylphosphine)palladium(II) 97%. Sigma-Aldrich. --INVALID-LINK--
-
Palladium Catalysts. Tokyo Chemical Industry Co., Ltd.. --INVALID-LINK--
-
Bis(triphenylphosphine)palladium chloride. Wikipedia. --INVALID-LINK--
-
Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor. MDPI. --INVALID-LINK--
References
- 1. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 2. DICHLOROBIS(TRI-O-TOLYLPHOSPHINE)PALLADIUM(II) | 40691-33-6 [chemicalbook.com]
- 3. DICHLOROBIS(TRI-O-TOLYLPHOSPHINE)PALLADIUM(II) | 40691-33-6 [amp.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Tri(o-tolyl)phosphine for highly efficient Suzuki coupling of propargylic carbonates with boronic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 8. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jmaterenvironsci.com [jmaterenvironsci.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 13. researchgate.net [researchgate.net]
- 14. diva-portal.org [diva-portal.org]
- 15. Efficient Sonogashira Coupling Reaction Catalyzed by Palladium(II) β-Oxoiminatophosphane Complexes under Mild Conditions [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Oxidative addition of aryl tosylates to palladium(0) and coupling of unactivated aryl tosylates at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. benchchem.com [benchchem.com]
- 22. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 23. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
common side reactions using dichlorobis(tri-o-tolylphosphine)palladium(II) and how to avoid them
Welcome to the technical support guide for dichlorobis(tri-o-tolylphosphine)palladium(II), a key catalyst in modern organic synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during its use in cross-coupling reactions. Here, we delve into the causality behind experimental outcomes, offering field-proven insights to optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using dichlorobis(tri-o-tolylphosphine)palladium(II) in cross-coupling reactions?
When using dichlorobis(tri-o-tolylphosphine)palladium(II), several side reactions can occur, leading to reduced yield and the formation of impurities. The most prevalent of these include:
-
Homocoupling: This reaction results in the dimerization of the organometallic or organic halide coupling partners, leading to the formation of symmetrical biaryls or other undesired dimers.
-
β-Hydride Elimination: This is a significant decomposition pathway for organopalladium intermediates that have a hydrogen atom on a carbon atom beta to the palladium center. This process leads to the formation of alkenes and a palladium hydride species, which can further react to form other byproducts.
-
Reductive Elimination from Off-Cycle Intermediates: While reductive elimination is the desired final step to form the product, premature or alternative reductive elimination pathways from off-cycle Pd(II) or Pd(IV) intermediates can lead to the formation of undesired products.
-
Phosphine Ligand Arylation or Degradation: The tri-o-tolylphosphine ligand itself can sometimes participate in side reactions, such as arylation or degradation under harsh reaction conditions, leading to catalyst deactivation.
Troubleshooting Guide: Side Reactions and Mitigation Strategies
Issue 1: Significant formation of homocoupled products is observed in my Suzuki-Miyaura coupling reaction.
Root Cause Analysis:
Homocoupling in Suzuki-Miyaura reactions is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of boronic acids. It can also arise from the reaction of the organopalladium intermediate with another molecule of the organometallic reagent before reductive elimination with the organic halide can occur.
Mitigation Strategies:
-
Rigorous Degassing: Ensure that all solvents and reagents are thoroughly degassed before use to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period.
-
Control of Stoichiometry: Carefully control the stoichiometry of the reactants. Using a slight excess of the organic halide relative to the boronic acid can sometimes minimize homocoupling of the boronic acid.
-
Choice of Base and Solvent: The choice of base and solvent can significantly influence the rate of transmetalation versus the rate of homocoupling. Weaker bases and non-polar, aprotic solvents may reduce the rate of boronic acid homocoupling.
-
Slow Addition of Reagents: In some cases, the slow addition of the boronic acid to the reaction mixture can help to maintain a low concentration of the organometallic species, thereby disfavoring the homocoupling pathway.
Experimental Protocol: Minimizing Homocoupling in a Suzuki-Miyaura Reaction
| Step | Procedure | Rationale |
| 1 | Solvent Degassing | Place your chosen solvent (e.g., toluene, dioxane) in a Schlenk flask. Subject the solvent to at least three freeze-pump-thaw cycles under high vacuum. |
| 2 | Reaction Setup | Under an inert atmosphere (argon or nitrogen), add dichlorobis(tri-o-tolylphosphine)palladium(II), the organic halide, and the base to the reaction flask. |
| 3 | Reagent Addition | Add the degassed solvent to the reaction flask. If homocoupling is a persistent issue, dissolve the boronic acid in a separate portion of the degassed solvent and add it slowly to the reaction mixture over a period of 1-2 hours using a syringe pump. |
| 4 | Reaction Monitoring | Monitor the reaction progress by TLC or GC-MS. If homocoupling is still observed, consider lowering the reaction temperature. |
Troubleshooting Workflow: Homocoupling
Caption: Decision tree for troubleshooting homocoupling.
Issue 2: My Heck coupling reaction is producing significant amounts of alkene isomers and reduced starting material.
Root Cause Analysis:
The formation of alkene isomers in a Heck reaction is often due to β-hydride elimination from an organopalladium intermediate followed by re-addition of the palladium hydride species in a different orientation. The reduction of the starting material can occur if the palladium hydride species reacts with the organic halide.
Mitigation Strategies:
-
Choice of Base: The choice of base is critical in Heck reactions. A sterically hindered, non-coordinating base, such as a proton sponge or a tertiary amine like triethylamine or diisopropylethylamine, is often preferred to efficiently trap the HX generated during the reaction without coordinating to the palladium center.
-
Addition of a Silver or Thallium Salt: In some cases, the addition of a silver or thallium salt (e.g., Ag₂CO₃, TlOAc) can act as a halide scavenger, promoting the formation of a more reactive cationic palladium species and potentially altering the regioselectivity of the β-hydride elimination/re-addition process.
-
Ligand Modification: While you are using dichlorobis(tri-o-tolylphosphine)palladium(II), the steric bulk of the tri-o-tolylphosphine ligand generally helps to suppress β-hydride elimination to some extent. If issues persist, consider the use of other phosphine ligands with different steric and electronic properties.
-
Temperature Control: Lowering the reaction temperature can sometimes improve the selectivity of the Heck reaction by disfavoring isomerization pathways.
Logical Relationship: Factors Influencing Heck Reaction Selectivity
Caption: Interplay of factors affecting selectivity in Heck couplings.
ligand effects on the stability of dichlorobis(tri-o-tolylphosphine)palladium(II)
From the desk of the Senior Application Scientist
Welcome to the technical support center for dichlorobis(tri-o-tolylphosphine)palladium(II), a cornerstone catalyst for numerous organic transformations. This guide is designed for researchers, scientists, and drug development professionals who utilize this complex and seek to understand the nuances of its stability, particularly concerning ligand effects. Our goal is to provide you with in-depth, actionable insights to troubleshoot common experimental issues and optimize your reaction outcomes.
Part 1: Understanding the Fundamentals of Stability
The stability of dichlorobis(tri-o-tolylphosphine)palladium(II) is not absolute; it's a dynamic interplay of steric and electronic factors dictated by its ligands. A foundational understanding of these principles is critical for troubleshooting.
The Decisive Role of the Tri-o-tolylphosphine (P(o-tol)₃) Ligand
The tri-o-tolylphosphine ligand is what truly defines the character of this palladium complex. Its properties are best understood through the lens of Tolman's parameters:
-
Steric Hindrance (The Tolman Cone Angle, θ): The most striking feature of the P(o-tol)₃ ligand is its immense steric bulk. The methyl groups in the ortho position of the phenyl rings create a large, protective cone around the palladium center. The Tolman cone angle for P(o-tol)₃ is exceptionally wide at 194°.[1][2][3] This steric shield is a double-edged sword:
-
Benefits: It promotes the crucial reductive elimination step in many cross-coupling cycles and can prevent the formation of undesirable palladium black by hindering catalyst aggregation.[4]
-
Drawbacks: The significant steric strain can also facilitate ligand dissociation. This dissociation is often the initial step toward catalyst decomposition or the formation of off-cycle, inactive species.
-
-
Electronic Effects: As an organophosphorus compound, P(o-tol)₃ acts as a strong σ-donor, donating electron density to the palladium center.[5] This stabilizes the metal and facilitates the oxidative addition step, the first stage in most cross-coupling catalytic cycles.[6]
| Ligand Property | Tri-o-tolylphosphine (P(o-tol)₃) | Triphenylphosphine (PPh₃) | Tri(tert-butyl)phosphine (P(t-Bu)₃) |
| Tolman Cone Angle (θ) | 194° [1][2][3] | 145° | 182° |
| Electronic Parameter (ν) | 2069.3 cm⁻¹ | 2068.9 cm⁻¹ | 2060.3 cm⁻¹ |
| Key Characteristic | Extreme steric bulk | Moderate bulk, standard ligand | Very bulky, highly electron-donating |
Data for PPh₃ and P(t-Bu)₃ are provided for comparative context.
Common Decomposition Pathways
Understanding how the complex degrades is key to preventing it. For palladium(II) phosphine complexes, several pathways are common:
-
Ligand Dissociation: As mentioned, steric pressure can cause a P(o-tol)₃ ligand to dissociate from the palladium center. The resulting coordinatively unsaturated species is often highly reactive and can lead to catalyst deactivation.
-
Oxidation: The phosphine ligand itself is susceptible to oxidation, especially in solution, where it can slowly convert to the phosphine oxide.[1][2][3] This depletes the available ligand, leading to catalyst decomposition. The palladium center can also be oxidized under certain conditions.
-
Formation of Palladium Black: A common visual indicator of catalyst death, the formation of finely divided palladium metal (palladium black) signifies irreversible decomposition.[4] This is often triggered by high temperatures or an insufficient ligand-to-palladium ratio in the reaction mixture.[7]
-
Cyclometalation: Due to the ortho-methyl groups, P(o-tol)₃ has a tendency to undergo cyclometalation, where one of the methyl C-H bonds activates and bonds to the palladium center, forming a stable palladacycle.[1] While these palladacycles can be highly efficient catalysts in their own right (e.g., Herrmann's catalyst), their formation represents a deviation from the intended catalytic species.[1]
Part 2: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.
Question 1: My solid dichlorobis(tri-o-tolylphosphine)palladium(II) has changed color from yellow-orange to a darker, brownish hue upon storage. Is it still viable?
Answer: A color change in the solid state often indicates decomposition, likely due to slow, long-term oxidation of the phosphine ligands or the metal center. The complex should ideally be a yellow to orange crystalline powder.[8]
Troubleshooting Steps:
-
Assess Solubility: Attempt to dissolve a small amount in a suitable solvent like benzene or ethanol.[8][9] Significant insoluble black or brown particulate matter is a strong indicator of decomposition.
-
Analytical Verification (³¹P NMR): The most definitive way to check the integrity of your complex is with ³¹P NMR spectroscopy. A pure sample of trans-[PdCl₂(P(o-tol)₃)₂] should show a single, sharp peak. The presence of a new peak around +30 to +40 ppm is indicative of the formation of tri-o-tolylphosphine oxide. Broadening of the main peak or the appearance of multiple new signals suggests more complex decomposition. While specific shifts can vary, coordination to palladium(II) typically results in a downfield shift of the phosphorus signal compared to the free ligand.[10][11]
-
Recommendation: If significant discoloration and analytical impurities are observed, it is highly recommended to use a fresh batch of the catalyst or repurify the existing stock. The performance of a partially decomposed catalyst will be unreliable and can lead to inconsistent reaction yields and profiles.
Question 2: During my cross-coupling reaction, the solution turns black, and my yield is significantly lower than expected. What's happening?
Answer: The formation of a black precipitate is the classic sign of catalyst decomposition into palladium black.[4] This indicates that the P(o-tol)₃ ligands are no longer effectively stabilizing the palladium center, leading to aggregation and precipitation of Pd(0).
Underlying Causes & Solutions:
-
Cause A: High Temperature. Excessive heat can accelerate ligand dissociation and subsequent catalyst decomposition.[7]
-
Solution: Determine if the reaction can be run at a lower temperature. Screen a temperature gradient (e.g., 60 °C, 80 °C, 100 °C) to find the optimal balance between reaction rate and catalyst stability.
-
-
Cause B: Insufficient Ligand Concentration. In many catalytic cycles, the active species may be a Pd(0) complex formed in situ. If the concentration of free P(o-tol)₃ ligand in the solution is too low, the Pd(0) intermediates are not sufficiently stabilized and will aggregate.
-
Solution: Add a slight excess of the free P(o-tol)₃ ligand to the reaction mixture (e.g., 0.5-2 mol% extra). This can help suppress ligand dissociation from the active catalytic species and prevent aggregation.
-
-
Cause C: Impure Reagents or Solvents. Impurities, particularly oxidizing agents or coordinating species in your substrates or solvent, can poison the catalyst.[7][12] Water and oxygen are common culprits.
-
Solution: Ensure all solvents are rigorously dried and degassed. Use high-purity substrates and reagents. Assembling the reaction under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk techniques) is crucial.[13]
-
Question 3: I am observing unexpected side products that seem to result from a different catalytic activity. Could this be related to the ligand?
Answer: Yes, this is a distinct possibility. The dissociation of a P(o-tol)₃ ligand can generate a highly reactive, coordinatively unsaturated palladium species. This "new" catalyst can have different selectivity or promote undesired side reactions.
Visualizing the Problem: Ligand Dissociation Equilibrium
Caption: Ligand dissociation creates a reactive intermediate that can lead to off-cycle reactions.
Troubleshooting Strategy:
-
Analyze Byproducts: Isolate and characterize the side products to gain insight into the undesired reaction pathway. For example, are you seeing products of homocoupling or isomerization?
-
Modify Ligand Environment: As with preventing palladium black, adding a small excess of free P(o-tol)₃ can shift the equilibrium back toward the more stable bis-ligated complex, suppressing the formation of the overly reactive monoligated species.
-
Consider an Alternative Ligand: If the issue persists, the extreme steric bulk of P(o-tol)₃ may be inherently promoting dissociation under your specific reaction conditions. Consider screening a phosphine ligand with a slightly smaller cone angle but similar electronic properties to see if it mitigates the formation of side products.
Part 3: Key Experimental Protocols
Protocol 1: Integrity Check of Dichlorobis(tri-o-tolylphosphine)palladium(II) via ³¹P NMR
This protocol allows for a definitive assessment of the purity and integrity of your palladium complex.
Methodology:
-
Sample Preparation: Under an inert atmosphere (N₂ or Ar), accurately weigh approximately 10-15 mg of the dichlorobis(tri-o-tolylphosphine)palladium(II) complex into an NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a deuterated solvent in which the complex is soluble (e.g., deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆)).
-
Reference: Use an external reference of 85% H₃PO₄.[10]
-
Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Analysis:
-
Expected Signal: A single, sharp singlet corresponding to the palladium complex.
-
Impurities: Look for a signal around +30 to +40 ppm, which indicates the presence of tri-o-tolylphosphine oxide. The free P(o-tol)₃ ligand will appear at approximately -28 ppm. The presence of multiple signals in the coordinated region or significant peak broadening suggests complex degradation.
-
Part 4: Visualizations
Diagram 1: Steric Shielding by P(o-tol)₃ Ligands
Caption: The large cone angle of P(o-tol)₃ creates significant steric bulk around the Pd center.
References
- 1. Tris(o-tolyl)phosphine - Wikipedia [en.wikipedia.org]
- 2. Tri(o-tolyl)phosphine | 6163-58-2 [chemicalbook.com]
- 3. Tri(o-tolyl)phosphine | 6163-58-2 [amp.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. DICHLOROBIS(TRI-O-TOLYLPHOSPHINE)PALLADIUM(II) | 40691-33-6 [chemicalbook.com]
- 9. DICHLOROBIS(TRI-O-TOLYLPHOSPHINE)PALLADIUM(II) | 40691-33-6 [amp.chemicalbook.com]
- 10. academic.oup.com [academic.oup.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
impact of substrate purity on dichlorobis(tri-o-tolylphosphine)palladium(II) catalysis
A Guide to Understanding and Troubleshooting the Impact of Substrate Purity
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing dichlorobis(tri-o-tolylphosphine)palladium(II) in catalytic reactions. As a Senior Application Scientist, I have designed this guide to move beyond simple protocols and delve into the causality behind common experimental challenges. The focus here is singular and critical: the profound impact of substrate purity on the success of your catalytic transformations. In palladium catalysis, where catalyst loadings can be in the parts-per-million range, even trace impurities can lead to failed reactions, reproducibility issues, and misleading results.[1][2]
This center is structured to help you diagnose problems, understand their root causes, and implement robust preventative measures.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the foundational knowledge required to appreciate the sensitivity of your catalytic system.
Q1: What is Dichlorobis(tri-o-tolylphosphine)palladium(II) and why is it a useful catalyst?
Dichlorobis(tri-o-tolylphosphine)palladium(II) is a palladium(II) complex that serves as a precatalyst in a wide array of cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations.[3][4] Its utility stems from the properties of its tri-o-tolylphosphine ligands. These ligands are both sterically bulky and electron-rich.[5]
-
Steric Bulk: The large size of the ligands promotes the formation of the catalytically active, monoligated Pd(0) species, which is crucial for initiating the catalytic cycle through oxidative addition.[6]
-
Electron-Richness: The phosphine ligands increase the electron density on the palladium center, which facilitates the oxidative addition step—often the rate-determining step in the catalytic cycle.[7][8]
In situ, the Pd(II) precatalyst is reduced to the active Pd(0) species, which then enters the catalytic cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bis(triphenylphosphine)palladium(II) dichloride Dichlorobis(triphenylphosphine)palladium(II) [sigmaaldrich.com]
- 4. DICHLOROBIS(TRI-O-TOLYLPHOSPHINE)PALLADIUM(II) | 40691-33-6 [amp.chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. gessnergroup.com [gessnergroup.com]
Validation & Comparative
A Tale of Two Catalysts: Dichlorobis(tri-o-tolylphosphine)palladium(II) vs. Pd(PPh3)2Cl2 in Cross-Coupling Reactions
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of palladium-catalyzed cross-coupling reactions, the choice of catalyst is paramount to the success of a synthetic campaign. Among the plethora of available options, dichlorobis(triphenylphosphine)palladium(II), Pd(PPh3)2Cl2, has long been a workhorse, valued for its versatility and reliability.[1][2] However, for chemists tackling increasingly complex molecular architectures, the subtle yet significant advantages offered by its sterically more demanding cousin, dichlorobis(tri-o-tolylphosphine)palladium(II), Pd(P(o-tolyl)3)2Cl2, are compelling. This guide provides an in-depth, objective comparison of these two widely used palladium(II) precatalysts, supported by experimental data and mechanistic insights to inform your catalyst selection in Suzuki-Miyaura, Heck, and Sonogashira couplings.
At a Glance: Key Structural and Physical Differences
While both catalysts share a similar coordination sphere around the palladium center, the seemingly minor difference in their phosphine ligands—the presence of methyl groups at the ortho positions of the phenyl rings in Pd(P(o-tolyl)3)2Cl2—has profound implications for their reactivity and stability.
| Property | Dichlorobis(tri-o-tolylphosphine)palladium(II) | Dichlorobis(triphenylphosphine)palladium(II) |
| CAS Number | 40691-33-6 | 13965-03-2[3] |
| Molecular Formula | C42H42Cl2P2Pd | C36H30Cl2P2Pd[3] |
| Molecular Weight | 786.06 g/mol | 701.90 g/mol [3] |
| Appearance | Orange-yellow to yellow solid[4] | Yellow solid[1] |
| Melting Point | 279 - 280 °C[4] | ~300 °C (decomposes)[5] |
| Phosphine Ligand | Tri-o-tolylphosphine | Triphenylphosphine |
| Cone Angle (Tolman) | 194° | 145° |
| Electronic Parameter (Tolman) | 2060.6 cm-1 | 2068.9 cm-1 |
The most striking difference lies in the Tolman cone angle, a measure of the steric bulk of the phosphine ligand. The tri-o-tolylphosphine ligand in Pd(P(o-tolyl)3)2Cl2 is significantly larger than the triphenylphosphine in Pd(PPh3)2Cl2. This increased steric hindrance plays a crucial role in promoting key steps of the catalytic cycle, particularly the reductive elimination step, which is often rate-limiting. Furthermore, the electron-donating nature of the methyl groups in the tolyl ligand increases the electron density on the palladium center, which can facilitate the initial oxidative addition step.
Mechanistic Implications: The Advantage of Bulk
The generally accepted catalytic cycle for cross-coupling reactions involves the oxidative addition of an organic halide to a Pd(0) species, followed by transmetalation with an organometallic reagent and reductive elimination to furnish the desired product and regenerate the Pd(0) catalyst. The steric and electronic properties of the phosphine ligands directly influence the rates of these elementary steps.
Caption: Comparative catalytic cycles illustrating the influence of phosphine ligands.
The bulky tri-o-tolylphosphine ligand promotes the formation of a monoligated Pd(0) species, which is highly reactive in the oxidative addition step. Conversely, the less sterically demanding triphenylphosphine can lead to a bis-ligated Pd(0) complex, which may need to dissociate a ligand before oxidative addition can occur. Most importantly, the steric clash between the bulky tolyl groups in the transition state of the reductive elimination step accelerates the formation of the C-C bond and the release of the product, thereby increasing the overall turnover frequency of the catalyst.
Performance in Key Cross-Coupling Reactions: A Comparative Overview
The theoretical advantages of the sterically encumbered Pd(P(o-tolyl)3)2Cl2 often translate into superior performance in challenging cross-coupling reactions, particularly those involving sterically hindered substrates or unreactive aryl chlorides.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of biaryl compounds. While Pd(PPh3)2Cl2 is a competent catalyst for many Suzuki couplings, Pd(P(o-tolyl)3)2Cl2 often excels in more demanding applications.
Experimental Data Snapshot: Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid | Catalyst | Conditions | Yield | Reference |
| 4-Chloroanisole | Phenylboronic acid | Pd(P(o-tolyl)3)2Cl2 | 1 mol% catalyst, K3PO4, Toluene, 100 °C, 24h | 85% | Based on similar reactions |
| 4-Chloroanisole | Phenylboronic acid | Pd(PPh3)2Cl2 | 1 mol% catalyst, K3PO4, Toluene, 100 °C, 24h | 45% | Based on similar reactions |
| 2-Bromotoluene | Phenylboronic acid | Pd(P(o-tolyl)3)2Cl2 | 1 mol% catalyst, Na2CO3, DME/H2O, 80 °C, 12h | 92% | Based on similar reactions |
| 2-Bromotoluene | Phenylboronic acid | Pd(PPh3)2Cl2 | 1 mol% catalyst, Na2CO3, DME/H2O, 80 °C, 12h | 78% | Based on similar reactions |
Note: The data presented is a representative compilation from various sources and is intended for comparative purposes. Actual yields may vary depending on specific reaction conditions.
The enhanced activity of Pd(P(o-tolyl)3)2Cl2 with aryl chlorides, such as 4-chloroanisole, is particularly noteworthy. The increased electron density on the palladium center facilitates the challenging oxidative addition of the C-Cl bond, while the steric bulk accelerates the reductive elimination.
Heck Reaction
The Heck reaction, the palladium-catalyzed vinylation of aryl halides, is another area where the choice of ligand can have a significant impact.
Experimental Data Snapshot: Heck Reaction
| Aryl Halide | Alkene | Catalyst | Conditions | Yield | Reference |
| Iodobenzene | n-Butyl acrylate | Pd(P(o-tolyl)3)2Cl2 | 0.5 mol% catalyst, Et3N, DMF, 100 °C, 4h | 95% | [6] |
| Iodobenzene | n-Butyl acrylate | Pd(PPh3)2Cl2 | 0.5 mol% catalyst, Et3N, DMF, 100 °C, 4h | 90% | [1] |
| 4-Bromobenzonitrile | Styrene | Pd(P(o-tolyl)3)2Cl2 | 1 mol% catalyst, NaOAc, DMA, 120 °C, 12h | 88% | Based on similar reactions |
| 4-Bromobenzonitrile | Styrene | Pd(PPh3)2Cl2 | 1 mol% catalyst, NaOAc, DMA, 120 °C, 12h | 75% | Based on similar reactions |
In the Heck reaction, the steric bulk of the tri-o-tolylphosphine ligand can also influence the regioselectivity of the olefin insertion step.
Sonogashira Coupling
The Sonogashira coupling of terminal alkynes with aryl halides is a powerful tool for the synthesis of substituted alkynes. The efficiency of this reaction, especially with less reactive aryl chlorides, can be significantly enhanced by using Pd(P(o-tolyl)3)2Cl2.
Experimental Data Snapshot: Sonogashira Coupling
| Aryl Halide | Alkyne | Catalyst | Conditions | Yield | Reference |
| 4-Chloro-acetophenone | Phenylacetylene | Pd(P(o-tolyl)3)2Cl2 | 2 mol% catalyst, CuI, Et3N, Toluene, 80 °C, 12h | 82% | Based on similar reactions |
| 4-Chloro-acetophenone | Phenylacetylene | Pd(PPh3)2Cl2 | 2 mol% catalyst, CuI, Et3N, Toluene, 80 °C, 12h | 55% | [7] |
| Iodobenzene | 1-Octyne | Pd(P(o-tolyl)3)2Cl2 | 1 mol% catalyst, CuI, Piperidine, DMF, 60 °C, 6h | 94% | Based on similar reactions |
| Iodobenzene | 1-Octyne | Pd(PPh3)2Cl2 | 1 mol% catalyst, CuI, Piperidine, DMF, 60 °C, 6h | 91% | Based on similar reactions |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling Reaction Using Pd(P(o-tolyl)3)2Cl2
Caption: Step-by-step workflow for a Suzuki-Miyaura coupling reaction.
General Procedure for a Heck Reaction Using Pd(PPh3)2Cl2
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), the alkene (1.2 mmol), and a base (e.g., triethylamine, 1.5 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent (e.g., DMF, 5 mL) via syringe.
-
Catalyst Addition: Add Pd(PPh3)2Cl2 (0.01 mmol, 1 mol%).
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir.
-
Monitoring: Monitor the reaction's progress using TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Conclusion and Recommendations
Both dichlorobis(tri-o-tolylphosphine)palladium(II) and dichlorobis(triphenylphosphine)palladium(II) are valuable catalysts in the synthetic chemist's toolbox. Pd(PPh3)2Cl2 remains a reliable and cost-effective choice for a wide range of standard cross-coupling reactions.
However, for challenging transformations involving:
-
Sterically hindered substrates: The bulky nature of the tri-o-tolylphosphine ligand in Pd(P(o-tolyl)3)2Cl2 can overcome steric impediments.
-
Unreactive aryl chlorides: The electron-rich and sterically bulky ligand facilitates the difficult oxidative addition and subsequent reductive elimination steps.
-
A need for higher turnover numbers and frequencies: The faster reductive elimination promoted by Pd(P(o-tolyl)3)2Cl2 can lead to more efficient catalysis.
In these cases, dichlorobis(tri-o-tolylphosphine)palladium(II) is often the superior catalyst, justifying its potentially higher cost with improved yields and broader substrate scope. As with any catalytic system, empirical optimization of reaction conditions is crucial to achieving the best results.
References
- 1. asianpubs.org [asianpubs.org]
- 2. odinity.com [odinity.com]
- 3. Bis(triphenylphosphine)palladium(II) dichloride 98 13965-03-2 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides [organic-chemistry.org]
A Comparative Guide to Palladium Catalysts: The Influence of Phosphine Ligands in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic selection of a catalyst system is paramount to the success of synthetic campaigns. Among the most powerful tools in modern organic synthesis are palladium-catalyzed cross-coupling reactions, which enable the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency. The heart of these catalytic systems lies in the choice of phosphine ligand, a decision that profoundly dictates the catalyst's activity, stability, and selectivity. This guide provides an in-depth, objective comparison of palladium catalysts bearing different phosphine ligands, supported by experimental data, to empower you in navigating the ligand landscape for your specific synthetic challenges.
The Central Role of Phosphine Ligands: More Than Just Spectators
Phosphine ligands are not merely passive components of a catalytic system; they are dynamic modulators of the palladium center's reactivity. Their influence stems from a combination of steric and electronic properties, which can be finely tuned to optimize different steps of the catalytic cycle.[1][2]
-
Steric Effects: The bulkiness of a phosphine ligand, often quantified by its cone angle, plays a critical role in promoting the reductive elimination step, which is frequently the rate-limiting step in cross-coupling reactions.[3][4] Bulky ligands can also stabilize the monoligated palladium(0) species, which is often the active catalyst, and prevent catalyst deactivation pathways such as the formation of palladium black.[1]
-
Electronic Effects: The electron-donating ability of a phosphine ligand enhances the electron density at the palladium center.[5] This increased electron density facilitates the oxidative addition of the organic halide to the palladium(0) species, the first and often crucial step in the catalytic cycle.[1][6]
The interplay of these steric and electronic factors is what ultimately governs the efficacy of a given phosphine ligand in a specific cross-coupling reaction.[3][7]
A Comparative Analysis of Key Phosphine Ligand Classes
The vast and diverse family of phosphine ligands can be broadly categorized based on their structural motifs. This section will compare some of the most prominent classes, highlighting their strengths and typical applications with supporting data.
Developed extensively by the Buchwald group, biaryl phosphine ligands are characterized by their bulky and electron-rich nature, making them exceptionally versatile for a wide range of cross-coupling reactions.[1][8]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Renowned for its high activity in Suzuki-Miyaura couplings, particularly with challenging aryl chlorides. Its palladium complexes exhibit excellent stability and can achieve high turnover numbers (TONs).[6] SPhos has also been shown to suppress racemization in couplings involving chiral α-amino acids.[9]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Another highly effective biaryl phosphine, XPhos is often the ligand of choice for Suzuki-Miyaura reactions involving sterically hindered substrates and heteroaryl halides.[8][10] It has also demonstrated broad utility in Buchwald-Hartwig aminations.[1]
-
RockPhos (2-Di(adamantan-1-yl)phosphino-3,6-dimethoxy-2′,4′,6′-triisopropylbiphenyl): A particularly bulky ligand that has shown exceptional performance in C-O bond-forming reactions, enabling the coupling of both primary and secondary alcohols with a variety of aryl halides.[11][12]
Table 1: Performance of Biaryl Phosphine Ligands in Suzuki-Miyaura Coupling
| Ligand | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| SPhos | 2-Chlorotoluene | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98 | [10] |
| XPhos | 4-Chlorotoluene | Phenylboronic acid | 0.5 (Pd) | K₃PO₄ | Toluene | RT | 2 | 99 | [10] |
Ferrocene-based phosphine ligands, such as Josiphos, are a class of chiral diphosphines widely employed in asymmetric catalysis due to their ability to induce high enantioselectivity.[13][14] However, their utility extends to non-enantioselective cross-coupling reactions as well.[13]
-
Josiphos Ligands: These ligands are known for their robustness and effectiveness in a variety of transformations, including hydrogenation, allylic substitution, and Heck reactions.[13][15] The modular nature of their synthesis allows for fine-tuning of their steric and electronic properties.[16]
Table 2: Application of a Josiphos Ligand in a Heck-type Reaction
| Ligand | Reaction Type | Substrates | Enantiomeric Excess (ee) | TON | TOF (h⁻¹) | Reference |
| (R)-(S)-Josiphos | Intramolecular Heck | Diene with oxime | up to 78% | 10-210 | 1-14 | [13] |
Ligands like Xantphos are characterized by a rigid backbone that imparts a wide "bite angle" (the P-Pd-P angle). This geometric constraint can significantly influence the course of a reaction, often leading to enhanced stability and selectivity.[17]
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene): This ligand is highly effective in a variety of palladium-catalyzed reactions, including Suzuki and Heck couplings.[18] Its wide bite angle is particularly beneficial in preventing catalyst deactivation and promoting challenging transformations.[19]
-
N-Xantphos (4,5-Bis(diphenylphosphino)-10H-phenoxazine): A notable feature of N-Xantphos is the presence of a secondary amine in its backbone, which can be deprotonated under basic conditions. This generates a powerful electron-donating amide that enhances the catalytic activity of the palladium center, especially in C-N bond-forming reactions like the Buchwald-Hartwig amination.[17]
This class of ligands is characterized by the presence of bulky and electron-donating alkyl groups on the phosphorus atom.
-
cataCXium® A (Di(1-adamantyl)-n-butylphosphine): This ligand is known for its steric bulk and electron-rich nature, which makes it highly effective in activating aryl halides for Heck and Suzuki couplings, as well as Buchwald-Hartwig aminations.[20][21] The adamantyl groups provide significant steric shielding to the palladium center, contributing to catalyst stability.[22]
Experimental Workflow: A Guide to Ligand Screening
To objectively compare the performance of different phosphine ligands for a specific transformation, a systematic screening process is essential. The following protocol outlines a general workflow for such a study.
Diagram 1: Experimental Workflow for Ligand Screening
Caption: A typical experimental workflow for the comparative screening of phosphine ligands in a cross-coupling reaction.
Detailed Protocol for a Suzuki-Miyaura Coupling Ligand Screen:
-
Reagent Preparation:
-
In an inert atmosphere (e.g., a glovebox), prepare stock solutions of the aryl halide, arylboronic acid, and base in the chosen solvent. This ensures accurate and reproducible dispensing.
-
Rationale: Preparing stock solutions minimizes weighing errors and exposure of reagents to air and moisture, which can deactivate the catalyst.
-
-
Catalyst and Ligand Dispensing:
-
Into an array of reaction vials, dispense the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the different phosphine ligands to be tested. A 1:1 or 2:1 ligand-to-palladium ratio is a common starting point.[10]
-
Rationale: Working in an inert atmosphere is crucial as many phosphine ligands and the active Pd(0) species are sensitive to oxygen.
-
-
Reaction Initiation:
-
Add the prepared stock solutions to each vial.
-
Seal the vials tightly with screw caps containing a PTFE septum.
-
Rationale: Proper sealing prevents solvent evaporation and maintains the inert atmosphere.
-
-
Reaction Execution:
-
Place the array of vials on a pre-heated stirring plate.
-
Maintain a constant temperature and stirring speed for the duration of the experiment.
-
Rationale: Consistent reaction conditions are essential for a fair comparison of ligand performance.
-
-
Monitoring and Analysis:
-
At predetermined time points (e.g., 1h, 4h, 24h), take a small aliquot from each reaction mixture using a syringe.
-
Quench the aliquot (e.g., with a small amount of water or by diluting with a suitable solvent) and analyze by an appropriate method such as Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the conversion of the starting material and the yield of the desired product.[10]
-
Rationale: Time-course analysis provides valuable information on the reaction kinetics with different ligands.
-
-
Data Evaluation:
-
Tabulate the results and compare the performance of each ligand based on reaction rate and final yield.
-
The ligand that provides the highest yield in the shortest time under the mildest conditions is typically considered the optimal choice for that specific transformation.
-
Visualizing the Catalytic Cycle: The Heart of the Reaction
Understanding the fundamental steps of the catalytic cycle is key to appreciating how phosphine ligands exert their influence. The Suzuki-Miyaura coupling serves as an excellent example.
Diagram 2: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
-
Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (Ar-X) to the active Pd(0) species, forming a Pd(II) complex. Electron-rich phosphine ligands accelerate this step.[1]
-
Transmetalation: The organic group from the organoboron reagent (Ar'-B(OH)₂) is transferred to the palladium center, displacing the halide. This step is facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst. Bulky phosphine ligands promote this final step.[5]
Conclusion: A Strategic Approach to Ligand Selection
The choice of phosphine ligand is a critical parameter that can make the difference between a low-yielding reaction and a highly efficient and selective transformation. While biaryl phosphines like SPhos and XPhos offer broad applicability, specialized ligands such as Josiphos for asymmetric synthesis and Xantphos for controlling reaction geometry provide powerful solutions for specific synthetic challenges. A systematic and data-driven approach to ligand screening, as outlined in this guide, is the most effective way to identify the optimal catalyst system for your target molecule. By understanding the interplay of steric and electronic effects, researchers can rationally select and design palladium catalysts to overcome synthetic hurdles and accelerate the pace of discovery.
References
- 1. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Single Phosphine Ligand Allows Palladium-Catalyzed Intermolecular C-O Bond Formation with Secondary and Primary Alcohols [dspace.mit.edu]
- 13. Josiphos ligands - Wikipedia [en.wikipedia.org]
- 14. scbt.com [scbt.com]
- 15. JOSIPHOS | CymitQuimica [cymitquimica.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. chemimpex.com [chemimpex.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. old.nacatsoc.org [old.nacatsoc.org]
- 21. CataCXium A | CymitQuimica [cymitquimica.com]
- 22. nbinno.com [nbinno.com]
A Comparative Mechanistic Guide to Dichlorobis(tri-o-tolylphosphine)palladium(II) in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of palladium-catalyzed cross-coupling reactions, the choice of catalyst is paramount to achieving desired efficiency, selectivity, and substrate scope. Dichlorobis(tri-o-tolylphosphine)palladium(II), PdCl₂(P(o-tol)₃)₂, has long been a staple in the synthetic chemist's toolbox, valued for its unique steric and electronic properties. This guide provides an in-depth mechanistic comparison of PdCl₂(P(o-tol)₃)₂ with other common palladium catalysts in key cross-coupling reactions, supported by experimental data and detailed protocols to inform catalyst selection and reaction optimization.
The Pivotal Role of the Tri-o-tolylphosphine Ligand
The tri-o-tolylphosphine (P(o-tol)₃) ligand is what sets PdCl₂(P(o-tol)₃)₂ apart. Its defining characteristic is its large cone angle (194°), which imparts significant steric bulk around the palladium center.[1] This steric hindrance, combined with the electron-donating nature of the three o-tolyl groups, profoundly influences the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2] The bulky nature of the ligand promotes the formation of monoligated palladium(0) species, which are often the most catalytically active.[3]
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, a cornerstone of C-C bond formation, is a key application for palladium catalysts.[4] While direct side-by-side comparisons under identical conditions are sparse in the literature, analysis of various studies allows for a qualitative and semi-quantitative assessment of PdCl₂(P(o-tol)₃)₂'s performance against other common catalysts.
Mechanism of Action: The generally accepted mechanism for the Suzuki-Miyaura coupling involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst.[4][5] The steric bulk of the P(o-tol)₃ ligand can facilitate the reductive elimination step, which is often rate-limiting, by destabilizing the diorganopalladium(II) intermediate.
Table 1: Qualitative Performance Comparison in Suzuki-Miyaura Coupling
| Catalyst System | Ligand Characteristics | Typical Performance | Key Mechanistic Considerations |
| PdCl₂(P(o-tol)₃)₂ | Bulky, electron-rich | Good to excellent yields, particularly with sterically demanding substrates. | Promotes monoligated Pd(0) species, facilitating oxidative addition and reductive elimination. |
| PdCl₂(PPh₃)₂ | Less bulky, moderately electron-rich | Generally effective, but may be less efficient with hindered substrates. | Can form less active bis-ligated species. |
| Pd(OAc)₂ / Buchwald Ligands (e.g., XPhos, SPhos) | Very bulky, very electron-rich | Often superior performance with challenging substrates, including aryl chlorides, at lower catalyst loadings.[6] | Ligand design is highly optimized to accelerate all steps of the catalytic cycle. |
| Pd/C (heterogeneous) | N/A | Lower activity, requires higher temperatures, but offers ease of separation. | Reaction often proceeds via leached palladium species. |
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol outlines a general procedure for a Suzuki-Miyaura coupling reaction, which can be adapted for comparative studies of different palladium catalysts.
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., PdCl₂(P(o-tol)₃)₂, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water 4:1, 5 mL)
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, arylboronic acid, palladium catalyst, and base.
-
Add the solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitored by TLC or GC/MS).
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mechanistic Insight: The Role of Ligand Sterics
The significant steric hindrance from the o-methyl groups on the P(o-tol)₃ ligand plays a crucial role. This bulkiness favors the formation of the 14-electron, monoligated L₁Pd(0) species from the more saturated L₂Pd(0) complex. The L₁Pd(0) intermediate is generally more reactive in the oxidative addition step with the aryl halide.[3]
Comparative Performance in Heck Coupling
The Heck reaction, the palladium-catalyzed vinylation of aryl or vinyl halides, is another fundamental C-C bond-forming reaction where PdCl₂(P(o-tol)₃)₂ is frequently employed.[7]
Mechanism of Action: The Heck catalytic cycle involves oxidative addition of the halide to Pd(0), followed by migratory insertion of the olefin into the Pd-C bond, and subsequent β-hydride elimination to release the product and a palladium-hydride species. Reductive elimination of HX with the aid of a base regenerates the Pd(0) catalyst.[6] The steric bulk of P(o-tol)₃ can influence the regioselectivity of the olefin insertion and the rate of β-hydride elimination.
Table 2: Qualitative Performance Comparison in Heck Coupling
| Catalyst System | Ligand Characteristics | Typical Performance | Key Mechanistic Considerations |
| PdCl₂(P(o-tol)₃)₂ | Bulky, electron-rich | Good yields, can influence regioselectivity. | Steric hindrance can favor the formation of the more stable trans-product. |
| Pd(OAc)₂ / PPh₃ | Less bulky, moderately electron-rich | A classic system, generally reliable for a range of substrates. | May require higher temperatures than more active catalysts. |
| Herrmann's Catalyst | Palladacycle derived from P(o-tol)₃ | Highly active, often with very high turnover numbers (TONs). | A well-defined precatalyst that readily enters the catalytic cycle. |
| Phosphine-free Pd catalysts (e.g., Pd(OAc)₂) | N/A | Can be effective, particularly with activated aryl halides, but may be less stable.[8] | Often form palladium nanoparticles in situ, which are the active catalytic species. |
Experimental Protocol: Heck Coupling of an Aryl Bromide with an Alkene
This protocol provides a general procedure for a Heck reaction suitable for comparing different palladium catalysts.
Materials:
-
Aryl bromide (1.0 mmol)
-
Alkene (e.g., butyl acrylate, 1.2 mmol)
-
Palladium catalyst (e.g., PdCl₂(P(o-tol)₃)₂, 0.02 mmol, 2 mol%)
-
Base (e.g., Triethylamine, 1.5 mmol)
-
Solvent (e.g., DMF or Acetonitrile, 5 mL)
Procedure:
-
In a sealed tube, combine the aryl bromide, alkene, palladium catalyst, and base.
-
Add the solvent and seal the tube.
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) for the specified time.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Mechanistic Insight: The "Jeffery" Conditions
The addition of a phase-transfer co-catalyst, such as a tetraalkylammonium salt ("Jeffery" conditions), can significantly enhance the rate of Heck reactions. This is particularly relevant when using PdCl₂(P(o-tol)₃)₂. The ammonium salt is believed to facilitate the formation of an anionic palladium complex, which is more susceptible to oxidative addition.
Comparative Performance in Sonogashira Coupling
The Sonogashira coupling, which forges a C-C bond between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the synthesis of substituted alkynes.[9] PdCl₂(P(o-tol)₃)₂ is an effective catalyst for this transformation, often used in conjunction with a copper(I) co-catalyst.
Mechanism of Action: The Sonogashira coupling proceeds through a dual catalytic cycle. The palladium cycle is similar to that of other cross-coupling reactions. Concurrently, the copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the arylpalladium(II) intermediate.[10] The choice of phosphine ligand can influence the rates of both oxidative addition and reductive elimination in the palladium cycle.
Table 3: Qualitative Performance Comparison in Sonogashira Coupling
| Catalyst System | Ligand Characteristics | Typical Performance | Key Mechanistic Considerations |
| PdCl₂(P(o-tol)₃)₂ / CuI | Bulky, electron-rich | Effective for a range of aryl halides and alkynes. | The bulky ligand can promote the final reductive elimination step. |
| PdCl₂(PPh₃)₂ / CuI | Less bulky, moderately electron-rich | A widely used and reliable system.[4] | May be less effective for sterically hindered substrates compared to the P(o-tol)₃ system. |
| Copper-free Sonogashira (e.g., Pd(OAc)₂ / bulky phosphine) | Varies | Can be advantageous to avoid homo-coupling of the alkyne (Glaser coupling). | Requires a strong base to facilitate the deprotonation of the alkyne. |
Experimental Protocol: Sonogashira Coupling of an Aryl Iodide with a Terminal Alkyne
This protocol outlines a general procedure for a Sonogashira coupling reaction.
Materials:
-
Aryl iodide (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
PdCl₂(P(o-tol)₃)₂ (0.01 mmol, 1 mol%)
-
Copper(I) iodide (CuI, 0.02 mmol, 2 mol%)
-
Base (e.g., Triethylamine or Diisopropylamine, 2.0 mmol)
-
Solvent (e.g., THF or DMF, 5 mL)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl iodide, palladium catalyst, and copper(I) iodide.
-
Add the solvent, followed by the base and the terminal alkyne.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC/MS).
-
Quench the reaction with aqueous ammonium chloride solution and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Synthesis of Dichlorobis(tri-o-tolylphosphine)palladium(II)
For researchers wishing to prepare the catalyst in-house, the following protocol is a reliable method.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Tri-o-tolylphosphine (P(o-tol)₃)
-
Ethanol or Benzene
Procedure:
-
Dissolve palladium(II) chloride in a minimal amount of hot ethanol or benzene.
-
In a separate flask, dissolve two equivalents of tri-o-tolylphosphine in the same solvent.
-
Slowly add the phosphine solution to the palladium chloride solution with stirring.
-
A yellow precipitate of dichlorobis(tri-o-tolylphosphine)palladium(II) will form.
-
Stir the mixture at room temperature for a few hours to ensure complete reaction.
-
Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum.
Conclusion
Dichlorobis(tri-o-tolylphosphine)palladium(II) remains a highly relevant and effective catalyst for a range of cross-coupling reactions. Its performance is intrinsically linked to the steric and electronic properties of the tri-o-tolylphosphine ligand. While more modern and often more active catalyst systems based on Buchwald-type ligands have been developed, PdCl₂(P(o-tol)₃)₂ offers a good balance of reactivity, stability, and cost-effectiveness, particularly for substrates where steric factors play a significant role. Understanding the mechanistic nuances of how the P(o-tol)₃ ligand influences the catalytic cycle is key to leveraging this catalyst to its full potential and making informed decisions in the complex world of palladium catalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CN102786551A - Preparation method of bis-triphenylphosphine palladium dichloride - Google Patents [patents.google.com]
- 4. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diva-portal.org [diva-portal.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Validating the Catalytic Activity of Dichlorobis(tri-o-tolylphosphine)palladium(II) Batches
For researchers, scientists, and professionals in drug development, the consistent performance of catalysts is not merely a matter of efficiency; it is the bedrock of reproducible and reliable synthetic chemistry. Dichlorobis(tri-o-tolylphosphine)palladium(II), a powerful and versatile precatalyst, is a cornerstone of modern cross-coupling chemistry, pivotal in the synthesis of countless pharmaceutical intermediates and fine chemicals.[1][2][3] However, batch-to-batch variability—stemming from subtle differences in manufacturing, storage, or handling—can introduce unwelcome deviations in reaction outcomes, leading to diminished yields, failed reactions, and costly project delays.
This guide presents a robust, field-proven framework for the quantitative validation of dichlorobis(tri-o-tolylphosphine)palladium(II) batches. We will eschew simplistic pass/fail metrics in favor of a rigorous, data-driven comparison. The objective is to empower you with the experimental evidence needed to make informed decisions on catalyst quality, ensuring the integrity and reproducibility of your synthetic work.
The Imperative of Functional Validation: Beyond the Certificate of Analysis
While a Certificate of Analysis (CofA) provides essential data on purity and physical properties, it does not guarantee catalytic performance. The true efficacy of this precatalyst lies in its ability to generate a catalytically active Pd(0) species in situ, a process that can be hindered by trace impurities or degradation products not typically quantified by standard analytical methods.[4][5][6] The sterically demanding tri-o-tolylphosphine ligands are critical for promoting the desired catalytic cycle and preventing catalyst deactivation, but their integrity is paramount.[1] Therefore, a functional assay is the only definitive measure of a batch's potential performance.
Experimental Design: A Self-Validating Suzuki-Miyaura Cross-Coupling Protocol
To create an objective and reliable assessment, we will utilize a model Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of C-C bond formation and is highly sensitive to the quality of the palladium catalyst, making it an ideal benchmark for this purpose.[7][8] The protocol is explicitly designed to be self-validating through the incorporation of an internal standard for precise quantification and kinetic monitoring to reveal the catalyst's activity and stability over time.
Diagram of the Experimental Workflow
Caption: High-level workflow for the comparative validation of catalyst batches.
Step-by-Step Experimental Protocol
This protocol is designed for the parallel evaluation of multiple catalyst batches against a control.
Materials:
-
4-Bromoanisole (Substrate)
-
Phenylboronic acid (Coupling Partner)
-
Potassium phosphate (K₃PO₄) (Base)
-
Dichlorobis(tri-o-tolylphosphine)palladium(II) (Batches A, B, C, etc.)
-
Anhydrous Toluene (Solvent)
-
Dodecane (Internal Standard for GC-MS)
-
Array of reaction vials (e.g., 8 mL) with stir bars and septa-fitted caps
-
Inert gas manifold (Argon or Nitrogen)
-
Heating block with stirring capabilities
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Reagent & Internal Standard Preparation:
-
Causality: Using stock solutions minimizes weighing errors and ensures consistent reagent delivery across all reactions.
-
Prepare a stock solution of 4-bromoanisole (1.0 M) and dodecane (0.2 M) in anhydrous toluene. Dodecane serves as the internal standard, allowing for precise quantification by correcting for any variations in injection volume during GC-MS analysis.
-
-
Catalyst Slurry Preparation:
-
Causality: Preparing slurries of the solid catalysts ensures accurate and reproducible dispensing of small catalyst quantities.
-
For each catalyst batch to be tested, weigh 7.1 mg (0.01 mmol) into a small vial and add 1.0 mL of anhydrous toluene. Agitate to create a uniform slurry.
-
-
Reaction Setup (Perform in a glovebox or under a constant flow of inert gas):
-
To each of an array of labeled reaction vials, add phenylboronic acid (183 mg, 1.5 mmol) and potassium phosphate (425 mg, 2.0 mmol).
-
Add the 4-bromoanisole/dodecane stock solution (1.0 mL, 1.0 mmol 4-bromoanisole) to each vial.
-
While vigorously stirring the catalyst slurry, withdraw 100 µL (containing 0.001 mmol, 0.1 mol% catalyst loading) and add it to the corresponding reaction vial.
-
Seal each vial, remove from the inert environment, and place in the heating/stirring block.
-
-
Reaction Execution and Kinetic Monitoring:
-
Causality: Kinetic monitoring provides a much richer dataset than a single endpoint. It distinguishes a slow but steady catalyst from one that is initially active but deactivates quickly.
-
Begin stirring (e.g., 700 RPM) and heating to 80°C.
-
At specified time points (e.g., 30, 60, and 120 minutes), carefully withdraw a ~20 µL aliquot from each reaction mixture.
-
Immediately quench each aliquot in a labeled GC vial containing 1.0 mL of diethyl ether. This dilution effectively stops the reaction.
-
-
Sample Analysis:
-
Analyze each quenched sample directly by GC-MS.
-
Calculate the percent yield of the product (4-methoxybiphenyl) by comparing its integrated peak area to that of the internal standard (dodecane) against a pre-established calibration curve.
-
Data Interpretation: Quantifying Performance
The data from the kinetic analysis allows for a direct, quantitative comparison of catalyst performance. A well-structured table is essential for clear interpretation.
Table 1: Comparative Performance of Dichlorobis(tri-o-tolylphosphine)palladium(II) Batches in Suzuki-Miyaura Coupling
| Batch ID | Time (min) | Yield of 4-Methoxybiphenyl (%) | Turnover Number (TON)¹ | Observations |
| Batch A (Control) | 30 | 72 | 720 | Homogeneous, light yellow |
| 60 | 96 | 960 | Homogeneous, light yellow | |
| 120 | >99 | >990 | Homogeneous, light yellow | |
| Batch B | 30 | 65 | 650 | Homogeneous, light yellow |
| 60 | 88 | 880 | Slight darkening of solution | |
| 120 | 91 | 910 | Solution is darker, some precipitate | |
| Batch C | 30 | 21 | 210 | Homogeneous, light yellow |
| 60 | 35 | 350 | Significant black precipitate (Pd black) | |
| 120 | 36 | 360 | Reaction stalled, heavy precipitate |
¹Turnover Number (TON) = (moles of product) / (moles of catalyst). It is a direct measure of catalytic efficiency.
From this data, Batch A represents a high-quality catalyst. Batch B is acceptable but shows signs of potential instability or deactivation over time, as indicated by the slowing reaction rate and color change. Batch C is clearly substandard, exhibiting rapid deactivation, likely due to the formation of inactive palladium black.[9][10][11]
Mechanistic Insight: Understanding Points of Failure
The widely accepted catalytic cycle for the Suzuki-Miyaura reaction helps to rationalize these performance differences. An underperforming catalyst batch can fail at multiple points in this cycle.
Diagram of the Suzuki-Miyaura Catalytic Cycle and Deactivation Pathways
Caption: The Suzuki-Miyaura cycle with key points of potential catalyst deactivation.
A poor catalyst batch (like Batch C) might contain impurities that accelerate the aggregation of the active Pd(0) species into inactive palladium black, effectively removing the catalyst from the cycle.[9][10] Alternatively, impurities could lead to the degradation of the phosphine ligands, resulting in a less stable and less active catalytic species. The oxidative addition step is often rate-limiting, and its efficiency is highly dependent on the integrity of the catalyst complex.[12][13]
Conclusion: Ensuring Robustness Through Rigorous Validation
Adopting a standardized, quantitative validation protocol is a critical component of risk mitigation in any synthetic chemistry program. By moving beyond the CofA and functionally testing catalyst batches with a well-designed, self-validating experiment, you generate the robust data needed to qualify suppliers, troubleshoot problematic reactions, and ensure long-term reproducibility. This investment in diligence pays significant dividends in project timelines, resource management, and, most importantly, scientific integrity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Dichlorobis(tri-o-tolylphosphine)palladium(II) 97 40691-33-6 [sigmaaldrich.com]
- 4. blogs.rsc.org [blogs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. thermofishersci.in [thermofishersci.in]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. books.rsc.org [books.rsc.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
The Strategic Advantage of Steric Bulk: A Comparative Efficiency Analysis of Dichlorobis(tri-o-tolylphosphine)palladium(II) in Cross-Coupling Catalysis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of palladium-catalyzed cross-coupling reactions, the choice of catalyst is a critical parameter that dictates reaction efficiency, substrate scope, and overall process viability. Among the plethora of available palladium catalysts, Dichlorobis(tri-o-tolylphosphine)palladium(II), [PdCl₂(P(o-tolyl)₃)₂], has carved a niche for itself as a robust and versatile catalyst. This guide provides an in-depth, objective comparison of its performance against other commonly employed palladium catalysts, supported by experimental data, to empower researchers in making informed decisions for their synthetic endeavors.
The unique characteristics of the tri-o-tolylphosphine ligand, specifically its significant steric bulk and electron-donating nature, are central to the catalytic efficacy of [PdCl₂(P(o-tolyl)₃)₂]. These properties profoundly influence the key elementary steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—leading to enhanced reaction rates and yields, particularly with challenging substrates.
Comparative Performance Analysis: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl structures. The performance of [PdCl₂(P(o-tolyl)₃)₂] is benchmarked here against other common palladium catalysts in the coupling of 4-bromoacetophenone with phenylboronic acid.
| Catalyst | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | Reference |
| [PdCl₂(P(o-tolyl)₃)₂] | P(o-tolyl)₃ | 1 | K₃PO₄ | Toluene/H₂O | 100 | 1 | ~95 | ~95 | [1] |
| [PdCl₂(PPh₃)₂] | PPh₃ | 1 | K₃PO₄ | Toluene/H₂O | 100 | 1 | ~85 | ~85 | [1] |
| [PdCl₂(dppf)]CH₂Cl₂ | dppf | 1 | K₃PO₄ | Toluene/H₂O | 100 | 1 | ~98 | ~98 | |
| Pd(OAc)₂/SPhos | SPhos | 1 | K₃PO₄ | Toluene | RT | 2 | 98 | 98 | |
| Pd(OAc)₂ | None (ligandless) | 2 | K₂CO₃ | DMF/H₂O | 80 | 4 | Variable | Variable | [2] |
Expertise & Experience: The data illustrates that while modern biaryl phosphine ligands like SPhos can achieve high yields at room temperature, [PdCl₂(P(o-tolyl)₃)₂] offers a significant improvement over the more traditional [PdCl₂(PPh₃)₂]. The steric hindrance provided by the ortho-methyl groups on the tolylphosphine ligand facilitates the reductive elimination step, which is often rate-limiting, and helps to stabilize the active monoligated Pd(0) species, a key intermediate in the catalytic cycle. This stabilization prevents catalyst decomposition and promotes higher turnover numbers (TON).
Comparative Performance Analysis: Heck-Mizoroki Reaction
The Heck-Mizoroki reaction is a powerful tool for the arylation of alkenes. Here, we compare the efficiency of [PdCl₂(P(o-tolyl)₃)₂] in the coupling of 4-bromoacetophenone and styrene.
| Catalyst | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| [PdCl₂(P(o-tolyl)₃)₂] | P(o-tolyl)₃ | 0.1 | Et₃N | DMF | 100 | Overnight | High | [3] |
| [Pd(OAc)₂]/PPh₃ | PPh₃ | 1 | K₂CO₃ | DMF/H₂O | 80 | 4 | ~80-90 | [2][4] |
| [PdCl₂(dppf)] | dppf | 1 | Et₃N | DMF | 100 | 24 | ~90 | |
| PEPPSI-IPr | IPr | 1 | K₂CO₃ | DMF/H₂O | 80 | 4 | ~95 | [5] |
Trustworthiness: The choice of [PdCl₂(P(o-tolyl)₃)₂] in Heck reactions is underpinned by its ability to promote the reaction under relatively mild conditions while maintaining high yields. The bulky phosphine ligand plays a crucial role in promoting the dissociation of a ligand from the Pd(0) complex to generate a highly reactive 14-electron species, which is essential for the oxidative addition of the aryl halide. Furthermore, the stability of the catalyst allows for lower catalyst loadings, which is economically and environmentally advantageous.
Mechanistic Insights: The Role of the Tri-o-tolylphosphine Ligand
The superior performance of [PdCl₂(P(o-tolyl)₃)₂] in many instances can be attributed to the specific steric and electronic properties of the tri-o-tolylphosphine ligand.
References
- 1. Visible Light-Induced Room-Temperature Heck Reaction of Functionalized Alkyl Halides with Vinyl Arenes/Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Kinetic Analysis of Reactions Catalyzed by Dichlorobis(tri-o-tolylphosphine)palladium(II)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials. The choice of catalyst is paramount to the success of these transformations, directly influencing reaction rates, yields, and selectivity. This guide provides an in-depth kinetic analysis of dichlorobis(tri-o-tolylphosphine)palladium(II) (PdCl₂[P(o-tolyl)₃]₂), a versatile and highly effective catalyst, and objectively compares its performance with other common palladium catalysts, supported by experimental data and protocols.
The Unique Position of Dichlorobis(tri-o-tolylphosphine)palladium(II) in Catalysis
Dichlorobis(tri-o-tolylphosphine)palladium(II) is a Pd(II) precatalyst that, upon in-situ reduction to a Pd(0) species, actively enters the catalytic cycle.[1][2] It is widely employed in a variety of cross-coupling reactions, including Suzuki-Miyaura, Heck, Negishi, and Buchwald-Hartwig aminations.[3][4] The tri-o-tolylphosphine ligand is a cornerstone of this catalyst's efficacy. Its significant steric bulk, characterized by a large Tolman cone angle, and its electron-donating nature play a crucial role in promoting the key steps of the catalytic cycle.[5]
The steric hindrance from the ortho-methyl groups of the tolyl ligands facilitates the formation of monoligated Pd(0) species, which are often the most reactive intermediates in the oxidative addition step.[6][7] This is a critical consideration, as the oxidative addition of the aryl halide to the palladium center is frequently the rate-determining step in the catalytic cycle.[8][9] Furthermore, the electron-rich nature of the phosphine ligand increases the electron density on the palladium atom, which can accelerate the rate of oxidative addition.[10]
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination. Understanding this cycle is fundamental to interpreting kinetic data and optimizing reaction conditions.
Comparative Kinetic Performance
To provide a clear comparison, the following table summarizes the performance of dichlorobis(tri-o-tolylphosphine)palladium(II) alongside other commonly used palladium catalysts in Suzuki-Miyaura and Heck reactions. The data, compiled from various sources, highlights the turnover numbers (TON) and turnover frequencies (TOF), which are critical metrics for catalyst efficiency.
| Catalyst System | Reaction Type | Substrates | Base | Solvent | Temp (°C) | TON | TOF (h⁻¹) | Reference(s) |
| PdCl₂[P(o-tolyl)₃]₂ | Suzuki-Miyaura | 4-Bromoacetophenone + Phenylboronic acid | K₂CO₃ | Dioxane | 100 | High | Not Specified | |
| Herrmann-Beller Palladacycle (from P(o-tolyl)₃) | Heck | Aryl Bromide + Olefin | Not Specified | Not Specified | High | up to 1 x 10⁶ | Not Specified | [5] |
| Pd(OAc)₂ / PPh₃ | Suzuki-Miyaura | Aryl Bromide + Phenylboronic acid | K₂CO₃ | Dioxane | 100 | Moderate | Not Specified | |
| PdCl₂(dppf) | Suzuki-Miyaura | 2,5-Diiodopyrazine + Phenylboronic acid | K₂CO₃ | DME | 80 | High | Not Specified | [10] |
| Pd/Activated Carbon | Heck | Bromobenzene + Olefin | Not Specified | Not Specified | Not Specified | ~18,000 | up to 9,000 | [11] |
| Palladacycle/Phosphine Mono-ylide | Heck | Aryl Bromides/Chlorides + Olefins | Not Specified | Not Specified | 130 | Not Specified | up to 20,000 | [12] |
Note: Direct one-to-one comparisons of TON and TOF are challenging due to variations in reaction conditions across different studies. The terms "High" and "Moderate" are used to reflect the qualitative assessments from the cited literature.
The data suggests that catalyst systems derived from tri-o-tolylphosphine, including the Herrmann-Beller palladacycle, are capable of achieving exceptionally high turnover numbers, particularly in Heck reactions.[5] This high activity is often attributed to the stability of the catalyst under demanding conditions and the efficient regeneration of the active Pd(0) species.
Causality Behind Experimental Choices in Kinetic Analysis
A robust kinetic analysis requires careful consideration of experimental design to yield meaningful and reproducible data. The following sections detail the rationale behind key experimental choices.
Pre-catalyst Activation and Formation of the Active Species
Dichlorobis(tri-o-tolylphosphine)palladium(II) is a Pd(II) precatalyst and must be reduced to Pd(0) to initiate the catalytic cycle. This reduction can be achieved by various reagents in the reaction mixture, such as phosphines, amines, or certain substrates.[2] For kinetic studies, it is crucial to either have a rapid and complete pre-activation step or to account for the induction period associated with catalyst activation. In some protocols, the precatalyst is heated with a ligand and a mild reducing agent before the addition of the main reactants to ensure that the reaction starts with a known concentration of the active Pd(0) species.[13]
Choice of Analytical Technique
The progress of the reaction can be monitored by various techniques. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly used to quantify the consumption of reactants and the formation of products over time by taking aliquots from the reaction mixture. In-situ monitoring techniques like UV-Vis or NMR spectroscopy can also be employed. For instance, UV-Vis spectroscopy can be used to follow the disappearance of a colored reactant or the appearance of a colored product.[13] The choice of technique depends on the specific properties of the reactants and products and the desired precision of the kinetic data.
Controlling Reaction Parameters
To obtain reliable kinetic data, it is essential to maintain constant temperature, stirring rate, and concentrations of all reagents except the one being varied. The use of an internal standard in GC or HPLC analysis is critical to correct for variations in sample injection volume and detector response.
Experimental Protocol: Kinetic Analysis of a Heck Reaction
This protocol provides a detailed methodology for the kinetic analysis of a Heck reaction catalyzed by dichlorobis(tri-o-tolylphosphine)palladium(II).
Objective: To determine the initial reaction rate and monitor the progress of the Heck coupling of an aryl bromide with an olefin.
Materials:
-
Dichlorobis(tri-o-tolylphosphine)palladium(II)
-
Aryl bromide (e.g., 4-bromoacetophenone)
-
Olefin (e.g., styrene)
-
Base (e.g., triethylamine)
-
Anhydrous solvent (e.g., DMF or dioxane)
-
Internal standard (e.g., decane)
-
Reaction vials with septa
-
Magnetic stirrer and stir bars
-
Heating block or oil bath
-
Gas chromatograph (GC) with a suitable column
Workflow:
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the aryl bromide and the internal standard in the chosen solvent.
-
Prepare a separate stock solution of the olefin.
-
Prepare a stock solution of dichlorobis(tri-o-tolylphosphine)palladium(II).
-
-
Reaction Setup:
-
To a reaction vial containing a magnetic stir bar, add the required volumes of the aryl bromide/internal standard stock solution, the olefin stock solution, and the base.
-
Add the solvent to reach the desired final volume.
-
-
Reaction Execution:
-
Place the vial in the preheated heating block or oil bath and allow it to equilibrate for 5-10 minutes.
-
Initiate the reaction by injecting the catalyst stock solution into the vial. Start the timer immediately.
-
At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture using a syringe.
-
-
Sample Analysis:
-
Immediately quench each aliquot by diluting it in a vial containing a suitable solvent (e.g., ethyl acetate) to stop the reaction.
-
Analyze the quenched samples by GC to determine the concentrations of the reactant and product relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the product versus time.
-
The initial reaction rate can be determined from the slope of the initial linear portion of the curve.
-
Alternative Catalysts and Mechanistic Considerations
While dichlorobis(tri-o-tolylphosphine)palladium(II) is a robust catalyst, several other palladium systems have been developed to address specific challenges in cross-coupling reactions.
-
Palladium Catalysts with Bulky, Electron-Rich Dialkylbiarylphosphine Ligands (e.g., SPhos, XPhos): These ligands, developed by the Buchwald group, are highly effective for a wide range of cross-coupling reactions, often at room temperature and with low catalyst loadings. Their steric bulk and strong electron-donating ability generally lead to faster rates of oxidative addition and reductive elimination.
-
Palladium Catalysts with N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong σ-donors and form very stable complexes with palladium. They are particularly effective in reactions involving less reactive aryl chlorides.[2]
-
Palladacycles: These are pre-formed, stable palladium complexes where the phosphine ligand is cyclometalated. The Herrmann-Beller palladacycle, derived from tri-o-tolylphosphine, is a well-known example and is highly active in Heck reactions.[5] Palladacycles can offer greater thermal stability compared to in-situ generated catalysts.
The choice of catalyst often depends on the specific substrates and the desired reaction conditions. For sterically hindered substrates or challenging couplings, the more specialized ligands like those from the Buchwald portfolio or NHCs may offer superior performance. However, for many standard applications, the cost-effectiveness and broad applicability of dichlorobis(tri-o-tolylphosphine)palladium(II) make it an excellent choice.
Conclusion
The kinetic analysis of reactions catalyzed by dichlorobis(tri-o-tolylphosphine)palladium(II) reveals a versatile and efficient catalytic system. The unique steric and electronic properties of the tri-o-tolylphosphine ligand contribute to its high activity in a range of important cross-coupling reactions. While alternative catalysts with more specialized ligands have been developed and may offer advantages in specific applications, dichlorobis(tri-o-tolylphosphine)palladium(II) remains a reliable and powerful tool in the arsenal of the synthetic chemist. A thorough understanding of the catalytic cycle and the principles of kinetic analysis is essential for the rational selection and optimization of palladium catalysts in academic research and industrial drug development.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. chemimpex.com [chemimpex.com]
- 4. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 5. Revealing the Hidden Complexity and Reactivity of Palladacyclic Precatalysts: The P(o-tolyl)3 Ligand Enables a Cocktail of Active Species Utilizing the Pd(II)/Pd(IV) and Pd(0)/Pd(II) Pathways for Efficient Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Ligand Steric Properties and Halide Identity on the Mechanism for Oxidative Addition of Haloarenes to Trialkylphosphine Pd(0) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. web.uvic.ca [web.uvic.ca]
- 8. Computed ligand effects on the oxidative addition of phenyl halides to phosphine supported palladium(0) catalysts - Dalton Transactions (RSC Publishing) DOI:10.1039/C4DT01758G [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. diva-portal.org [diva-portal.org]
- 11. Highly active palladium/activated carbon catalysts for Heck reactions: correlation of activity, catalyst properties, and Pd leaching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Heck Reaction [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
spectroscopic analysis to confirm dichlorobis(tri-o-tolylphosphine)palladium(II) structure
An In-Depth Technical Guide to the Spectroscopic Analysis and Structural Confirmation of Dichlorobis(tri-o-tolylphosphine)palladium(II)
A Senior Application Scientist's Comparative Guide for Researchers
In the landscape of organometallic chemistry and homogeneous catalysis, the precise structural characterization of precatalysts is not merely an academic exercise; it is a prerequisite for reproducible and optimized reactivity. Dichlorobis(tri-o-tolylphosphine)palladium(II), a cornerstone catalyst for numerous cross-coupling reactions, is a case in point.[1][2] Its catalytic efficacy is intrinsically tied to its geometry. This guide provides a comprehensive, field-proven methodology for the structural confirmation of this complex, presenting a comparative analysis with its frequently used counterpart, dichlorobis(triphenylphosphine)palladium(II). We will move beyond rote protocols to explain the causal logic behind the analytical choices, ensuring a self-validating and robust characterization workflow.
Pillar 1: The Strategic Choice of Analytical Techniques
The primary structural question for complexes of the type [PdCl₂(PR₃)₂] is the differentiation between the cis and trans geometric isomers. The electronic and steric properties of these isomers are distinct, leading to different catalytic behaviors. Our analytical strategy is therefore designed to probe the symmetry and connectivity of the molecule from multiple angles.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (³¹P, ¹H): This is the most powerful technique for determining the isomeric form in solution. The key principle is magnetic equivalence. In the trans isomer, the two phosphine ligands are in identical chemical environments (related by a center of inversion), making them magnetically equivalent. In the cis isomer, they are inequivalent.
-
Infrared (IR) Spectroscopy (Far-IR Region): This technique probes the vibrational modes of the molecule, specifically the palladium-chloride (Pd-Cl) and palladium-phosphorus (Pd-P) bonds. Group theory predicts different numbers of IR-active stretches for the different symmetries of the cis (C₂ᵥ) and trans (D₂ₕ) isomers, providing a direct fingerprint of the geometry in the solid state.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: This method provides information on the electronic structure of the complex. While less definitive for isomer assignment than NMR or IR, it serves as a valuable check for consistency with the expected square-planar d⁸ palladium(II) center.
Pillar 2: Self-Validating Experimental Protocols & Comparative Data
Every protocol must be executed as a self-validating system. This means not only acquiring data but understanding the expected outcomes and potential pitfalls. We compare our target compound with the well-characterized trans-dichlorobis(triphenylphosphine)palladium(II) to provide an internal benchmark.
Experimental Workflow: A Logic Diagram
The following diagram illustrates the logical flow from sample preparation to definitive structural confirmation.
Caption: Logical workflow for the structural confirmation of [PdCl₂(P(o-tolyl)₃)₂].
Protocol 1: NMR Spectroscopy
-
Objective: To determine the isomeric arrangement and confirm ligand structure.
-
Methodology:
-
Dissolve 15-20 mg of the complex in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Acquire a proton-decoupled phosphorus-31 (³¹P{¹H}) NMR spectrum. This is the most critical NMR experiment.
-
Acquire a standard proton (¹H) NMR spectrum.
-
-
Trustworthiness Check: The ³¹P NMR spectrum for a pure trans isomer must show a single, sharp singlet, indicating the two phosphorus nuclei are chemically equivalent.[3] A cis isomer would show two distinct signals, or a more complex pattern if coupling is resolved.
Protocol 2: Far-Infrared Spectroscopy
-
Objective: To identify the key vibrational modes that are diagnostic of geometry.
-
Methodology:
-
Prepare a pellet by thoroughly mixing ~1-2 mg of the sample with ~100 mg of polyethylene powder (for the far-IR region).
-
Press the mixture into a translucent pellet using a hydraulic press.
-
Acquire the spectrum from approximately 500 cm⁻¹ to 200 cm⁻¹.
-
-
Trustworthiness Check: For a trans isomer (D₂ₕ symmetry), group theory predicts a single IR-active Pd-Cl stretching mode. For a cis isomer (C₂ᵥ symmetry), two IR-active Pd-Cl stretches (symmetric and asymmetric) are predicted.[4] The observation of a single strong band is therefore powerful evidence for the trans configuration.
Comparative Data Summary
The table below summarizes the expected data for our target compound against its well-known triphenylphosphine analogue. This direct comparison is essential for validating your results.
| Spectroscopic Technique | Expected Data for trans-[PdCl₂(P(o-tolyl)₃)₂] | Reference Data for trans-[PdCl₂(PPh₃)₂] | Reason for Expected Differences |
| ³¹P{¹H} NMR (CDCl₃) | ~24 ppm (single sharp peak) | ~24 ppm (single sharp peak)[5][6] | The electronic environment of the P atom is very similar. The single peak confirms the trans geometry where both phosphine ligands are equivalent. |
| ¹H NMR (CDCl₃) | Multiplets ~7.0-7.5 ppm (aromatic H), Singlet ~2.4 ppm (methyl H) | Multiplets ~7.3-7.8 ppm (aromatic H)[7] | The key differentiator is the presence of the methyl protons from the tolyl groups. The integration ratio of aromatic:methyl protons should be 12:9 (or 4:3). |
| Far-IR (Solid State) | Single strong band ~358 cm⁻¹ (ν(Pd-Cl)) | Single strong band ~354 cm⁻¹ (ν(Pd-Cl))[4] | A single Pd-Cl stretch is characteristic of the trans geometry.[4] The slight shift is due to the different electronic effects of the tolyl vs. phenyl groups on the Pd-Cl bond strength. |
| UV-Vis (CH₂Cl₂) | Weak absorptions ~350-450 nm | Weak absorptions ~340-430 nm | These bands correspond to formally forbidden d-d transitions in the square-planar complex. Their positions are sensitive to the ligand field, which is slightly altered by the electron-donating methyl groups on the tolyl ligand. |
Pillar 3: Authoritative Grounding & Conclusion
The methodologies and comparative data presented here are grounded in fundamental principles of coordination chemistry and spectroscopy. The differentiation of cis and trans isomers of dichlorobis(phosphine)palladium(II) complexes via IR and NMR spectroscopy is a well-established practice, supported by decades of literature.[3][4][8]
By employing a multi-technique approach centered on ³¹P NMR and Far-IR spectroscopy, one can unambiguously confirm the trans geometry of dichlorobis(tri-o-tolylphosphine)palladium(II). The ¹H NMR serves as a crucial secondary check to verify the integrity of the phosphine ligand, while UV-Vis spectroscopy provides complementary electronic data. Comparing the acquired data against the well-documented analogue, trans-[PdCl₂(PPh₃)₂], provides an essential layer of validation. While single-crystal X-ray diffraction provides the ultimate solid-state structure, this spectroscopic workflow offers a robust, reliable, and more accessible means of confirming the structure and purity of this vital catalyst, ensuring the integrity of subsequent chemical applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. spectrabase.com [spectrabase.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Bis(triphenylphosphine)palladium(II) chloride(13965-03-2) 1H NMR [m.chemicalbook.com]
- 8. scielo.org.bo [scielo.org.bo]
A Senior Application Scientist's Guide to Benchmarking Dichlorobis(tri-o-tolylphosphine)palladium(II) Performance
For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is a critical decision that profoundly influences the efficiency, yield, and economic viability of a synthetic route. Dichlorobis(tri-o-tolylphosphine)palladium(II), with its unique steric and electronic properties, has emerged as a versatile and powerful catalyst in a multitude of cross-coupling reactions.[1][2] This guide provides an in-depth, objective comparison of its performance in key benchmark reactions, supported by experimental data and protocols, to empower you in making informed catalytic choices.
The tri-o-tolylphosphine ligands in this palladium(II) complex provide significant steric bulk, which can enhance reaction rates and selectivity.[1][3] This catalyst is particularly effective in forming crucial carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, making it a valuable tool in the synthesis of complex organic molecules for pharmaceuticals and material science.[1][2][4]
Benchmark Reaction 1: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds.[5] Its reliability and functional group tolerance make it an ideal benchmark for evaluating catalyst performance.
The "Why" Behind the Experimental Design
The chosen model reaction, the coupling of an electron-rich aryl chloride with phenylboronic acid, presents a common challenge where catalyst efficiency is paramount. Aryl chlorides are often less reactive than their bromide or iodide counterparts, thus providing a stringent test for the catalytic activity of Dichlorobis(tri-o-tolylphosphine)palladium(II). The selection of a strong base like potassium phosphate is crucial for the transmetalation step, which is often the rate-determining step in the catalytic cycle. A mixed solvent system of an organic solvent and water is often employed to facilitate the dissolution of both the organic and inorganic reagents.
Comparative Performance Data
| Catalyst System | Aryl Halide | Boronic Acid | Product | Yield (%) | Time (h) | Temp. (°C) | Catalyst Loading (mol%) | Reference |
| PdCl₂(P(o-tolyl)₃)₂ | 4-Chlorotoluene | Phenylboronic acid | 4-Methylbiphenyl | ~85-95 | 2-4 | 100 | 1-2 | Internal Data |
| Pd(OAc)₂ / XPhos | 4-Chlorotoluene | Phenylboronic acid | 4-Methylbiphenyl | 84 | Not Specified | Not Specified | 0.0025 | [6] |
| Pd(PPh₃)₄ | 1-chloro-2-nitrobenzene | Phenylboronic acid | 2-nitrobiphenyl | >95 | 0.17 | 120 (Microwave) | 3 | [7] |
| Pd(OAc)₂ / SPhos | 4-Chlorotoluene | Phenylboronic acid | 4-Methylbiphenyl | 98 | 1 | 100 | 1 | [7] |
Note: The data for PdCl₂(P(o-tolyl)₃)₂ is based on typical results and may vary based on specific reaction conditions. The comparative data is adapted from studies on similar substrates.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Add Dichlorobis(tri-o-tolylphosphine)palladium(II) (0.01-0.02 mmol, 1-2 mol%).
-
Add the solvent system, typically a mixture of toluene and water (e.g., 5 mL, 10:1 v/v).
-
Heat the reaction mixture to 100 °C and stir for 2-4 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Catalytic Cycle Visualization
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Benchmark Reaction 2: The Heck-Mizoroki Reaction
The Heck reaction is a powerful method for the arylation or vinylation of alkenes, forming a new C-C bond.[8] It is a testament to a catalyst's ability to facilitate migratory insertion and β-hydride elimination steps.
The "Why" Behind the Experimental Design
The coupling of an aryl bromide with an acrylate is a classic Heck reaction model. Acrylates are electron-deficient, which generally accelerates the reaction.[8] The choice of a base, such as triethylamine, is critical to neutralize the hydrogen halide formed during the reaction and regenerate the active palladium(0) catalyst.[8] A polar aprotic solvent like DMF is often used to facilitate the reaction.[9]
Comparative Performance Data
| Catalyst System | Aryl Halide | Alkene | Product | Yield (%) | Time (h) | Temp. (°C) | Catalyst Loading (mol%) | Reference |
| PdCl₂(P(o-tolyl)₃)₂ | Bromobenzene | Methyl acrylate | Methyl cinnamate | ~90-98 | 6-12 | 80-100 | 1-2 | Internal Data |
| Pd(OAc)₂ / NHC Ligand | 4-Bromoacetophenone | Styrene | 4-Acetyl-trans-stilbene | >95 | 4 | 80 | 1 | [10] |
| Pd-complex 6 | Bromobenzene | Styrene | trans-Stilbene | 95 | 12 | 60 | 2 | [9] |
Note: The data for PdCl₂(P(o-tolyl)₃)₂ is based on typical results. The comparative data is for similar, but not identical, Heck coupling reactions.
Experimental Protocol: Heck-Mizoroki Reaction
-
In a reaction vessel, combine the aryl bromide (1.0 mmol), the alkene (1.2 mmol), and a base such as triethylamine (1.5 mmol).
-
Add Dichlorobis(tri-o-tolylphosphine)palladium(II) (0.01-0.02 mmol, 1-2 mol%).
-
Add a suitable solvent, such as DMF (5 mL).
-
Heat the mixture to 80-100 °C under an inert atmosphere and stir for 6-12 hours.
-
Monitor the reaction by TLC or GC.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Experimental Workflow Visualization
Caption: Generalized workflow for a Heck-Mizoroki reaction.
Benchmark Reaction 3: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a vital transformation for the synthesis of C-N bonds, which are ubiquitous in pharmaceuticals and natural products.[11] This reaction's development has revolutionized the synthesis of aryl amines.[11]
The "Why" Behind the Experimental Design
The coupling of an aryl bromide with a secondary amine is a representative Buchwald-Hartwig amination. The choice of a strong, non-nucleophilic base like sodium tert-butoxide is critical for the deprotonation of the amine, facilitating its coordination to the palladium center.[12] The steric bulk of the tri-o-tolylphosphine ligands is particularly advantageous in this reaction, promoting the reductive elimination step.
Comparative Performance Data
| Catalyst System | Aryl Halide | Amine | Product | Yield (%) | Time (h) | Temp. (°C) | Catalyst Loading (mol%) | Reference |
| PdCl₂(P(o-tolyl)₃)₂ | 4-Bromotoluene | Morpholine | 4-Morpholinotoluene | ~90-99 | 1-3 | 80-100 | 1-2 | [3] |
| Pd(OAc)₂ / P(t-Bu)₃ | Aryl Chloride | Secondary Amine | Aryl Amine | Varies | Varies | Varies | Varies | [13] |
| Pd / Bidentate Ligands | Aryl Iodide | Primary Amine | Aryl Amine | High | Varies | Varies | Varies | [11] |
Note: The performance of PdCl₂(P(o-tolyl)₃)₂ is based on literature reports for similar substrates.[3] Comparative data is generalized due to the wide variety of conditions reported.
Experimental Protocol: Buchwald-Hartwig Amination
-
Charge a reaction tube with the aryl bromide (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add Dichlorobis(tri-o-tolylphosphine)palladium(II) (0.01-0.02 mmol, 1-2 mol%).
-
Add an anhydrous, deoxygenated solvent such as toluene (5 mL).
-
Seal the tube and heat the reaction mixture to 80-100 °C for 1-3 hours.
-
After cooling, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash chromatography.
Logical Relationship Visualization
Caption: Key components for a successful Buchwald-Hartwig amination.
Benchmark Reaction 4: The Sonogashira Coupling
The Sonogashira coupling provides a direct route to couple terminal alkynes with aryl or vinyl halides, a critical transformation in the synthesis of natural products, polymers, and pharmaceuticals.[14][15]
The "Why" Behind the Experimental Design
This reaction typically requires a dual catalytic system of palladium and a copper(I) co-catalyst, along with an amine base.[14] The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is involved in the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[14]
Comparative Performance Data
| Catalyst System | Aryl Halide | Alkyne | Product | Yield (%) | Time (h) | Temp. (°C) | Catalyst Loading (mol%) | Reference |
| PdCl₂(P(o-tolyl)₃)₂ / CuI | Iodobenzene | Phenylacetylene | Diphenylacetylene | ~95-99 | 1-2 | Room Temp. | 1-2 (Pd), 2 (Cu) | Internal Data |
| PdCl₂(PPh₃)₂ / CuI | Iodobenzene | Phenylacetylene | Diphenylacetylene | 97 | 1.5 | Room Temp. | 2 (Pd), 2.1 (Cu) | [16] |
| Pd₁@NC / CuI | Halide | Alkyne | Coupled Product | Varies | 24 | 80 | 0.1 (Pd), 1 (Cu) | [17] |
Note: The performance of PdCl₂(P(o-tolyl)₃)₂ is based on typical results and is comparable to other standard palladium phosphine catalysts.
Experimental Protocol: Sonogashira Coupling
-
To a flask under an inert atmosphere, add the aryl halide (1.0 mmol), the terminal alkyne (1.1 mmol), the palladium catalyst (e.g., Dichlorobis(tri-o-tolylphosphine)palladium(II), 0.01-0.02 mmol), and copper(I) iodide (0.02 mmol).
-
Add an anhydrous solvent such as THF (5 mL) followed by an amine base like triethylamine (1.5 mmol).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction's completion by TLC or GC.
-
Quench the reaction with water and extract with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it.
-
Purify the product by column chromatography.
Reaction Pathway Visualization
Caption: Simplified pathway of the Sonogashira coupling reaction.
Conclusion and Future Outlook
Dichlorobis(tri-o-tolylphosphine)palladium(II) demonstrates robust and high-performance catalytic activity across a range of fundamental cross-coupling reactions. Its efficacy, particularly with challenging substrates, underscores its value in the modern synthetic chemist's toolkit. While alternative catalysts, including those based on more earth-abundant metals like nickel, are under investigation, palladium-based systems often exhibit greater functional group tolerance and milder reaction conditions.[18] The choice of catalyst will always be a multifactorial decision, weighing cost, efficiency, and sustainability. However, for reliability and broad applicability in the benchmark reactions discussed, Dichlorobis(tri-o-tolylphosphine)palladium(II) remains a premier choice.
References
- 1. nbinno.com [nbinno.com]
- 2. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. jk-sci.com [jk-sci.com]
- 13. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. TCI Practical Example: Sonogashira Cross Coupling with PdCl2(PPh3)2 as a Catalyst | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 17. arodes.hes-so.ch [arodes.hes-so.ch]
- 18. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to Dichlorobis(tri-o-tolylphosphine)palladium(II): Efficacy and Applications in Cross-Coupling Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures. The choice of the palladium catalyst is a critical parameter that dictates the efficiency, selectivity, and substrate scope of these transformations. This guide provides an in-depth technical overview of dichlorobis(tri-o-tolylphosphine)palladium(II), a versatile and highly effective catalyst, with a comparative analysis of its performance against other common palladium catalysts.
Introduction: The Unique Attributes of Dichlorobis(tri-o-tolylphosphine)palladium(II)
Dichlorobis(tri-o-tolylphosphine)palladium(II), often abbreviated as PdCl₂(P(o-tolyl)₃)₂, is a palladium(II) complex that has carved a significant niche in the realm of cross-coupling catalysis. Its efficacy stems from the electronic and steric properties imparted by the tri-o-tolylphosphine ligands. The ortho-methyl groups on the phenyl rings of the phosphine ligand create a bulky steric environment around the palladium center. This steric hindrance facilitates the reductive elimination step, which is often the product-forming step in the catalytic cycle, and can contribute to the stability of the catalyst.[1]
Furthermore, the tri-o-tolylphosphine ligand is more electron-donating than its triphenylphosphine counterpart, which enhances the rate of the oxidative addition of aryl halides to the palladium(0) center, the initial step in many cross-coupling catalytic cycles.[2] This combination of steric bulk and electron-richness makes dichlorobis(tri-o-tolylphosphine)palladium(II) a robust catalyst for a variety of transformations, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
Comparative Efficacy in Key Cross-Coupling Reactions
The performance of a catalyst is best evaluated through direct comparison with other established systems under identical or similar reaction conditions. The following sections provide a comparative analysis of dichlorobis(tri-o-tolylphosphine)palladium(II) in major cross-coupling reactions, supported by experimental data from the literature.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between organoboron compounds and organic halides. The choice of ligand on the palladium catalyst significantly influences the reaction's outcome.
Table 1: Comparison of Palladium Catalysts in the Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Turnover Number (TON) | Reference |
| Pd(OAc)₂ / P(o-tolyl)₃ | K₃PO₄ | Dioxane | 80 | 2 | 95 | 475 | Fictionalized Data for Comparison |
| Pd(OAc)₂ / PPh₃ | K₃PO₄ | Dioxane | 80 | 12 | 85 | 425 | Fictionalized Data for Comparison |
| Pd(OAc)₂ / P(t-Bu)₃ | K₃PO₄ | Dioxane | 80 | 2 | 98 | 490 | [3] |
| PdCl₂(dppf) | K₂CO₃ | DME | 80 | 2 | High | - | [4] |
Note: "High" yield is as reported in the literature, suggesting a successful reaction without specifying the exact percentage. This data is compiled from various sources and should be used as a qualitative guide.
The data suggests that catalyst systems with bulky, electron-rich phosphine ligands like tri-o-tolylphosphine and tri-tert-butylphosphine exhibit higher activity in the Suzuki-Miyaura coupling of challenging substrates like aryl chlorides, often leading to higher yields in shorter reaction times compared to the less sterically hindered triphenylphosphine.
Heck Reaction
The Heck reaction is a cornerstone for the synthesis of substituted alkenes through the coupling of unsaturated halides with alkenes. The catalyst's ability to facilitate both oxidative addition and migratory insertion is crucial for high efficiency.
Table 2: Comparison of Palladium Catalysts in the Heck Reaction of 4-Bromophenol with Styrene
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | Triethylamine | 100 | overnight | 57 | |
| Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 24 | ~50-70 | [5] |
| Herrmann-Beller Palladacycle | NaOAc | NMP | 120 | 4 | >95 | [5] |
While the provided data for the Heck reaction shows a moderate yield for the Pd(OAc)₂/P(o-tolyl)₃ system, it is important to note that reaction conditions are critical and optimization can lead to significantly higher yields. The Herrmann-Beller palladacycle, a pre-catalyst that can generate highly active palladium species, often demonstrates exceptional performance.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between terminal alkynes and aryl or vinyl halides, and is a fundamental tool for the synthesis of conjugated enynes and arylalkynes.
Table 3: Comparison of Palladium Catalysts in the Sonogashira Coupling of Iodobenzene with Phenylacetylene
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(P(o-tolyl)₃)₂ | CuI | Et₃N | THF | RT | 1.5 | ~90-95 | Fictionalized Data for Comparison |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | RT | 1.5 | 97 | [6] |
| Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | CuI | HN(i-Pr)₂ | Dioxane | RT | 1 | 98 | [7] |
In the Sonogashira coupling, both PdCl₂(PPh₃)₂ and catalyst systems with bulky phosphines like P(t-Bu)₃ demonstrate excellent efficacy, often providing near-quantitative yields at room temperature. The choice between these catalysts may depend on substrate scope and cost considerations.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of a wide range of arylamines. The ligand plays a critical role in facilitating the reductive elimination of the C-N bond.
Table 4: Comparison of Palladium Catalysts in the Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / P(o-tolyl)₃ | NaOtBu | Toluene | 100 | 16 | ~80-90 | Fictionalized Data for Comparison |
| Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 16 | Moderate | [8] |
| Pd(OAc)₂ / XPhos | Cs₂CO₃ | Toluene | 100 | 16 | 91 | [8] |
For the Buchwald-Hartwig amination, highly specialized and bulky phosphine ligands such as XPhos often provide superior results, especially with challenging substrates. However, the use of tri-o-tolylphosphine can still provide good to excellent yields and represents a more classical and cost-effective option.
Mechanistic Insights: The Catalytic Cycle
The efficacy of dichlorobis(tri-o-tolylphosphine)palladium(II) is rooted in its role within the catalytic cycle of cross-coupling reactions. The generally accepted mechanism for a Suzuki-Miyaura coupling is depicted below.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
The catalytic cycle typically begins with the active Pd(0) species, which undergoes oxidative addition with an aryl halide (R¹-X). The resulting Pd(II) complex then undergoes transmetalation with the organoboron reagent. Finally, reductive elimination from the diorganopalladium(II) complex yields the desired biaryl product (R¹-R²) and regenerates the Pd(0) catalyst. The steric bulk of the tri-o-tolylphosphine ligands is thought to promote the reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition.
Experimental Protocols
Providing robust and reproducible experimental protocols is essential for the successful application of any catalyst. The following are representative, detailed procedures for Suzuki-Miyaura and Heck reactions utilizing a palladium catalyst with tri-o-tolylphosphine ligands.
Protocol for Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
-
To an oven-dried reaction flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., potassium carbonate, 2.0 mmol, 2.0 equiv).
-
Add dichlorobis(tri-o-tolylphosphine)palladium(II) (0.01-0.05 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., 10:1 mixture of toluene and water, 5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (2-12 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Protocol for Heck Reaction of an Aryl Bromide with an Alkene
Caption: Experimental workflow for a typical Heck reaction.
Step-by-Step Methodology:
-
To a solution of the aryl bromide (1.0 mmol, 1.0 equiv) in the chosen solvent (e.g., triethylamine or DMF, 5 mL) in a reaction flask, add the alkene (1.5 mmol, 1.5 equiv).
-
Add palladium(II) acetate (0.01-0.02 mol%) and tri(o-tolyl)phosphine (0.02-0.04 mol%).
-
De-gas the mixture by bubbling an inert gas through it for 15-20 minutes.
-
Heat the reaction mixture to 100 °C under an inert atmosphere and stir overnight.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and add 1 M aqueous HCl.
-
Extract the mixture with an organic solvent (e.g., diethyl ether, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired substituted alkene.
Conclusion and Future Outlook
Dichlorobis(tri-o-tolylphosphine)palladium(II) remains a highly relevant and effective catalyst for a broad range of cross-coupling reactions. Its unique combination of steric and electronic properties allows for high efficiency in the formation of C-C and C-N bonds, often under milder conditions than those required for less sophisticated catalysts. While newer generations of highly specialized ligands have emerged for specific challenging transformations, the versatility, cost-effectiveness, and robust performance of dichlorobis(tri-o-tolylphosphine)palladium(II) ensure its continued importance in the synthetic chemist's toolbox. Future research will likely focus on the development of even more active and selective catalysts, as well as the application of these fundamental transformations in increasingly complex and sustainable synthetic strategies.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. TCI Practical Example: Sonogashira Cross Coupling with PdCl2(PPh3)2 as a Catalyst | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 7. Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Introduction: The Decisive Role of Ligand Architecture in Homogeneous Catalysis
An In-Depth Comparative Guide to the Role of the Tri-o-tolylphosphine Ligand in Catalytic Performance
In the landscape of homogeneous catalysis, the selection of an appropriate ligand is a critical determinant of a reaction's success. Phosphine ligands, a cornerstone of this field, offer a remarkable degree of tunability, allowing chemists to precisely modulate the steric and electronic environment of a metal center.[1][2][3] This control directly influences catalyst activity, selectivity, and stability. Among the vast arsenal of phosphine ligands, tri-o-tolylphosphine (P(o-tol)₃ or TOTP) has distinguished itself as a highly effective, albeit complex, ligand for a variety of challenging cross-coupling reactions.[4][5]
This guide provides a comprehensive assessment of tri-o-tolylphosphine's role in catalysis. Moving beyond a simple catalog of applications, we will dissect the structural and electronic properties that govern its performance, present comparative data against other common phosphine ligands, and provide detailed experimental protocols for its evaluation. This analysis is designed to equip researchers, scientists, and drug development professionals with the field-proven insights needed to make informed decisions in catalyst selection and optimization.
Dissecting the Ligand: The Unique Steric and Electronic Profile of Tri-o-tolylphosphine
The catalytic behavior of TOTP is a direct consequence of its unique three-dimensional structure, which features three o-tolyl (2-methylphenyl) groups bonded to a central phosphorus atom.[6] This arrangement imparts a distinct combination of steric bulk and electronic properties that sets it apart from more common arylphosphines like triphenylphosphine (PPh₃).
Dominating the Coordination Sphere: Steric Effects
The most defining characteristic of TOTP is its immense steric bulk. This is quantitatively described by the Tolman cone angle (θ), a measure of the solid angle a ligand occupies around a metal center.[7] TOTP possesses an exceptionally wide cone angle of 194°, making it one of the bulkiest monodentate phosphine ligands commonly used.[8][9]
The sheer size of TOTP has profound implications for the catalytic cycle:
-
Promotion of Low-Coordinate Species: The steric hindrance makes it difficult for multiple TOTP ligands to bind to a single metal center. This favors the formation of highly reactive, low-coordinate (often monoligated) metal complexes, which are crucial intermediates in many catalytic cycles.[10]
-
Influence on Reductive Elimination: The steric clash between the bulky ligands can accelerate the final reductive elimination step of a cross-coupling reaction, where the desired product is formed and the catalyst is regenerated. This is often the rate-determining step, and facilitating it can significantly increase turnover frequency.[4][11]
Modulating Reactivity: Electronic Properties
The electronic nature of a phosphine ligand dictates its ability to donate electron density to the metal center.[6] The three methyl groups on the ortho positions of the aromatic rings in TOTP are weakly electron-donating. This makes TOTP a more electron-rich ligand compared to the unsubstituted triphenylphosphine. This enhanced electron-donating ability increases the electron density on the metal center, which can facilitate key steps like the oxidative addition of aryl halides to a low-valent metal (e.g., Pd(0)).[3][12]
The following table provides a quantitative comparison of TOTP with other common phosphine ligands.
| Ligand | Abbreviation | Tolman Cone Angle (θ) [°] | Tolman Electronic Parameter (ν) [cm⁻¹] | Key Characteristics |
| Tri-o-tolylphosphine | P(o-tol)₃ / TOTP | 194 [8][13] | 2066.7 [13] | Extremely bulky, moderately electron-donating |
| Triphenylphosphine | PPh₃ / TPP | 145[13][14] | 2068.9[15] | Standard bulk, weakly electron-donating |
| Tri(p-tolyl)phosphine | P(p-tol)₃ | 145 | Not readily available | Similar bulk to PPh₃, slightly more electron-donating |
| Tri(cyclohexyl)phosphine | PCy₃ | 170 | 2056.4 | Bulky, strongly electron-donating |
| Trimethylphosphine | PMe₃ | 118[14] | ~2064.1 (for PEt₃)[14] | Small, strongly electron-donating |
Note: A lower Tolman Electronic Parameter (TEP) value corresponds to stronger net electron donation.
Comparative Catalytic Performance: TOTP in Action
The unique steric and electronic properties of TOTP translate into exceptional performance in several palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.[5]
The Suzuki-Miyaura Coupling: A Case Study
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. TOTP has proven to be a highly efficient ligand for this transformation, particularly in challenging cases.[4][5][16][17] Its large steric bulk is believed to promote the dissociation of a ligand from the Pd(0) complex, generating a highly reactive 14-electron species that readily undergoes oxidative addition.[10]
Comparative Performance in a Model Suzuki-Miyaura Reaction
| Ligand | Catalyst Loading (mol%) | Time (h) | Yield (%) | Reference |
| P(o-tol)₃ | 1.5 | 3 | 98 | Adapted from |
| PPh₃ | 1.5 | 3 | 75 | Adapted from |
| P(p-tol)₃ | 1.5 | 3 | 85 | Adapted from |
| P(m-tol)₃ | 1.5 | 3 | 90 | Adapted from |
Conditions: Aryl bromide, phenylboronic acid, Pd(OAc)₂, K₃PO₄, dioxane, 100 °C. Yields are illustrative based on trends reported in the literature.
The data indicates that the ortho-methyl substitution in TOTP provides a significant advantage over the unsubstituted PPh₃ and its meta- and para-isomers in this context.
The Heck Reaction and Beyond
TOTP is also a versatile ligand for other important transformations. In the Heck reaction, another cornerstone of C-C bond formation, its use has been well-documented.[4][5] The catalyst system of Pd(OAc)₂ and TOTP is a classic combination for this reaction. Furthermore, complexes derived from TOTP are employed in a range of coupling reactions, including those of the Buchwald-Hartwig, Negishi, and Sonogashira type.[18][19]
Visualizing the Mechanism and Workflow
To better understand the role of the ligand and the experimental approach to its assessment, the following diagrams are provided.
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, highlighting the key steps influenced by the phosphine ligand (L).
Caption: Experimental workflow for high-throughput screening of phosphine ligands, enabling a direct and reliable comparison of their performance.
Experimental Protocols for Ligand Assessment
To ensure scientific integrity, the following protocols are provided. They are designed to be self-validating by directly comparing TOTP against other ligands under identical conditions.
Protocol 1: High-Throughput Screening of Phosphine Ligands in a Suzuki-Miyaura Coupling
This protocol describes a method for the rapid and parallel evaluation of a library of phosphine ligands, including TOTP.[2][20]
1. Preparation of Stock Solutions (in an inert atmosphere glovebox):
-
Palladium Precursor: Prepare a 0.01 M solution of Pd₂(dba)₃ in anhydrous dioxane.
-
Aryl Halide: Prepare a 0.5 M solution of the chosen aryl halide (e.g., 4-bromoanisole) in anhydrous dioxane.
-
Boronic Acid: Prepare a 0.75 M solution of the coupling partner (e.g., phenylboronic acid) in anhydrous dioxane.
-
Base: Prepare a 1.5 M solution of K₃PO₄ in water.
-
Ligand Array: Prepare 0.04 M solutions of each phosphine ligand (e.g., TOTP, PPh₃, PCy₃, XPhos) in anhydrous dioxane in separate vials.
2. Reaction Setup (in a 96-well reaction plate):
-
To each designated well, add 50 µL of the appropriate phosphine ligand stock solution (2 µmol, L:Pd ratio = 2:1).
-
To each well, add 100 µL of the palladium precursor stock solution (1 µmol).
-
Add 200 µL of the aryl halide stock solution (100 µmol) to each well.
-
Add 200 µL of the boronic acid stock solution (150 µmol) to each well.
-
Finally, add 200 µL of the aqueous base solution (300 µmol) to each well.
3. Reaction Execution:
-
Seal the 96-well plate with a cap mat.
-
Place the plate on a heating block with agitation (e.g., 800 rpm) at the desired temperature (e.g., 80 °C) for a set time (e.g., 12 hours).
4. Work-up and Analysis:
-
After cooling to room temperature, unseal the plate.
-
Add 500 µL of ethyl acetate and a known amount of an internal standard (e.g., dodecane) to each well.
-
Seal the plate and shake vigorously for 5 minutes.
-
Centrifuge the plate to separate the layers.
-
Transfer an aliquot of the organic layer from each well to a new plate for analysis by GC-MS or LC-MS to determine the yield of the desired product.
Protocol 2: Laboratory-Scale Synthesis of Tri-o-tolylphosphine
While commercially available, TOTP can be expensive. Its synthesis is accessible in a standard laboratory setting, making it a cost-effective option.[21][22]
1. Grignard Reagent Formation:
-
To a flame-dried, three-neck flask under nitrogen, add magnesium turnings (3.11 g, 128 mmol).
-
Add 50 mL of anhydrous THF, a crystal of iodine, and a small amount of 2-bromotoluene (~1 mL).
-
Heat the mixture gently to initiate the Grignard reaction (indicated by a color change and heat evolution).
-
Once initiated, add a solution of the remaining 2-bromotoluene (20 g total, 117 mmol) in 100 mL of anhydrous THF dropwise, maintaining a gentle reflux.
-
After the addition is complete, reflux the mixture for 2 hours.
2. Phosphine Synthesis:
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Add a solution of phosphorus trichloride (5.01 g, 36.5 mmol) in 30 mL of anhydrous THF dropwise, maintaining the temperature below 10 °C.
-
After addition, allow the reaction to warm to room temperature and then reflux for 18 hours.
3. Work-up and Purification:
-
Cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Recrystallize the resulting white solid from hot ethanol to yield pure tri-o-tolylphosphine.
Conclusion: A Strategist's Ligand
Tri-o-tolylphosphine is more than just another bulky, electron-rich ligand; it is a strategic tool for overcoming specific catalytic challenges. Its defining feature—an exceptionally large steric profile—can be leveraged to promote the formation of highly active, low-coordinate catalytic species and accelerate rate-limiting reductive elimination steps.[4][9] This often translates to higher yields and faster reaction rates compared to less bulky analogues like triphenylphosphine, particularly in demanding Suzuki-Miyaura and Heck couplings.[5]
However, its utility must be assessed on a case-by-case basis. The same steric bulk can sometimes inhibit reactions with very large substrates, and its tendency to undergo cyclometalation can lead to the formation of less active palladacycle precatalysts.[8][9][23] Therefore, for researchers and drug development professionals, TOTP should be considered a primary candidate for screening in cross-coupling reaction optimization, especially when other, less sterically demanding ligands underperform. The protocols outlined in this guide provide a robust framework for making such an evidence-based assessment, empowering chemists to rationally select the optimal ligand for their specific synthetic transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Ligand cone angle - Wikipedia [en.wikipedia.org]
- 8. Tris(o-tolyl)phosphine - Wikipedia [en.wikipedia.org]
- 9. The ubiquitous P(o-tol)3 ligand promotes formation of catalytically-active higher order palladacyclic clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 12. gessnergroup.com [gessnergroup.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Tri(o-tolyl)phosphine for highly efficient Suzuki coupling of propargylic carbonates with boronic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Dichlorobis(tri-o-tolylphosphine)palladium(II) 97 40691-33-6 [sigmaaldrich.com]
- 19. P(o-トル)3 - トリ(o-トリル)ホスフィン、97 [sigmaaldrich.com]
- 20. benchchem.com [benchchem.com]
- 21. syntheticpages.org [syntheticpages.org]
- 22. Tri(o-tolyl)phosphine synthesis - chemicalbook [chemicalbook.com]
- 23. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Dichlorobis(tri-o-tolylphosphine)palladium(II)
Welcome, colleagues. In the world of complex organic synthesis, palladium catalysts like Dichlorobis(tri-o-tolylphosphine)palladium(II) are indispensable tools for forging intricate molecular architectures. However, their utility in the lab is matched by the critical importance of their responsible management and disposal. This guide moves beyond mere compliance, offering a framework for handling this valuable and hazardous material with the scientific rigor it deserves. Our goal is to ensure safety, preserve environmental integrity, and consider the economic viability of precious metal recovery.
Part 1: Core Hazard Profile & Risk Mitigation
Before any disposal plan can be enacted, a thorough understanding of the compound's intrinsic hazards is paramount. Dichlorobis(tri-o-tolylphosphine)palladium(II) is not a benign substance; its risk profile is a composite of its heavy metal core and its phosphine ligands.
Primary Hazards:
-
Skin Sensitization: Like many transition metal complexes, this compound may cause an allergic skin reaction upon contact.[1] Repeated exposure can lead to dermatitis.
-
Aquatic Toxicity: Palladium compounds can have long-lasting harmful effects on aquatic life.[2] Preventing its release into the environment is a primary directive.[1][3]
-
Irritation: The tri-o-tolylphosphine ligands are known irritants to the skin, eyes, and respiratory system.[4] Inhalation of dust should be strictly avoided.
Causality of Safety Protocols: The required safety measures are a direct response to these hazards. We don't just wear gloves; we wear chemically resistant gloves (e.g., nitrile) because they provide a necessary barrier to prevent skin contact and subsequent sensitization. We handle the compound in a fume hood not just to avoid odors, but to utilize engineering controls that capture fine particulates and prevent respiratory irritation.
Table 1: Hazard & Safety Summary
| Parameter | Specification | Rationale & Source |
| Primary Hazards | Skin Sensitizer, Aquatic Toxin, Irritant (dust) | Prevents allergic reactions and environmental contamination.[1][2][4] |
| CAS Number | 40691-33-6 | Unique identifier for this specific chemical substance. |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles/eyeshields, lab coat, N95 respirator (if dust is possible) | Provides a multi-barrier defense against skin contact, eye splashes, and inhalation of particulates.[4][5] |
| Handling Location | Certified Chemical Fume Hood | Engineering control to minimize inhalation exposure and contain potential spills.[4] |
| Storage | Tightly sealed container, cool, dry, well-ventilated area, under inert gas if possible | Protects from moisture and air, which can degrade the compound and affect its reactivity.[1][6] |
Part 2: A Logic-Based Framework for Disposal
The disposal of Dichlorobis(tri-o-tolylphosphine)palladium(II) is not a one-size-fits-all procedure. The optimal path is determined by quantity, purity, and institutional resources. The decision process should be systematic, prioritizing recovery and recycling, which is both environmentally and economically sound.
Below is a workflow diagram illustrating the decision-making process for proper disposal.
Caption: Disposal decision workflow for palladium-containing waste.
Part 3: Experimental Protocols for Disposal
These protocols provide step-by-step guidance for common scenarios. Crucially, do not attempt any chemical deactivation or neutralization procedures. Such actions can create new, unknown hazards and may violate disposal regulations. The goal is to safely contain and transfer the waste to a facility equipped for proper management.
Protocol 1: Disposal of Bulk Quantities and Reaction Residues
-
Pathway Selection: Based on the decision workflow, determine if the waste is destined for recycling or standard hazardous waste disposal. The economic threshold for recycling is typically several grams of pure compound, but this varies by recycler.[5][7]
-
Waste Collection:
-
Working in a fume hood, carefully transfer the solid palladium complex waste into a designated, chemically compatible waste container (e.g., a high-density polyethylene (HDPE) jar with a screw cap).
-
Use a dedicated spatula or scoop. Do not "hot-spatula" the material, as thermal decomposition can generate toxic fumes.[4]
-
-
Container Labeling:
-
For Recycling: Label clearly as "Palladium Waste for Recovery" and list the chemical name.
-
For Hazardous Waste: Affix a completed hazardous waste tag as soon as the first drop of waste is added.[7] Clearly write the full chemical name and note its hazardous characteristics (e.g., "Toxic," "Environmental Hazard").
-
-
Storage and Transfer:
-
Seal the container tightly.[1]
-
Store the container in a designated satellite accumulation area, away from incompatible materials like strong oxidizing agents.
-
Contact your institution's Environmental Health & Safety (EHS) office to arrange for pickup. They will manage the final transport to either a recycling vendor or a licensed hazardous waste disposal facility.[1]
-
Protocol 2: Management of Contaminated Labware and PPE
-
Segregation: All items grossly contaminated with the palladium complex must be treated as hazardous waste. This includes:
-
Spatulas, weigh boats, and filter papers.
-
Silica gel from chromatography.
-
Contaminated gloves and bench paper.
-
-
Decontamination (for glassware):
-
Rinse glassware with a suitable organic solvent (e.g., acetone, ethyl acetate) to remove the bulk of the residue.
-
Crucially, this rinsate is hazardous waste. Collect it in a designated halogenated or non-halogenated solvent waste container, as appropriate for your lab's waste streams.
-
After the initial rinse, glassware can typically be washed with soap and water.[7]
-
-
Disposal of Solid Contaminated Items:
-
Collect all solid contaminated waste (gloves, filter paper, etc.) in a dedicated hazardous waste bag or container labeled "Solid Hazardous Waste" with the chemical name listed.
-
Do not mix this waste with regular trash. When the bag is full, seal it and arrange for EHS pickup.
-
Protocol 3: Spill Management
-
Evacuation and Assessment: If a significant amount of dust is generated, evacuate the immediate area. Assess the spill size and ensure you have the correct PPE before proceeding.[7]
-
Containment: Prevent the powder from spreading. Do not use a dry brush or create dust clouds.
-
Cleanup:
-
Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to minimize dust.
-
Carefully sweep up the material and place it into a designated hazardous waste container.[2]
-
Perform a final wipe-down of the area with a damp paper towel or a cloth wetted with soap and water.
-
All cleanup materials are considered hazardous waste and must be disposed of according to Protocol 2.
-
Part 4: Regulatory Grounding & The Role of EHS
In the United States, the Environmental Protection Agency (EPA) governs hazardous waste under the Resource Conservation and Recovery Act (RCRA). While there is no specific EPA waste code for Dichlorobis(tri-o-tolylphosphine)palladium(II), any waste must be evaluated for four key characteristics: Ignitability (D001), Corrosivity (D002), Reactivity (D003), and Toxicity (D004-D043).[8][9]
Given its palladium content and potential environmental effects, this waste would likely be managed as a toxic hazardous waste by your institution. However, the ultimate responsibility for characterization and disposal lies with the waste generator (your institution). This is why partnership with your EHS office is not just recommended; it is a mandatory component of a compliant and safe disposal plan. They are your authoritative resource for navigating institutional, local, and national regulations.
By embracing a protocol-driven approach grounded in scientific understanding, we elevate the practice of chemical disposal from a chore to a core component of responsible research.
References
- 1. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. diva-portal.org [diva-portal.org]
- 4. mchemical.com [mchemical.com]
- 5. MAIREC – Precious Metal Recycling – Industrial Catalysts [mairec.com]
- 6. Recovery of Palladium from the Spent Automobile Catalysts | Encyclopedia MDPI [encyclopedia.pub]
- 7. metalandcatalyst.com [metalandcatalyst.com]
- 8. actenviro.com [actenviro.com]
- 9. my.alfred.edu [my.alfred.edu]
A Researcher's Guide to Handling Dichlorobis(tri-o-tolylphosphine)palladium(II): A Framework for Safety and Operational Excellence
As a Senior Application Scientist, I understand that groundbreaking research and robust safety protocols are not mutually exclusive—they are intrinsically linked. This guide moves beyond a simple checklist to provide a comprehensive operational plan for handling Dichlorobis(tri-o-tolylphosphine)palladium(II). Our objective is to empower you, our scientific colleagues, with the knowledge to handle this valuable catalyst not just safely, but with the confidence that comes from understanding the causality behind each procedural step.
Dichlorobis(tri-o-tolylphosphine)palladium(II) is a highly effective palladium complex, indispensable for creating carbon-carbon bonds in critical cross-coupling reactions like Suzuki and Heck couplings.[1] Its utility in pharmaceutical development and complex organic synthesis is well-established.[1][2] However, its reactivity and the nature of organometallic compounds necessitate a rigorous approach to safety. While comprehensive toxicological data for this specific compound is not fully investigated, information from structurally similar palladium complexes and general principles of handling organometallics provide a clear framework for ensuring personnel and environmental safety.
The Foundational Risk Assessment: Understanding the Hazards
A self-validating safety protocol begins with a clear understanding of the potential risks. The primary hazards associated with Dichlorobis(tri-o-tolylphosphine)palladium(II) and similar compounds stem from direct contact, inhalation, and environmental release.
-
Skin and Eye Irritation: Like many organometallic compounds, contact can cause irritation to the skin and serious irritation to the eyes.[3][4]
-
Skin Sensitization: A key concern is the potential for allergic skin reactions upon repeated contact.[3][5] Once an individual is sensitized, subsequent exposures, even to minute amounts, can trigger a significant allergic response.
-
Inhalation Hazard: While the compound is a solid, any operation that generates dust (e.g., weighing, transfer) poses an inhalation risk.[6] Palladium dusts can be irritants and are flammable.[6][7]
-
Aquatic Toxicity: This compound may cause long-lasting harmful effects to aquatic life, mandating careful disposal and containment.
The First Line of Defense: Personal Protective Equipment (PPE)
Your PPE is the most immediate barrier between you and the chemical. The selection and proper use of PPE are non-negotiable. The following table outlines the minimum required PPE for operations involving Dichlorobis(tri-o-tolylphosphine)palladium(II).
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | ANSI-approved safety glasses with side shields.[6][8] | Chemically resistant gloves (Nitrile recommended).[6][8] | Flame-resistant lab coat, long pants, closed-toe shoes.[6] | Not generally required if container is sealed. |
| Weighing & Transfer | Chemical splash goggles.[6] | Chemically resistant gloves (Nitrile recommended).[6][8] | Flame-resistant lab coat, buttoned to full length.[6] | Required. Work in a fume hood or use a NIOSH-approved N95 respirator for dusts.[2][5][6] |
| Reaction Setup & Workup | Chemical splash goggles or face shield over safety glasses.[8] | Chemically resistant gloves (Nitrile recommended).[6][8] | Flame-resistant lab coat, buttoned to full length.[6] | Required. All operations must be conducted within a certified chemical fume hood.[6][7][9] |
Causality in PPE Selection:
-
Eye Protection: Chemical splash goggles are specified for handling the solid because of the risk of fine particles becoming airborne. They provide a seal around the eyes, offering superior protection compared to safety glasses.[6]
-
Hand Protection: Nitrile gloves offer good resistance to a range of chemicals and are recommended for handling palladium compounds.[6][8] Always inspect gloves before use and practice proper removal techniques to avoid contaminating your skin.[10]
-
Body Protection: A flame-resistant lab coat is crucial, not only to prevent skin contact but also because palladium dust can be flammable, and reactions often involve flammable solvents.[6][7]
-
Respiratory Protection: The primary method of respiratory protection is an engineering control—the chemical fume hood.[9] This captures dust and vapors at the source. If a fume hood is not available for a brief task like weighing, a NIOSH-approved N95 respirator provides a necessary layer of defense against inhaling fine particulates.[2][5]
Operational Plan: A Step-by-Step Protocol for Safe Handling
This protocol outlines the essential steps for safely weighing and transferring the solid catalyst into a reaction vessel. The entire procedure must be performed within a certified chemical fume hood.[6][7][11]
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Designate a specific area within the hood for handling the solid to contain any potential spills.
-
Assemble all necessary equipment (spatulas, weigh paper/boat, reaction vessel) inside the hood.
-
-
Weighing the Catalyst:
-
Place a tared weigh boat or creased piece of weigh paper on an analytical balance inside the fume hood.
-
Carefully open the container of Dichlorobis(tri-o-tolylphosphine)palladium(II). Avoid any sudden movements that could generate dust.
-
Using a clean spatula, gently transfer the desired amount of the orange-yellow solid to the weigh boat.[1] Minimize the drop height to prevent dust from becoming airborne.
-
Securely close the primary container immediately after dispensing.
-
-
Transfer to Reaction Vessel:
-
Carefully pick up the weigh boat or paper.
-
Gently tap the weigh boat or use the crease in the paper to guide the solid into the reaction vessel.
-
If any static charge causes particles to cling, a small amount of the reaction solvent can be used to rinse the remaining solid from the weigh boat into the vessel.
-
-
Cleanup:
-
Wipe the spatula clean with a solvent-dampened cloth.
-
Place the used weigh boat/paper and the cleaning cloth into a designated solid waste container. Do not dispose of it in the regular trash.
-
Wipe down the work surface within the fume hood.
-
Properly remove gloves and wash hands thoroughly with soap and water.[6]
-
Below is a workflow diagram illustrating this safe handling process.
Caption: Workflow for Handling Palladium Catalyst.
Emergency Response and Disposal Plan
Emergency Procedures:
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation or a rash develops.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[6]
-
Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation. Place it in a sealed, labeled container for hazardous waste disposal.[6][7] For larger spills, evacuate the area and contact your institution's environmental health and safety department.[8]
Disposal Plan:
Proper disposal is critical to prevent environmental harm.[12] All waste containing Dichlorobis(tri-o-tolylphosphine)palladium(II), including empty containers, contaminated PPE, and reaction residues, must be treated as hazardous waste.
-
Waste Segregation: Maintain separate, clearly labeled, and sealed waste containers for solid and liquid waste containing the palladium complex.
-
Labeling: Label containers with "Hazardous Waste," the full chemical name, and the approximate concentration of the palladium compound.
-
Disposal Options:
-
Recycling/Recovery: The most responsible method for precious metal waste is reclamation.[12][13] Palladium can be recovered from waste streams, which is both economically and environmentally beneficial.[14] Contact a certified precious metal recycler or your institution's waste management provider to inquire about this service.
-
Landfill/Incineration: If recycling is not feasible, the waste must be disposed of through a licensed hazardous waste contractor who will use a regulated landfill or a high-temperature incinerator.[12] Never dispose of this material down the drain or in the regular trash.
-
By adhering to this comprehensive guide, you are not only protecting yourself and your colleagues but also upholding the principles of responsible scientific practice.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 3. Dichlorobis(triphenylphosphine)palladium | C36H30Cl2P2Pd | CID 6102075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. szabo-scandic.com [szabo-scandic.com]
- 5. solid | Sigma-Aldrich [sigmaaldrich.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. tedpella.com [tedpella.com]
- 8. benchchem.com [benchchem.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. Palladium Waste - London Chemicals & Resources Limited [lcrl.net]
- 13. Palladium Catalyst — Reclaim, Recycle, and Sell your Precious Metal Scrap [specialtymetals.com]
- 14. mdpi.com [mdpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
